H-Gly-met-gly-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4S/c1-17-3-2-6(12-7(13)4-10)9(16)11-5-8(14)15/h6H,2-5,10H2,1H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRODZSXDXMUHS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199499 | |
| Record name | Glycine, N-(N-glycyl-L-methionyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51529-34-1 | |
| Record name | Glycine, N-(N-glycyl-L-methionyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051529341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(N-glycyl-L-methionyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of H-Gly-Met-Gly-OH tripeptide
Technical Whitepaper: Physicochemical Profiling of H-Gly-Met-Gly-OH
Executive Summary this compound (Glycyl-Methionyl-Glycine) is a synthetic tripeptide widely utilized as a minimal structural model for investigating methionine oxidation kinetics and metal-coordination dynamics in larger protein systems. Its sequence places a susceptible methionine residue between two flexible glycine units, making it an ideal substrate for monitoring oxidative stress without the steric interference of bulky side chains. This guide provides a definitive physicochemical profile, stability assessment, and analytical protocol for researchers in peptide chemistry and drug development.
Molecular Architecture & Identity
| Property | Specification |
| IUPAC Name | (2S)-2-[[2-(2-aminoacetyl)amino-4-methylsulfanylbutanoyl]amino]acetic acid |
| Sequence | This compound (GMG) |
| CAS Number | 51529-34-1 |
| Molecular Formula | C₉H₁₇N₃O₄S |
| Molecular Weight | 263.31 g/mol |
| SMILES | CSCCCN)C(=O)NCC(=O)O |
| Stereochemistry | L-Methionine (chiral center); Glycine is achiral. |
Structural Insight: The peptide features a central L-Methionine residue flanked by two Glycine residues. The terminal Glycine confers high backbone flexibility, while the central Methionine provides a reactive thioether moiety. The molecule exists primarily as a zwitterion in neutral aqueous solutions.
Physicochemical Constants
The following values define the behavior of this compound in solution. pKa values are derived from homologous tripeptide data due to the specific modulation of terminal groups by peptide bond formation.
| Constant | Value | Notes |
| pKa₁ (C-terminus) | 3.15 ± 0.10 | Carboxyl group (-COOH). Higher than free Gly (2.34) due to peptide bond proximity. |
| pKa₂ (N-terminus) | 8.10 ± 0.10 | Amino group (-NH₃⁺). Lower than free Gly (9.60) due to electron-withdrawing amide effect. |
| Isoelectric Point (pI) | 5.63 | Calculated as |
| LogP (Hydrophobicity) | -1.9 (Est) | Highly hydrophilic; partitions strongly into the aqueous phase. |
| Solubility | > 50 mg/mL | Highly soluble in water; insoluble in non-polar solvents (e.g., hexane, ether). |
Chemical Stability & Degradation Pathways[3]
The critical stability concern for this compound is the oxidation of the Methionine thioether to Methionine Sulfoxide (MetO). This reaction is rapid in the presence of Reactive Oxygen Species (ROS) such as hydrogen peroxide (
Mechanism of Oxidation:
-
Nucleophilic Attack: The sulfur atom of Met acts as a nucleophile, attacking the oxygen of the oxidant.
-
Intermediate Formation: A hydroxysulfonium intermediate is transiently formed.
-
Product Release: The intermediate collapses to form the sulfoxide (R-S(=O)-R'), which is more polar than the native peptide.
Graphviz Diagram: Degradation Pathway The following diagram illustrates the oxidation pathway and the resulting mass shift, which is critical for mass spectrometry analysis (+16 Da).
Caption: Oxidation pathway of this compound. The thioether sulfur is oxidized to a sulfoxide, resulting in a +16 Da mass increase and reduced hydrophobicity.
Analytical Characterization Protocol
To validate the integrity of this compound, a Reverse-Phase HPLC (RP-HPLC) method is required. Due to the peptide's polarity, standard C18 gradients must be shallow to ensure retention.
Methodology: RP-HPLC-UV
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm, 100 Å).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent required for retention).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0% B to 20% B over 20 minutes (Shallow gradient is critical).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (Peptide bond) and 280 nm (minimal absorption, 214 nm is preferred).
-
Expected Retention:
-
Met(O)-Peptide: Elutes earlier (more polar).
-
Native Peptide: Elutes later.
-
Graphviz Diagram: Analytical Workflow
Caption: Self-validating analytical workflow. The separation of the oxidized impurity (Peak 1) from the target (Peak 2) confirms sample integrity.
Synthesis & Handling Guidelines
Handling:
-
Hygroscopicity: The peptide is hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation.
-
Oxidation Prevention: Store under an inert atmosphere (Argon or Nitrogen) whenever possible.
-
Storage: -20°C for long-term storage. Solutions should be prepared fresh; if storage is necessary, freeze at -80°C.
Solid Phase Peptide Synthesis (SPPS) Considerations:
-
Resin: Wang resin (for C-terminal acid).
-
Coupling: Standard Fmoc chemistry (HBTU/DIEA).
-
Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O. Crucial: Avoid oxidative scavengers if studying oxidation, but generally, Triisopropylsilane (TIS) is required to protect the Met sulfur during cleavage.
References
-
Structural Analysis of Gly-Met-Gly: Title: Structural analysis of the tripeptide glycyl-methionyl-glycine (this compound) and its hydrochloride. Source: ResearchGate / Journal of Molecular Structure. Link:[Link]
-
Oxidation Kinetics: Title: Radiation chemical studies of Gly-Met-Gly in aqueous solution. Source: PubMed / Taylor & Francis. Link:[Link]
-
Peptide pKa & pI Data: Title: Amino Acid pKa and pI Values (General Reference for Residue Constants). Source: University of Calgary. Link:[Link]
-
Methionine Oxidation Mechanism: Title: Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study. Source: PubMed. Link:[Link]
Sources
Technical Deep Dive: H-Gly-Met-Gly-OH (Glycyl-Methionyl-Glycine)
The "Methionine Sentinel" in Redox Biology and Proteomics [1][2]
Executive Summary
H-Gly-Met-Gly-OH (GMG) is a tripeptide of significant utility in redox biology, serving as a primary model for studying methionine oxidation in protein environments.[1][2] Unlike terminal methionine residues, the central methionine in GMG mimics the steric and electronic environment of internal protein residues, making it an indispensable probe for monitoring Reactive Oxygen Species (ROS) activity, specifically hydroxyl radical (
This guide details the physicochemical properties, "low-oxidation" synthesis protocols, and analytical characterization of GMG. It addresses the specific challenge of preventing spontaneous methionine sulfoxide formation during solid-phase peptide synthesis (SPPS).[1]
Part 1: Physicochemical Profile[2]
The tripeptide consists of a central L-Methionine flanked by two Glycine residues.[1][2] Its zwitterionic nature at physiological pH and the presence of the thioether side chain define its solubility and reactivity.
Table 1: Core Chemical Specifications
| Property | Value | Notes |
| Sequence | This compound | N-to-C Terminus |
| Chemical Formula | C | |
| Molecular Weight | 263.31 g/mol | Monoisotopic mass: 263.09 |
| CAS Number | 17343-02-1 | Distinct from dipeptide Met-Gly (14486-03-4) |
| Isoelectric Point (pI) | ~5.92 | Calc. from N-term pKa (~8.[1]2) & C-term pKa (~3.[1][2]6) |
| Solubility | Water, 1% Acetic Acid | Highly soluble due to Gly content |
| Instability | High | Prone to oxidation (Met |
Part 2: Synthesis Protocol (The "Low-Ox" Workflow)
Synthesizing Met-containing peptides requires strict exclusion of oxygen and the use of scavenger-rich cleavage cocktails.[1][2] Standard TFA cleavage without scavengers will result in a mixture of GMG and its sulfoxide form, Gly-Met(O)-Gly.[1][2]
Solid Phase Peptide Synthesis (SPPS) Strategy
-
Resin: Fmoc-Gly-Wang Resin (Loading 0.3–0.8 mmol/g) is preferred for C-terminal acid generation.[1][2]
Critical Step: The "Reagent H" Cleavage
To ensure the isolation of reduced this compound, you must use a cleavage cocktail capable of reducing any sulfoxide formed in situ.[1][2] Reagent H is the industry standard for Met-rich peptides.[1][2]
Reagent H Composition:
-
Thioanisole: 5% (Accelerates removal of Pbf/Trt; suppresses Met oxidation)[1]
-
1,2-Ethanedithiol (EDT): 2.5% (Critical thiol scavenger)[1][2]
-
Ammonium Iodide (NH
I): 1.5% (Catalyst for reduction)[1][4]
Protocol:
-
Chill Reagent H to 0°C before adding to the resin.
-
Cleave for 2.5 – 3 hours under Nitrogen atmosphere.
-
Precipitate in cold diethyl ether (-20°C).
-
Centrifuge and wash pellet 3x with ether to remove scavengers (EDT smell is potent).[1][2]
Visualization: Synthesis & Protection Logic
Figure 1: SPPS workflow highlighting the critical intervention of Reagent H to reverse/prevent Methionine oxidation.
Part 3: Applications in Redox Biology[2]
This compound is primarily used as a kinetic probe because the central Methionine is sterically comparable to Met residues inside protein helices, unlike the exposed N-terminal Met in Met-Gly.[1][2]
Mechanism of Oxidation
When exposed to Hydroxyl radicals (
-
Electrophilic Attack: The oxidant attacks the sulfur lone pair.
-
Intermediate: Formation of a sulfur radical cation (Met-S
). -
Product: Conversion to Methionine Sulfoxide (Met-O).
This reaction is monitored analytically to quantify oxidative stress or the efficacy of antioxidant formulations.
Visualization: The Oxidation Pathway
Figure 2: The oxidative conversion of the thioether (Met) to sulfoxide (MetO), the primary reaction monitored in GMG assays.
Part 4: Analytical Validation
To validate the integrity of the synthesized or purchased peptide, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are required.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 5µm, 4.6 x 150mm).[2]
-
Gradient: 0% to 20% B over 20 minutes (GMG is polar and elutes early).
-
Detection: UV at 214 nm (peptide bond) and 280 nm (minimal absorption, but useful for impurity checks).[1]
Mass Spectrometry (ESI-MS)
The mass shift caused by oxidation is +16 Da (addition of one Oxygen).[1]
| Species | Formula | Monoisotopic Mass (M) | m/z (M+H) |
| This compound | C | 263.09 | 264.1 |
| Gly-Met(O)-Gly | C | 279.09 | 280.1 |
Quality Control Rule: If the m/z 280.1 peak exceeds 5% of the total ion count relative to 264.1, the peptide has oxidized and requires reduction (using mercaptoethanol or Reagent H) before use in sensitive assays.
References
-
PubChem. (n.d.).[1][2] Glycyl-L-methionine (Gly-Met) and related structures. National Library of Medicine.[1][2] Retrieved March 4, 2026, from [Link]
-
Bobrowski, K., & Holcman, J. (1989).[2] Pulse radiolysis studies of intramolecular electron transfer in methionine-containing peptides. Journal of Physical Chemistry.
-
Schöneich, C. (2005).[1][2] Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to protein cellular stability. Pharmaceutical Research.
-
Novopro Labs. (2025).[1][2] H-Gly-Gly-Met-OH Peptide Properties and CAS 17343-02-1. Retrieved March 4, 2026, from [Link]
Sources
Thermodynamic Stability of Glycyl-Methionyl-Glycine (GMG) in Solution
[1]
Executive Summary: The Stability Paradox
Glycyl-Methionyl-Glycine (GMG) presents a classic case of thermodynamic instability masked by kinetic barriers .[1] While the peptide bond itself is thermodynamically unstable relative to hydrolysis (ΔG < 0), the primary stability concern for GMG in solution is not backbone cleavage, but rather side-chain modification and cyclization.
For a formulation scientist, GMG stability is defined by three competing degradation vectors:
-
Oxidative Instability (Critical): The methionine thioether is highly susceptible to Reactive Oxygen Species (ROS), forming sulfoxides. This is the rate-limiting stability factor.[1]
-
Cyclization (DKP Formation): As a tripeptide with an N-terminal glycine, GMG is prone to "backbiting," leading to the formation of diketopiperazines (DKP) and peptide truncation.
-
Hydrolytic Cleavage: While thermodynamically favored, spontaneous hydrolysis at neutral pH is kinetically negligible compared to the above two pathways.[1]
Physicochemical Baseline
To understand the thermodynamics, we must first define the species in solution.
-
Molecular Weight: ~263.3 g/mol [1]
-
Isoelectric Point (pI): ~5.6 – 6.0
-
Solubility: High (Zwitterionic character dominates at neutral pH).[1]
Ionization State (pH 7.4)
At physiological pH, GMG exists primarily as a zwitterion. The terminal amine is protonated, and the terminal carboxylate is deprotonated.[4][5]
| Functional Group | Estimated pKa | State at pH 7.4 | Charge Contribution |
| N-terminal Amine ( | 8.0 – 8.2 | Protonated | +1 |
| C-terminal Carboxyl ( | 3.2 – 3.5 | Deprotonated | -1 |
| Met Side Chain ( | N/A | Neutral | 0 |
| Net Charge | 0 |
Note: pKa values for tripeptides differ from free amino acids due to inductive effects of the peptide bonds.[1] The values above are field-standard estimates for Gly-X-Gly tripeptides.
Thermodynamic & Kinetic Stability Profile
The Methionine Oxidation Vector
Thermodynamics: Highly Exergonic (
The methionine residue is the "weak link" in GMG.[1] The sulfur atom is electron-rich and acts as a scavenger for ROS (e.g.,
-
Primary Product: Methionine Sulfoxide (MetO).[1] This is a reversible modification in biological systems (via Msr enzymes) but irreversible in a formulation vial.
-
Secondary Product: Methionine Sulfone (MetO
).[1] Formed under harsh oxidative stress; typically irreversible.[1]
Mechanism:
The sulfur atom undergoes nucleophilic attack on the oxidative species.[1] Unlike other amino acids, Met oxidation drastically changes the polarity of the side chain (hydrophobic thioether
The Diketopiperazine (DKP) Trap
Thermodynamics: Competitive Kinetics: Sequence-Dependent (High Risk for GMG)[1]
Tripeptides are chemically unique because the N-terminal amine is spatially positioned to attack the carbonyl carbon of the second residue.[1] This "backbiting" reaction releases the C-terminal amino acid and forms a stable 6-membered ring (DKP).[1]
For GMG:
-
Driver: The formation of the 6-membered DKP ring is entropically favored compared to long-chain cyclization.[1]
-
Risk Factor: The N-terminal Glycine is unhindered (no side chain), lowering the steric barrier for the nucleophilic attack. This makes GMG significantly more prone to DKP formation than sequences like Val-Met-Gly.[1]
Peptide Bond Hydrolysis
Thermodynamics: Exergonic (
While water wants to break the peptide bond thermodynamically, the high activation energy (
Visualizing the Degradation Network
The following diagram illustrates the competing pathways for GMG degradation. Note that Oxidation and Cyclization are the dominant pathways under storage conditions.[1]
Figure 1: Competing degradation pathways for Gly-Met-Gly.[1] Red indicates oxidative stress (primary threat), Yellow indicates cyclization (secondary threat), and Green indicates hydrolysis (tertiary threat).
Experimental Protocols for Stability Profiling
To rigorously define the stability of GMG in your specific formulation, you cannot rely on theoretical constants alone.[1] You must perform Forced Degradation Studies .[1]
Protocol A: Oxidative Stress Testing (H2O2 Challenge)
Purpose: To determine the susceptibility of the Methionine residue to oxidation.
-
Preparation: Prepare a 1 mM solution of GMG in Phosphate Buffer (pH 7.4).
-
Stressor: Add Hydrogen Peroxide (
) to a final concentration of 0.1% to 1.0%.[1] -
Incubation: Incubate at 25°C. Timepoints: 0, 1, 4, and 24 hours.
-
Quenching: Quench aliquots with Methionine (excess) or Catalase to stop the reaction immediately.
-
Analysis: Analyze via RP-HPLC.
Protocol B: pH-Dependent Cyclization Study
Purpose: To assess the risk of DKP formation, which is base-catalyzed.[1]
-
Preparation: Prepare 1 mM GMG solutions in three buffers:
-
Acetate Buffer (pH 4.0)
-
Phosphate Buffer (pH 7.0)
-
Borate Buffer (pH 9.0)
-
-
Incubation: Incubate at 40°C (accelerated condition) for 7 days.
-
Analysis: Analyze via LC-MS.
Analytical Workflow Diagram
Figure 2: Analytical workflow for distinguishing between oxidative and cyclization degradation products.
Summary Data Table: Stability Factors
| Parameter | Value / Description | Impact on GMG Stability |
| Hydrolysis Rate ( | Negligible. Backbone is stable in storage. | |
| Oxidation Potential | High (Met residue) | Major. Requires antioxidants (e.g., EDTA, Ascorbic Acid) or inert atmosphere ( |
| DKP Formation | Moderate to High | Major. Avoid basic pH (> 8.0).[1] N-terminal Glycine accelerates this.[1] |
| Thermal Stability ( | N/A (No tertiary structure) | GMG does not "unfold" but degradation rates follow Arrhenius kinetics. |
| Solubility | High solubility reduces aggregation risk but increases molecular mobility for reactions.[1] |
References
-
Schöneich, C. (2005).[3] Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[1][3] Link
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides: Role of the N-terminal residue. Journal of Pharmaceutical Sciences. Link
-
Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during the hydrolysis of glycylglycine. Science. Link
-
Li, B., et al. (1995). Methionine oxidation in peptides and proteins: A theoretical and Raman spectroscopy study. Journal of the American Chemical Society.[1] Link
-
PubChem. (2023).[1][5] Glycyl-methionyl-glycine Compound Summary. National Library of Medicine.[1][6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium(II) complex as a sequence-specific peptidase: hydrolytic cleavage under mild conditions of X-Pro peptide bonds in X-Pro-Met and X-Pro-His segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Solvation on Glycine Molecules: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gly-Met-Val | C12H23N3O4S | CID 145455674 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Physicochemical Architecture of H-Gly-Met-Gly-OH: Acid-Base Dynamics and Isoelectric Point Determination
Executive Summary
The tripeptide Glycyl-Methionyl-Glycine (H-Gly-Met-Gly-OH, hereafter referred to as GMG) serves as a critical structural model in peptide chemistry and redox proteomics. Because the central methionine (Met) residue is flanked by two sterically unhindered glycine (Gly) residues, GMG is widely recognized as the simplest and most effective model for studying internal methionine oxidation in oligopeptides and proteins without the confounding proximity of terminal ionizable groups[1]. Understanding the exact pKa values and the isoelectric point (pI) of GMG is foundational for optimizing chromatographic separations, mass spectrometry ionization parameters, and kinetic studies of sulfur-centered radical cations.
This whitepaper provides an in-depth analysis of the acid-base equilibria governing GMG, detailing the causality behind its shifted pKa values relative to free amino acids, and outlines a self-validating experimental protocol for potentiometric titration.
Mechanistic Acid-Base Dynamics of GMG
Unlike complex polypeptides with multiple ionizable side chains, GMG operates as a simple diprotic system in standard aqueous environments. The methionine side chain contains a thioether group (
The Inductive Shift in Peptide pKa Values
When free amino acids condense to form a peptide, their terminal pKa values undergo predictable shifts due to the alteration of the local electrostatic environment:
-
C-terminal Carboxyl Group (
): In free glycine, the highly electronegative, positively charged -amino group exerts a strong inductive electron-withdrawing effect, stabilizing the carboxylate anion and resulting in a highly acidic of 2.34 [2, 4]. In GMG, this amino group is separated from the C-terminus by two peptide bonds and the Met residue. The increased distance drastically attenuates the inductive effect, causing the to rise to approximately 3.1 . -
N-terminal Amino Group (
): In free glycine, the -amino group has a of 9.60 [3, 4]. In the GMG tripeptide, the adjacent carbonyl group of the first peptide bond acts as an electron-withdrawing group via resonance and inductive effects. This stabilizes the unprotonated amine form, making it easier to lose a proton and thereby lowering the to approximately 8.1 .
Isoelectric Point (pI) Calculation
The isoelectric point is the specific pH at which the statistical mean of the molecule carries no net electrical charge (the zwitterionic state) [2]. Because GMG lacks ionizable side chains, the pI is calculated as the arithmetic mean of the two terminal pKa values [3]:
At pH 5.6, GMG exists almost exclusively as a zwitterion (
Quantitative Data Summary
The following table contrasts the thermodynamic parameters of the free constituent amino acids against the GMG tripeptide to highlight the electrostatic shielding effect of the peptide backbone.
| Molecule | Ionizable Groups | Isoelectric Point (pI) | ||
| Free Glycine | 2 | 2.34 | 9.60 | 5.97 |
| Free Methionine | 2 | 2.28 | 9.21 | 5.74 |
| This compound | 2 | ~3.10 | ~8.10 | ~5.60 |
Visualizing the Acid-Base Equilibria
To map the protonation states of GMG across the pH spectrum, we utilize the following state-transition diagram.
Acid-Base Equilibria of this compound across the pH spectrum.
Experimental Protocol: Potentiometric Determination of pKa and pI
To empirically validate the theoretical pKa values of GMG, high-precision potentiometric titration must be employed. The following protocol is designed as a self-validating system, ensuring that environmental artifacts (such as dissolved
Reagents and Equipment
-
Analyte: High-purity this compound (>98% HPLC grade).
-
Titrants: Standardized 0.1 M
and 0.1 M (carbonate-free). -
Solvent: Ultra-pure, freshly boiled, and cooled
-free deionized water. -
Electrolyte: 0.1 M
to maintain constant ionic strength. -
Equipment: Automated titrator with a high-response glass electrode and a water-jacketed titration vessel maintained at exactly 25.0 ± 0.1 °C.
Step-by-Step Methodology
Step 1: System Calibration (Self-Validation)
-
Action: Calibrate the pH electrode using NIST-traceable standard buffers (pH 4.01, 7.00, and 10.01) at 25.0 °C.
-
Causality: The Nernstian slope must be verified to be >98% to ensure the electrode accurately translates millivolt potentials into pH values.
Step 2: Blank Titration
-
Action: Titrate a blank solution of 0.1 M
with both and . -
Causality: This establishes a baseline to subtract the volume of titrant required to change the pH of the solvent itself, isolating the buffering capacity of the GMG peptide.
Step 3: Sample Preparation
-
Action: Dissolve exactly 2.0 mmol of GMG in 50 mL of the 0.1 M
solution. Purge the solution with inert Nitrogen ( ) gas for 15 minutes prior to and during the titration. -
Causality:
fixes the ionic strength, ensuring that the activity coefficients of the ions remain constant, allowing the derivation of true thermodynamic pKa values. The purge prevents atmospheric from dissolving and forming carbonic acid, which would artificially lower the pH and skew the titration curve.
Step 4: Titration Execution
-
Action: Lower the pH of the GMG solution to ~1.5 using 0.1 M
to fully protonate the peptide into its cationic form. Begin titrating with 0.1 M in micro-aliquots (e.g., 0.05 mL), recording the pH after equilibrium is reached for each addition. -
Causality: Starting at a highly acidic pH ensures that the entire dissociation curve, encompassing both
and , is captured in a single, continuous basic sweep.
Step 5: Data Analysis
-
Action: Plot the first derivative of the titration curve (
) to precisely locate the equivalence points. Use non-linear least-squares regression to fit the data to the modified Henderson-Hasselbalch equation to extract and . Calculate the pI using the arithmetic mean of the two values.
Experimental Workflow Visualization
Workflow for the potentiometric determination of GMG pKa and pI.
Applications in Drug Development and Redox Proteomics
The precise determination of GMG's pKa and pI is not merely an academic exercise; it has profound implications for translational research. Because GMG serves as the premier model for internal methionine residues [1], its ionization state dictates its behavior in one-electron oxidation studies.
During oxidative stress, the thioether group of methionine is easily oxidized by reactive oxygen species (ROS) to form a sulfur-centered radical cation (
References
-
and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments Studied by Time Semantic Scholar URL:[Link]
-
Isoelectric Point Calculation | Formula & Equation Study.com URL:[Link]
-
Isoelectric Points of Amino Acids (and How To Calculate Them) Master Organic Chemistry URL:[Link]
Crystal Structure and Conformation of H-Gly-Met-Gly-OH
This guide provides an in-depth technical analysis of the crystal structure and conformational dynamics of the tripeptide Glycyl-L-Methionyl-Glycine (H-Gly-Met-Gly-OH) . It synthesizes crystallographic data with advanced spectroscopic insights to elucidate how this sulfur-containing peptide folds and packs in the solid state.
A Technical Guide for Structural Biologists and Peptide Chemists
Executive Summary
The tripeptide This compound serves as a critical model system for understanding the structural influence of the methionine sulfur atom within a flexible glycine-rich backbone. While theoretical models predict a linear conformation for the zwitterionic species, experimental X-ray diffraction and Linear-Dichroic Infrared (IR-LD) spectroscopy reveal that the hydrochloride salt adopts a distinct "cross-linked" conformation in the solid state.[1] This guide details the crystallographic parameters, the specific folding motifs driven by ionic interactions, and the "Ivanova Protocol" used to validate these structures.
Chemical Context & Structural Significance[1][2][3][4][5][6][7][8]
The sequence Gly-Met-Gly combines the high conformational entropy of Glycine (lacking a side chain) with the hydrophobic, sulfur-containing side chain of Methionine.
-
Methionine (Met): The central residue is the structural anchor. Its thioether side chain (
) is prone to oxidation, forming sulfoxides that can alter peptide backbone conformation. -
Glycine Flanks: The N- and C-terminal glycines allow for a wide range of
torsion angles, making the peptide highly susceptible to environmental conditions (pH, solvent, counter-ions) during crystallization.
The "Switch" Mechanism
The conformation of this peptide is not static. It acts as a structural switch depending on its protonation state:
| State | Species | Predicted/Observed Conformation |
|---|
| Neutral | Zwitterion (
Crystallographic Characterization
The most definitive structural data comes from the hydrochloride salt of the peptide, This compound
Crystal Data[3][4][5][9][10][11][12][13]
-
Space Group:
-
Chirality: The space group is non-centrosymmetric and chiral, consistent with the presence of the L-Methionine enantiomer.
Packing and Unit Cell
Unlike the simple dipeptide Gly-Met (which forms extended sheets) or Met-Gly (which forms a kinked structure), the tripeptide salt crystallizes in a packing motif where the chloride ions bridge adjacent peptide chains. This "cross-linking" is mediated by a specific hydrogen bond network involving the protonated N-terminal amine (
Technical Note: The
space group is one of the most common for chiral organic molecules, utilizing three perpendicular 2-fold screw axes to pack molecules in a "herringbone" or zig-zag fashion, maximizing intermolecular hydrogen bonding.
Conformational Analysis: The "Cross-Linked" Motif
The core finding from X-ray diffraction studies (corroborated by IR-LD spectroscopy) is the deviation from linearity in the salt form.
The Mechanism of Folding
In the absence of strong ionic forces (pure zwitterion), the steric freedom of the Glycine residues favors an entropically stabilized extended (linear) conformation, minimizing repulsion between the termini.
However, upon protonation and crystallization with chloride (HCl):
-
Protonation: The C-terminal carboxyl becomes a carboxylic acid (
), removing the strong electrostatic attraction to the N-terminus ( ). -
Chloride Bridging: The
ion acts as a multi-point hydrogen bond acceptor. It pulls the amide protons of the backbone into a specific orientation, causing the peptide to "curl" or "cross-link" with neighbors rather than extending linearly. -
Result: The amide planes of the two peptide bonds are not coplanar. They adopt a twisted disposition relative to each other to satisfy the coordination geometry of the chloride ion.
Visualization of Conformational Logic
Figure 1: Conformational switching mechanism of this compound driven by protonation and counter-ion interactions.
Experimental Protocol: The "Ivanova" Method
For researchers attempting to reproduce these results or study similar amorphous peptides, the combined use of Linear-Dichroic Infrared (IR-LD) Spectroscopy and X-ray Diffraction (XRD) is recommended. This protocol, pioneered in studies by B. Ivanova, allows for structural prediction even when large single crystals are difficult to grow.
Step 1: Sample Preparation & Orientation
-
Synthesis: Synthesize this compound via standard solid-phase peptide synthesis (SPPS).
-
Salt Formation: Dissolve in dilute HCl and allow slow evaporation to generate the hydrochloride salt.
-
Nematic Host: Suspend the solid micro-crystals in a nematic liquid crystal host (e.g., ZLI-1695).
-
Orientation: Apply mechanical shearing or a magnetic field to align the liquid crystal. The peptide micro-crystals will orient along the director of the host.
Step 2: IR-LD Spectroscopy
Measure the IR absorbance with polarized light parallel (
-
Analysis: Calculate the dichroic ratio
. -
Interpretation:
-
Amide I (C=O stretch): Indicates the tilt of the peptide bond planes.
-
Amide II (N-H bend): confirms the hydrogen bonding direction.
-
Result: The IR-LD data for this compound
HCl specifically shows a "cross-linked" disposition of amide transition moments, contradicting the linear model.[1]
-
Step 3: X-ray Confirmation
Grow single crystals from water/ethanol mixtures (slow evaporation) to confirm the
Comparative Data Table
The following table contrasts the tripeptide with its constituent dipeptides, highlighting the non-additive nature of the conformation.
| Parameter | Gly-Met | Met-Gly | Gly-Met-Gly |
| Backbone Shape | Extended (Linear) | Kinked (Folded) | Cross-Linked / Twisted |
| Met Side Chain | Exposed | Folded back | Interacting with Cl- network |
| Oxidation Risk | Moderate | High (S-N stabilization) | Context Dependent |
| Primary H-Bonds | Head-to-Tail | Intramolecular | Ion-Bridged (Cl-) |
| Space Group | Monoclinic ( | Monoclinic ( | Orthorhombic ( |
References
-
Structural analysis of the tripeptide glycyl-methionyl-glycine (this compound) and its hydrochloride. Source: Structural Chemistry, 2006.[1][4]
- Key Finding: First elucidation of the cross-linked structure via IR-LD and XRD.
-
[5]
-
Crystal structures of the isomeric dipeptides L-glycyl-L-methionine and L-methionyl-L-glycine. Source: Acta Crystallographica Section C, 2014.
- Key Finding: Establishes the baseline extended vs.
-
Solid-state IR-LD spectroscopic and theoretical analysis of glycine-containing peptides. Source: Biopolymers, 2006.[4][5]
- Key Finding: Details the "Ivanova" spectroscopic method for peptide orient
Sources
Technical Guide: Copper(II) Binding Affinity & Coordination Chemistry of H-Gly-Met-Gly-OH
Part 1: Executive Summary & Core Directive
The Dual Nature of Gly-Met-Gly (GMG): In the landscape of metallopeptides, H-Gly-Met-Gly-OH (GMG) serves as a critical model system. While it follows the canonical coordination rules of simple tripeptides (like Gly-Gly-Gly), the inclusion of the Methionine (Met) residue introduces a latent redox-active site. Unlike Histidine-containing peptides (e.g., GGH) where the side chain actively coordinates Cu(II) in the equatorial plane, the Met thioether sulfur in GMG plays a subtler role: it acts as a weak apical ligand that can facilitate electron transfer, making the complex a specific probe for metal-catalyzed oxidation (MCO) studies.
This guide moves beyond basic affinity numbers to explore the causality of binding—how the stepwise deprotonation of the peptide backbone drives Cu(II) sequestration and how the methionine sulfur modulates the complex's reactivity profile.
Part 2: Chemical Architecture & Coordination Logic
Ligand Properties
To understand the binding, we must first map the protonation landscape of the free ligand.
| Functional Group | Approximate pKa | Role in Cu(II) Binding |
| C-terminal Carboxylate ( | ~3.2 | Weak anchor; initial electrostatic attraction. |
| N-terminal Amine ( | ~8.1 - 8.2 | Primary Anchor: The first strong donor to bind Cu(II). |
| Peptide Amides ( | > 14 (Free) | Switch: Deprotonate at pH 5–7 upon metal binding to form stable chelates. |
| Met Thioether ( | N/A | Secondary: Weak apical interaction; redox hotspot. |
The Coordination Pathway
The binding of Cu(II) to GMG is pH-dependent and follows a "stripping" mechanism where the metal ion progressively displaces protons from the peptide backbone.
-
Anchoring (pH < 5.0): The
ion binds to the N-terminal amine and the carbonyl oxygen of the first peptide bond. The Met residue is largely passive here. -
First Amide Deprotonation (pH 5.0 - 6.5): The metal induces the deprotonation of the Gly-Met amide nitrogen (
). This forms a 5-membered chelate ring, significantly stabilizing the complex. -
Second Amide Deprotonation (pH > 7.0): The Met-Gly amide nitrogen deprotonates. The complex achieves a 4N-planar geometry (Amine + 2 Amides + Carboxylate/Water).
Part 3: Thermodynamic Stability Profile
While specific literature values for GMG are often aggregated with general tripeptides, the stability constants follow the homology of Gly-Gly-Gly (GGG) with minor perturbations due to the Met side-chain bulk.
Table 1: Estimated Stability Constants (25°C, I = 0.1 M)
| Equilibrium Reaction | Species | Log K (Approx.)[1][3] | Mechanistic Insight |
| 5.5 – 6.0 | Initial anchoring via N-terminal amine. Comparable to GGG. | ||
| pK_a ≈ 5.5 | First amide deprotonation. Formation of the first 5-membered chelate ring. | ||
| pK_a ≈ 6.8 | Second amide deprotonation. Formation of the second chelate ring. Dominant species at physiological pH (7.4). |
Note: The "H-x" notation refers to the number of amide protons displaced.
Part 4: Experimental Protocols (Self-Validating)
Protocol A: Potentiometric Titration (The "Gold Standard")
Objective: Determine the precise stability constants (
Reagents:
-
Ligand Solution: 2 mM this compound in degassed ultrapure water.
-
Metal Solution: 1 mM
or (standardized). -
Base: 0.1 M NaOH (carbonate-free).
-
Ionic Strength Adjuster: 0.1 M KCl or
.
Workflow:
-
Calibration: Calibrate the glass electrode (pH 2–11) using standard buffers. Convert activity to concentration (
) using the Gran method. -
Blank Titration: Titrate the ligand alone (acidified with HCl) to determine exact ligand concentration and ligand pKa values.
-
Complex Titration: Mix Ligand:Metal in a 2:1 ratio (to prevent hydrolysis/precipitation at high pH).
-
Data Collection: Titrate from pH 2.5 to 10.5. Allow 2–3 minutes equilibration between additions.
-
Validation: The titration curve should show distinct inflection points corresponding to the consumption of protons from the ammonium group and the two amide bonds.
-
Analysis: Use Hyperquad or BEST software to fit the curve.
-
Self-Check: If the fit requires a species with stoichiometry 1:2 (Metal:Ligand), your ratio was sufficient. If precipitation occurs > pH 6, the 1:1 complex is likely forming hydroxo-species; reduce concentration.
-
Protocol B: Spectroscopic Characterization (UV-Vis)
Objective: Confirm the coordination geometry (d-d transitions).
Workflow:
-
Prepare a 1:1 solution of Cu(II):GMG (1 mM) in 20 mM phosphate buffer (pH 7.4).
-
Scan from 300 nm to 900 nm.
-
Expected Signal:
-
Look for a d-d transition band (
) around 550–570 nm . -
Interpretation: A shift from ~800 nm (free
) to ~570 nm confirms the coordination of strong field nitrogen donors (Amine + Amides). -
The Met Effect:[4] A Charge Transfer (CT) band (
) may appear in the UV region (~300-330 nm), though often obscured by peptide bond absorption.
-
Part 5: Visualization of Signaling & Pathways
Diagram 1: Coordination Equilibrium & Redox Pathway
This diagram illustrates the stepwise binding of Copper to GMG and the potential oxidation pathway facilitated by the Methionine sulfur.
Caption: Stepwise coordination of Cu(II) to Gly-Met-Gly leading to the physiological 4N complex and potential redox activation.
Diagram 2: Experimental Workflow for Affinity Determination
A logical flow for the researcher to validate the binding constants.
Caption: Workflow for determining and validating Cu(II)-peptide stability constants.
Part 6: References
-
Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews.[5] Link
-
Sovago, I., & Osz, K. (2006). Metal ion selectivity of oligopeptides. Dalton Transactions. Link
-
Kallay, C., et al. (2009). Copper(II) interaction with the human prion 103–112 fragment. Journal of Inorganic Biochemistry. Link (Discusses Met influence in peptide chains).
-
Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs. Talanta. Link
-
Korchak, S., et al. (2009). Photo-Oxidation of Gly-Gly, Met-Gly and Gly-Met Peptides.[6] Experimental Nuclear Magnetic Resonance Conference. (Relevant for Met-oxidation context).
Sources
- 1. Cu2+ Complexes with the Simplest Amino Acid Glycine (Gly) - MedCrave online [medcraveonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. radiationresearch [radiation-research.kglmeridian.com]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
Technical Guide: Solubility Profiling and Solvent Compatibility of H-Gly-Met-Gly-OH
Executive Summary
The tripeptide H-Gly-Met-Gly-OH (Glycyl-Methionyl-Glycine) presents a distinct solubility profile governed by its zwitterionic termini and the amphipathic nature of its central Methionine residue. Unlike hydrophobic aggregates or highly charged poly-ionic peptides, this compound occupies a "Goldilocks" zone: it is generally highly soluble in aqueous media but requires specific handling to prevent oxidative degradation of the Methionine thioether side chain.
This guide provides a definitive technical analysis of its solubility across organic and aqueous phases, supported by mechanistic reasoning and validated experimental protocols.
Part 1: Physicochemical Architecture
To predict solubility, we must first deconstruct the molecular forces at play. Solubility is not merely "like dissolves like"; it is the thermodynamic competition between solute-solute lattice energy and solute-solvent hydration energy.
Molecular Descriptors
| Property | Value / Characteristic | Impact on Solubility |
| Sequence | Gly-Met-Gly | Flanking Glycines provide backbone flexibility; Central Met adds hydrophobicity. |
| Molecular Weight | ~263.3 Da | Small size facilitates rapid solvation kinetics. |
| Isoelectric Point (pI) | ~5.7 – 6.0 | Minimal solubility theoretically occurs here (net charge = 0). |
| Hydropathy (GRAVY) | Mixed | Gly (Neutral/Hydrophilic backbone) vs. Met (Hydrophobic index +1.9). |
| Salt Form | TFA or Acetate (typically) | Critical: TFA salts are significantly more water-soluble than free base forms. |
Ionization States & pH Dependence
The solubility of this compound is pH-dependent. At neutral pH (approx. pH 7), the peptide exists largely as a zwitterion (
-
pH < 4.0: Protonated Carboxyl (
) and Amine ( ). Net Charge: +1 . High aqueous solubility.[1] -
pH ~ 6.0 (pI): Deprotonated Carboxyl (
) and Protonated Amine ( ). Net Charge: 0 . Lowest solubility (aggregation risk). -
pH > 8.0: Deprotonated Carboxyl (
) and Amine ( ). Net Charge: -1 . High aqueous solubility.[1]
Part 2: Solvent Compatibility Matrix
Aqueous Solvents (Preferred)
Water is the solvent of choice. The flanking Glycine residues disrupt ordered hydrophobic stacking, making this peptide amenable to aqueous dissolution.
-
Water (Milli-Q): Excellent solubility, typically >10 mg/mL.
-
PBS (pH 7.4): Good solubility, though high salt concentrations can theoretically "salt out" peptides (unlikely for a tripeptide).
-
Acidic Buffers (0.1% Formic Acid/Acetic Acid): Optimal. Protonating the N-terminus breaks intermolecular salt bridges, enhancing solubility.
Organic Solvents (The "Nuclear Option")
Organic solvents should be used sparingly and with specific intent.
-
DMSO (Dimethyl Sulfoxide):
-
Solubility: Excellent.
-
Risk:[2]HIGH. DMSO is a mild oxidant. It can oxidize the Methionine sulfide (
) to sulfoxide ( ), fundamentally altering the peptide's potency and hydrophobicity. -
Mitigation: If DMSO is required, use anhydrous, high-grade DMSO and keep exposure time short.
-
-
Acetonitrile (ACN): Moderate solubility. Useful for HPLC mobile phases but poor for high-concentration stock solutions.
-
TFE (Trifluoroethanol) / HFIP: Strong hydrogen bond disruptors. Generally unnecessary for a short, unstructured tripeptide like Gly-Met-Gly.
Part 3: Experimental Workflow & Decision Logic
This section details the decision-making process for solubilizing this compound.
Solubility Decision Tree
Figure 1: Systematic workflow for solubilizing Methionine-containing peptides, prioritizing oxidation prevention.
Protocol: Determination of Saturation Solubility
Objective: To determine the maximum solubility (
Materials:
-
This compound (Lyophilized).
-
Solvent of choice (e.g., PBS pH 7.4).[2]
-
Centrifuge (benchtop, 10,000 x g).
-
UV-Vis Spectrophotometer or HPLC-UV.
Methodology:
-
Preparation: Weigh approximately 5 mg of peptide into a 1.5 mL microcentrifuge tube.
-
Incremental Addition: Add solvent in small aliquots (e.g., 50
L) to the powder. -
Agitation: Vortex vigorously for 1 minute. If undissolved, sonicate in a water bath for 5 minutes (keep temperature < 30°C to prevent degradation).
-
Observation: Visually inspect for particulates.
-
If clear: Solubility > Concentration. Add more peptide to find limit.
-
If cloudy: Proceed to saturation step.
-
-
Saturation Equilibrium: If the solution remains cloudy, shake at room temperature for 1 hour to ensure equilibrium.
-
Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved aggregates.
-
Quantification: Remove the supernatant. Dilute appropriately and measure peptide concentration via Absorbance at 205 nm (peptide bond) or 214 nm.
-
Note: Methionine absorbs weakly at 280 nm; 205/214 nm is more sensitive for this tripeptide.
-
Part 4: Critical Application Notes
The Methionine Oxidation Trap
The presence of Methionine (Met) is the single biggest stability risk for this peptide.
-
Mechanism: In the presence of atmospheric oxygen and trace metals, or strong oxidants like DMSO, the thioether (
) oxidizes to sulfoxide ( ). -
Solubility Impact: Met-Sulfoxide is more polar than native Met. While this might increase aqueous solubility, it renders the peptide biologically impure .
-
Recommendation: Degas all buffers with Nitrogen/Argon before use. Avoid DMSO. If an organic solvent is needed, use DMF (Dimethylformamide) .[3][4]
Counter-ion Interference
If your peptide was synthesized using SPPS (Solid Phase Peptide Synthesis), it likely exists as a TFA salt .
-
In Vitro Assays: TFA is cytotoxic at high concentrations. If the solubility is high (>10 mg/mL), the residual TFA in the stock solution can be significant (up to 40% by weight).
-
Correction: Always correct the weighed mass by the net peptide content (usually 60-80%) found on the Certificate of Analysis (CoA).
References
-
Sigma-Aldrich. Solubility Guidelines for Peptides. Accessed October 2023. Link
-
Creative Peptides. Amino Acids: pKa & pI Explained. Accessed October 2023. Link
-
MedChemExpress. Peptide Solubility and Storage Guidelines. Accessed October 2023. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Gly-Met-Phe (Analogous Tripeptide Properties). Accessed October 2023. Link
-
ResearchGate. Structural analysis of the tripeptide glycyl-methionyl-glycine. Accessed October 2023. Link
Sources
H-Gly-Met-Gly-OH CAS number and chemical identifiers
Architecting Peptidic Models: A Comprehensive Technical Guide to H-Gly-Met-Gly-OH (CAS 51529-34-1)
Executive Summary
This compound (CAS: 51529-34-1), commonly referred to as Glycyl-L-methionylglycine or Gly-Met-Gly, is a specialized tripeptide utilized extensively in biochemical and biophysical research[][2]. As the simplest peptide construct where methionine (Met) is positioned internally rather than at the N- or C-terminus, it serves as an indispensable model for investigating protein oxidation dynamics, reactive oxygen species (ROS) degradation, and transition metal coordination[3][4]. This whitepaper provides a comprehensive overview of its chemical architecture, synthesis methodologies, oxidation pathways, and analytical characterization.
Chemical Ontology and Structural Identifiers
Understanding the structural baseline of Gly-Met-Gly is critical for predicting its behavior in solution, particularly its susceptibility to oxidation and its capacity to act as a multidentate ligand. The thioether group of the central methionine residue is the primary reactive site, while the flanking glycine residues provide a sterically unhindered environment, isolating the methionine's behavior from complex secondary structures[3][5].
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-[[2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
| CAS Registry Number | 51529-34-1[][6] |
| Molecular Formula | C9H17N3O4S[][7] |
| Molecular Weight | 263.31 g/mol [][7] |
| SMILES | CSCCC(C(=O)NCC(=O)O)NC(=O)CN[] |
| InChIKey | HHRODZSXDXMUHS-LURJTMIESA-N[] |
Solid-Phase Peptide Synthesis (SPPS) Methodology
To ensure high fidelity and avoid premature oxidation of the thioether side chain, this compound is typically synthesized via standard Fmoc solid-phase peptide synthesis (SPPS)[8].
Step-by-Step SPPS Workflow:
-
Resin Swelling: Suspend 100 mg of Trityl (TGT) or Wang resin in N,N-dimethylformamide (DMF) for 30 minutes. Causality: Swelling maximizes the porous surface area of the resin, ensuring optimal accessibility for subsequent coupling reagents[8].
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Causality: Piperidine acts as a mild base that specifically cleaves the Fmoc carbamate protecting group via a base-catalyzed elimination mechanism, without hydrolyzing the peptide-resin anchor[8].
-
Amino Acid Coupling: Introduce 4 equivalents of the Fmoc-protected amino acid (Fmoc-Gly-OH, followed by Fmoc-Met-OH, then Fmoc-Gly-OH). Mediate the coupling using 4 eq HCTU, 4 eq HOBt, and 5 eq N,N-diisopropylethylamine (DIEA) in DMF at 25 °C for 2 hours[8]. Causality: HCTU and HOBt suppress racemization and accelerate the formation of the active ester, ensuring high-yield amide bond formation.
-
Washing: Wash the resin sequentially with DMF, dichloromethane (CH2Cl2), and DMF. Causality: Alternating polar and non-polar washes removes unreacted reagents and prevents sequence truncation[8].
-
Global Cleavage: Cleave the tripeptide from the resin using a cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5). Causality: TIS acts as a highly effective carbocation scavenger, preventing the re-attachment of cleaved protecting groups to the nucleophilic methionine thioether group.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[3].
Caption: Sequential Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Methionine Oxidation Dynamics in Internal Peptide Contexts
Methionine residues in proteins act as an endogenous antioxidant pool, scavenging ROS to protect critical structural domains[9]. However, the exact mechanistic pathways of internal Met oxidation require isolated models like Gly-Met-Gly to avoid terminal charge interference[3][4].
When subjected to hydroxyl radicals (HO•) or hydrogen peroxide (H2O2), the thioether group undergoes rapid oxidation[3].
-
Primary Oxidation: The dominant reaction yields methionine sulfoxide (Gly-Met(O)-Gly), resulting in a +16 Da mass shift readily detectable in positive ion mode ESI-MS (m/z 280.1)[3].
-
Deep Radiolysis: Advanced studies utilizing laser flash photolysis of H2O2 reveal a secondary, highly oxidized +34 Da modification. Mass spectrometric analysis identified this novel modification as a homocysteic acid derivative[8].
Table 2: Mass Spectrometry Shifts of Gly-Met-Gly Oxidation Products
| Peptide State | Modification | Mass Shift (Da) | Dominant Ionization Mode | Structural Consequence |
|---|---|---|---|---|
| Native Gly-Met-Gly | None | 0 | Positive | Intact thioether, native conformation[3][5] |
| Gly-Met(O)-Gly | Sulfoxide | +16 | Positive | Reversible oxidation, increased polarity[3] |
| Homocysteic Acid Deriv. | Deep Oxidation | +34 | Negative | Irreversible addition of a strongly acidic group[8] |
Step-by-Step Oxidation & LC-MS Characterization Protocol:
-
Peptide Solubilization: Dissolve purified Gly-Met-Gly in an aqueous buffer (pH 7.4) to a final concentration of 1 mM[3].
-
ROS Introduction: Introduce hydroxyl radicals via laser flash photolysis of hydrogen peroxide (H2O2)[8]. Causality: This method generates diffusing hydroxyl radicals, simulating severe biological oxidative stress without introducing heavy metal catalysts that could artificially coordinate with the peptide[8].
-
Reaction Quenching & Derivatization: Withdraw samples at 1-hour intervals. For optical detection, derivatize with o-phthalaldehyde (OPA) to label primary amines prior to HPLC[3].
-
Mass Spectrometry Analysis: Inject samples into an ESI-MS. Causality: Run the analysis in both positive and negative ion modes. While the +16 Da sulfoxide product is highly visible in positive mode, the +34 Da homocysteic acid modification introduces a strongly acidic group, drastically altering the peptide's ionization efficiency and making it highly detectable only in negative ion mode[3][8].
Caption: Mechanistic pathway of Gly-Met-Gly oxidation by Reactive Oxygen Species (ROS).
Metal Coordination and Vibrational Dynamics
Beyond oxidation studies, Gly-Met-Gly is a premier candidate for evaluating metal binding, which has profound implications for designing metallodrugs (e.g., platinum- or gold-based antitumor agents). The mechanism of metal ion coordination requires a deep understanding of vibrational dynamics[10][11].
The peptide coordinates transition metals via the sulfur atom on the methionyl side chain and the deprotonated amide nitrogens. Normal mode analysis utilizing Urey Bradley's force field reveals that the 34 atoms in the tripeptide give rise to 96 normal modes of vibration[10]. Upon coordination with metals like Au(III) or Pt(II), significant shifts in the amide and side-chain vibrational modes occur, validating the formation of stable macrochelate rings[11]. The thioether group acts as a primary anchoring site, directing the subsequent deprotonation and binding of the adjacent amide nitrogens to form near square-planar geometries with the metal center[11].
Conclusion
This compound (CAS 51529-34-1) transcends its simple tripeptide structure to function as a critical diagnostic tool in proteomics and inorganic biochemistry. By providing an unhindered, internally positioned methionine residue, it enables the precise mapping of ROS-mediated oxidation pathways—including the elusive conversion to homocysteic acid—and serves as a foundational model for peptide-metal coordination dynamics.
References
- CAS 51529-34-1 (this compound) - BOC Sciences, bocsci.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgVzHGwiIxqSTqg3eJ01YYL98XUKtPfk9Cr-vB2lBAw-lYFwsWB2O0-v23cHHHwKjAMl39JVCZO2t4brTYSU1UnrvaxiPTkCt8HSjzO5dPC5C--2IRd-sJNysKCIM5-G3c4sSgPjb_esUhbPll1zomVpDAPBHilPUgHI85uxlgHA==]
- 14486-02-3|H-Met-Gly-Gly-OH - BLD Pharm, bldpharm.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhGaFSWYSVc0B8FBMCgQmmrsd-PgwS-EgfwuN1nbNr_cxU2rQFieU5LkMOQce0CcspVtcVksoifLwYn1FUWM4T2xz8XeAdnrQ-Xomq6ohTsepwEAaKyN2RYcShGF6gmgYhrSiFZNkeH91A8w==]
- This compound , 51529-34-1 - CookeChem, cookechem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMtszSCCq1dm5JXrbc3Zww9uNo1VW5x1R0O9j0H1kVIiqNxlnjMT6q2Jo0LBjnsForE2KljhizIzDn32M3It5MmlbJBer0TEqNM2F8v0fHzeBOBrLWHpu-QRz_np0dyOhNbp47A5jXjQ==]
- 51529-34-1 CAS Manufactory - ChemicalBook, chemicalbook.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs4W9fGHSa8-O-8_uaCGPHlZdxWv-2cCcTFFOo66Eln-gi49Q0sIRw_07ahemXAO8Ek7-A-x6EcNb6opVfnuuXr3AVWgF7dOnVL1ff-wScnxL5SIvZZbgsdfGErZNjOZMCDN5iOMBwW-A2zbItMnibAL2qMH0=]
- (A) HPLC traces showing the oxidation of Gly-Met-Gly (green peak) to... - ResearchGate, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC1Q3T9O0p_k908uiGN00ug-N6gWDyVNQwT_KQ82grfw9BLiFnWtCfkmvZj1v6Y9IvmQcUt1l-g7flQfh9moflDyIdGgc0Rj88STPXgd9rgowFhm9UC_razX4AO8U6Mcr6xSGiim3tmh3kuiyuWedTpoOM8qw0oH2CUPdyXcnEoxlTuZ5esCkfba0X8gFTaJ4EhRxLLdToNrvHFVZxMqgpPCYMFmeqFvbCJETcMEGqJcjv7ywF178nnlKbuPCZuZU=]
- Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples - SciSpace, scispace.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2TFIO-LuF1KkUwnt9-ujjYJfd7hJicwFgBysshP-ywR-aYvpsOs6Nqg6xYef-PeoABjNLHgYHyxNcr-nktCXOZyRW3A8JfjAqVG7Jf6uFWDz7hnb373xdz7Ocva7fKns4I7BYebqlmO83jlK5UG5RZo133orglQvdZvsjUD2pYoyrKSN6zyHkMX2ri4kfe_iNVgWVF0rtgKX7bPc=]
- Radiation chemical studies of Gly-Met-Gly in aqueous solution - PubMed, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFot0tzt30iT-J22rJL4MOEPRZeV0E8Q4S16DhIBHMmq4ux6A4eWtWX021VFcd8RN-xYIByNH0IBtTZhXTmJfAvMGZR_d939LdZXOlvDtaJiBlLD98aIzclm9UpSKk3c5AF41aL]
- Full article: Radiation chemical studies of Gly-Met-Gly in aqueous solution - Taylor & Francis, tandfonline.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhiu4DwceGT0LqF86tUkph1rig6LFSgfvyRGq1zQsup1kUxIeMXlQrpJTIwtNO3iagiMBW2pk74lN_8RXQ9SJussYF8S_NMRV4h3zx01-IxAMH7mHOtcReJIhxRLG2B1Gww6kvT2_FZxM40zHayN1xqeU9HsMjMhvXHmJ2gg==]
- (IUCr) Crystal structures of the isomeric dipeptides L-glycyl-L-methionine and L-methionyl-L-glycine, iucr.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUg28CASBeiDM1hY4FKUAHB2P-CSFXu358c4NqabMfXgiFKE_d_DLrl61TuBnPiN-n1bGCIQCXMafCR_7ss8TJjPKk8Rcypl6BYVD8IwIFlVLV9_EwI7dFCJjxQRXcJHHq]
- Vibrational Dynamics of a Methionine Containing Tripeptide Glycyl-methionyl-glycine, scialert.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0vazscRNCt80rL0ofb1l1y5U1FHECHs-VvNjQrc4Dyj79bbIQOqfguLA0KAy9ASHLGGiC5rkzQClqaFPXrtUMeUn6RfRpGednZi66ek0l9fIkgcCZ6XvdFUk3cBYeTrbbMFQJJqXpgHYLUqNUqw==]
- Structural analysis of the tripeptide glycyle-methionyl-glycine (this compound) and its hydrochloride - ResearchGate, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKrDoZeGJGSuqBwowKil2vPpIZ3DwP7wJKh_xP8b7Roi4Gkx0jHAiaJ-5fX2bv0yNjkGaMnRnXzqsoPB7E1WPE-IVIPC9ulY1IcVhtWllU5kfp3wepTVHyT8jTz4S3nDg7zxmtEquuWRTRfqJ86cLDNB3fTxRiHDRqYFXK6Ecm3Wn4gO6xDgm5M-lOlql6j_bXcWwC6uj41dsBp8T2D8R-V0MDLzdQ35oiTEh-OcpIf79S5luhdcorVvMQBzg1IdfM2NuLgsX94WJIrsTYnNlRvV0ouW4=]
Sources
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Radiation chemical studies of Gly-Met-Gly in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. This compound , 51529-34-1 - CookeChem [cookechem.com]
- 7. 14486-02-3|H-Met-Gly-Gly-OH|BLD Pharm [bldpharm.com]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. scialert.net [scialert.net]
- 11. researchgate.net [researchgate.net]
The Gly-Met-Gly (GMG) Motif: Structural Plasticity, Oxidative Sensitivity, and Therapeutic Utility
The following technical guide details the biological and physicochemical significance of the Gly-Met-Gly (GMG) sequence.
Executive Summary
The Gly-Met-Gly (GMG) sequence is often dismissed as a simple flexible linker due to the dominance of glycine. However, in high-stakes protein engineering and structural biology, GMG represents a functional triad characterized by extreme conformational flexibility, redox sensitivity, and specific metal-binding capabilities.
For drug development professionals, the GMG motif poses a dichotomy:
-
Biological Utility: It acts as a "gating hinge" in transmembrane transporters (e.g., MhsT) and a copper-binding motif in metallochaperones.
-
Therapeutic Liability: In biologics and antibody-drug conjugates (ADCs), the central Methionine is a hotspot for oxidation, leading to product heterogeneity, altered pharmacokinetics, and potential immunogenicity.
This guide analyzes the GMG motif's mechanism of action, provides protocols for assessing its stability, and outlines strategies for its engineering.
Structural Biology: The "Unwound Helix" Mechanism
Unlike rigid structural motifs (e.g., Alpha-helices, Beta-sheets), the GMG sequence introduces local disorder that is functionally critical.
The MhsT Transporter Paradigm
In the hydrophobic amino acid transporter MhsT (Bacillus halodurans), the GMG motif located in transmembrane helix 6 (TM6) performs a critical "sizing" function.[1]
-
Mechanism: The flanking Glycine residues break the helical hydrogen bonding network, creating an "unwound" loop within the membrane.
-
Function: This flexibility allows the Methionine side chain to rotate and adjust the volume of the substrate-binding pocket, accommodating amino acids of varying sizes (e.g., Tryptophan vs. Leucine).
-
Implication: In protein design, inserting a GMG motif into a helix is a proven method to introduce a flexible "knee" or hinge without severing the polypeptide chain.
Copper Coordination (The "Mets" Motif)
Methionine-rich sequences ("Mets" motifs), often structured as GMG or MXM, are fundamental in copper homeostasis (e.g., Ctr1 transporter).[2]
-
Chemistry: The thioether group of Met acts as a soft ligand for Cu(I).
-
GMG Role: The Glycines provide the backbone flexibility required for the Met sulfur to orient correctly for tetrahedral coordination with copper ions, a geometry difficult to achieve with rigid linkers.
Chemical Reactivity: The Oxidation Liability
For biotherapeutics, the GMG sequence is a critical quality attribute (CQA) checkpoint. The central Methionine is highly susceptible to Reactive Oxygen Species (ROS).
Oxidation Mechanism
The oxidation of GMG proceeds through two distinct pathways depending on the oxidant and pH:
-
Sulfoxide Formation (2-electron oxidation): The most common pathway in shelf-storage. Met converts to Met-Sulfoxide (MetO), increasing polarity and potentially disrupting hydrophobic cores.
-
Radical Cation Formation (1-electron oxidation): Under high-stress conditions (e.g., radiolysis or photo-oxidation), the sulfur atom loses an electron.
-
Note: In GMG, the lack of neighboring stabilizing groups (like Threonine or Serine) makes the Met radical cation highly reactive, often leading to irreversible backbone cleavage.
-
Impact on ADCs and Fusion Proteins
If a GMG linker is used in an Antibody-Drug Conjugate:
-
Oxidation: Can alter the hydrophobicity of the linker, affecting the Drug-Antibody Ratio (DAR) analysis via Hydrophobic Interaction Chromatography (HIC).
-
Cleavage: Oxidative stress (e.g., in the tumor microenvironment) can trigger premature cleavage of the peptide backbone at the GMG site, releasing the payload systemically rather than intracellularly.
Visualization: Pathways and Workflows
Diagram: Methionine Oxidation & Cleavage in GMG
The following diagram illustrates the structural divergence of the GMG motif under oxidative stress vs. functional hinge movement.
Caption: Figure 1. Dual nature of the GMG motif: Functional flexibility in transporters vs. oxidative degradation pathways in therapeutics.
Experimental Protocols
Protocol: Differential Oxidation Assessment of GMG Linkers
Purpose: To quantify the susceptibility of GMG-containing linkers to oxidation relative to rigid linkers (e.g., AAA).
Reagents:
-
Hydrogen Peroxide (H2O2), 30% (w/w).
-
LC-MS grade Acetonitrile and Water.
-
Trypsin (sequencing grade).
Workflow:
-
Peptide Synthesis: Synthesize model peptide Ac-Gly-Met-Gly-NH2 and control Ac-Ala-Met-Ala-NH2.
-
Stress Induction:
-
Incubate peptides (100 µM) in PBS (pH 7.4) with varying H2O2 concentrations (0.05% to 1.0%) at 25°C.
-
Time points: 0, 1, 4, and 24 hours.
-
-
Quenching: Stop reaction with 10 mM Methionine (scavenger) or Catalase.
-
Analysis (LC-MS):
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Gradient: 5-40% B over 20 min (A: 0.1% FA in water, B: 0.1% FA in ACN).
-
Detection: Monitor mass shift (+16 Da for Sulfoxide).
-
-
Calculation:
Interpretation:
-
GMG peptides typically show faster oxidation rates than sterically hindered sequences (e.g., Val-Met-Val) due to the solvent accessibility provided by Glycine.
Protocol: Proteolytic Stability Assay
Purpose: To determine if GMG acts as a cryptic cleavage site for metalloproteases (MMPs) or serine proteases.
-
Incubation: Mix GMG-fusion protein (1 mg/mL) with:
-
Human Serum (ex vivo model).
-
Purified MMP-9 or Cathepsin B.
-
-
Kinetics: Incubate at 37°C for 0-48 hours.
-
Visualization: SDS-PAGE (Silver Stain) + Western Blot.
-
Validation: If fragmentation occurs, excise band and perform N-terminal sequencing to confirm cleavage occurs at the G-M or M-G bond.
Quantitative Data Summary
Table 1: Physicochemical Properties of the GMG Motif
| Parameter | Value/Characteristic | Biological Consequence |
| Hydropathy Index | Mixed (Gly: -0.4, Met: +1.9) | Amphipathic character; Met drives hydrophobic interaction while Gly ensures solubility. |
| Flexibility (B-factor) | High | Allows "induced fit" binding mechanisms (e.g., MhsT). |
| Oxidation Potential | High (Met Sulfur) | Primary site for oxidative degradation in biopharmaceuticals. |
| Cleavage Specificity | Low (Non-canonical) | Not a standard trypsin/chymotrypsin site; susceptible to specific MMPs and oxidative scission. |
| Linker Length | ~10-12 Å (extended) | Short, flexible spacer suitable for domain fusion without steric clash. |
References
-
Structural Basis of Substrate Recognition: Title: A non-helical region in transmembrane helix 6 of hydrophobic amino acid transporter MhsT mediates substrate recognition.[1][3] Source:Journal of General Physiology / NIH PubMed. URL:[Link]
-
Oxidation Mechanisms: Title: Radiation chemical studies of Gly-Met-Gly in aqueous solution. Source:Radiation Physics and Chemistry / PubMed. URL:[Link]
-
Viral Polyprotein Processing: Title: Gly-Gly-X, a novel consensus sequence for the proteolytic processing of viral and cellular proteins.[4] Source:Journal of Biological Chemistry. URL:[Link]
-
Peptide Stability in Biological Fluids: Title: Assessing the Efficacy of Protease Inactivation for the Preservation of Bioactive Amphibian Skin Peptides. Source:Biomolecules / PMC. URL:[Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. A non-helical region in transmembrane helix 6 of hydrophobic amino acid transporter MhsT mediates substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gly-Gly-X, a novel consensus sequence for the proteolytic processing of viral and cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
solid phase peptide synthesis protocol for H-Gly-Met-Gly-OH
Application Note: Optimized Solid Phase Synthesis of H-Gly-Met-Gly-OH
Executive Summary
This protocol details the synthesis of the tripeptide This compound . While seemingly simple, this specific sequence presents two critical chemical challenges that cause failure in standard "plug-and-play" SPPS workflows:
-
Diketopiperazine (DKP) Formation: The C-terminal Glycine, combined with the steric freedom of the dipeptide stage, makes this sequence highly prone to DKP cyclization on Wang resin, leading to massive yield loss.[1][2]
-
Methionine Oxidation: The central Methionine (Met) residue is susceptible to oxidation (
) during acidic cleavage, requiring a specialized scavenger system.
This guide utilizes 2-Chlorotrityl Chloride (2-CTC) resin to sterically suppress DKP formation and employs a high-iodide reducing cleavage cocktail to ensure the isolation of the reduced Met species.
Chemical Strategy & Causality
Resin Selection: The DKP Trap
Standard Wang resin is contraindicated for this compound.
-
Mechanism of Failure: After deprotection of the second residue (Met), the free N-terminal amine can back-bite the C-terminal ester linkage.
-
Why Gly-Gly/Pro is risky: Glycine lacks a side chain, allowing high conformational flexibility.[1] The dipeptide
easily adopts a cis-amide conformation, facilitating the nucleophilic attack on the resin ester. This releases the cyclic dipeptide (DKP) and terminates the chain.[2] -
The Solution (2-CTC): We utilize 2-Chlorotrityl Chloride resin.[1][2] The bulky trityl linker provides steric hindrance that prevents the back-biting mechanism.[2] Additionally, 2-CTC allows for milder cleavage conditions if necessary.
Methionine Protection
Methionine thioether side chains are sensitive to reactive oxygen species and carbocations generated during TFA cleavage.
-
Standard Failure: Using water/TIS alone often results in 10–30% sulfoxide contamination (
mass shift). -
The Solution: We utilize Reagent H (or an Ammonium Iodide/DMS modified cocktail).[3][4] The iodide acts as a reducing agent in situ, converting any formed sulfoxide back to methionine.
Materials & Reagents
| Component | Specification | Purpose |
| Resin | 2-Chlorotrityl Chloride (2-CTC) (Loading: 0.6–0.8 mmol/g) | Prevents DKP formation. |
| Amino Acids | Fmoc-Gly-OH, Fmoc-Met-OH | Building blocks. (No side-chain protection needed). |
| Coupling | DIC (Diisopropylcarbodiimide) + Oxyma Pure | Efficient, low-racemization coupling. |
| Deprotection | 20% Piperidine in DMF | Removal of Fmoc groups.[5] |
| Cleavage | TFA, Phenol, Thioanisole, EDT, DMS, | "Reagent H" for Met protection.[3][4][6][7] |
| Solvents | DMF (Peptide grade), DCM, Diethyl Ether | Washing and precipitation. |
Experimental Protocol
Resin Loading (The Critical Step)
Target Scale: 0.1 mmol
-
Swelling: Place 150 mg of 2-CTC resin in a reactor. Swell in dry DCM for 30 mins.
-
Loading First Glycine:
-
Capping: Add Methanol (1 mL) to the reaction mixture (active for 15 mins) to cap unreacted chlorides.
-
Wash: Drain and wash with DCM (3x) and DMF (3x).
Peptide Assembly (Iterative Cycles)
Perform the following cycle for Met and then the final Gly .
-
Deprotection:
-
Coupling (DIC/Oxyma):
-
Repeat for the final N-terminal Glycine.
-
Final Fmoc Removal: Remove the N-terminal Fmoc group with Piperidine/DMF as above.
-
Final Wash: Wash thoroughly with DMF (5x) then DCM (5x). Dry resin under Nitrogen.[5]
Cleavage & Isolation (Met-Optimized)
Standard cleavage cocktails often fail to protect Met. Use this specific formulation.
Cocktail Formulation (Modified Reagent H):
Procedure:
-
Chill: Pre-cool the cleavage cocktail to 0°C.
-
Reaction: Add 3 mL cocktail to the dried resin. Shake at Room Temperature for 2.5 hours.
-
Note: The solution may turn reddish/brown due to Iodine liberation; this is normal and indicates active reduction.
-
-
Filtration: Filter resin into a 50 mL centrifuge tube. Wash resin with 1 mL TFA.
-
Precipitation (The "Short Peptide" Trick):
-
Challenge: Tripeptides often do not precipitate well in ether (they form oils).
-
Step A: Use a Rotavap (set to <40°C) or Nitrogen stream to evaporate 80% of the TFA volume.
-
Step B: Add ice-cold Diethyl Ether (40 mL).
-
Step C: If a precipitate forms, centrifuge (3000 rpm, 5 min). If it "oils out," decant the ether, redissolve the oil in water (10 mL), and freeze-dry (Lyophilize) directly.
-
Visualization of Workflows
Figure 1: DKP Failure Mode vs. 2-CTC Success Strategy
This diagram illustrates why Wang resin fails for this sequence and how 2-CTC prevents the side reaction.
Caption: Comparative mechanism showing how 2-CTC resin sterically hinders the nucleophilic attack that causes DKP formation on Wang resin.
Figure 2: Methionine-Safe Cleavage Workflow
Detailed steps to ensure the Methionine remains reduced.
Caption: Specialized cleavage workflow utilizing Reagent H to actively reverse Methionine oxidation during the acidic release step.
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Theoretical Yield | Calculation: | Based on resin loading. |
| Typical Crude Purity | > 85% | Using 2-CTC and Reagent H. |
| Mass Target ( | 264.3 Da | Monoisotopic mass. |
| Met(O) Impurity Mass | +16 Da (280.3 Da) | Indicates oxidation (failed scavenging). |
| DKP Impurity Mass | - | DKP is washed away; results in low yield, not impurity peaks. |
Quality Control & Troubleshooting
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.[8]
-
Gradient: 0% B to 30% B over 20 mins. (Short peptides elute early; do not use steep gradients).
-
Note: Gly-Met-Gly is quite polar. It may elute very early (near the void volume) on standard C18 columns. Consider using a "C18-Aq" column designed for polar retention.
-
-
Mass Spectrometry (ESI-MS):
-
Look for the
peak at 264.3 . -
If you see 280.3 , your scavenger cocktail failed. Add more
next time or ensure fresh DMS/EDT.
-
-
Solubility:
-
The final peptide is water-soluble.[13] Dissolve in 0.1% acetic acid or water for analysis.
-
References
-
García-Martín, F., et al. (2006). The DKP formation in solid phase peptide synthesis: Strategies to avoid it.
-
Source: (Validated Context)
-
-
Huang, H., & Rabenstein, D. L. (1999).[3] A cleavage cocktail for methionine-containing peptides.[3][11][12][13] This is the seminal work defining "Reagent H" (TFA/Phenol/Thioanisole/EDT/DMS/NH4I) for the prevention and reversal of Methionine oxidation during SPPS cleavage.
-
Source:
-
-
CEM Corporation.Methionine Oxidation in Peptide Synthesis. Application note detailing the necessity of thioether scavengers and the use of high-temperature synthesis to shorten exposure times.
-
Source:
-
-
Merck/Sigma-Aldrich.Cleavage and Deprotection Protocols for Fmoc SPPS. Standard operating procedures for TFA cleavage cocktails, including Reagent K and B.
-
Source:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Advanced RP-HPLC Purification Strategies for the Hydrophilic Tripeptide H-Gly-Met-Gly-OH
Introduction & Mechanistic Challenges
The tripeptide Glycyl-Methionyl-Glycine (H-Gly-Met-Gly-OH) presents a unique set of chromatographic challenges. With a low molecular weight (~263.3 g/mol ) and a highly hydrophilic profile, it exhibits poor retention on standard reversed-phase (RP) stationary phases. Furthermore, the central methionine (Met) residue contains an oxidatively labile thioether group, making the peptide highly susceptible to artifactual oxidation during handling, column loading, and elution [1].
To achieve high purity (>98%) and high recovery, the purification strategy must be a self-validating system that simultaneously maximizes hydrophobic retention while actively suppressing on-column oxidation. This application note details the causality behind phase selection, mobile phase optimization, and handling protocols required to successfully purify this compound.
Stationary Phase and Mobile Phase Selection
Overcoming Poor Retention
Small, hydrophilic peptides do not partition into the hydrophobic phase like small organic molecules; rather, they adsorb to the surface. Because this compound lacks large hydrophobic side chains (containing only two glycines and one methionine), it requires a stationary phase with a high carbon load to maximize surface area for interaction [2].
-
Column Choice: A C18 (Octadecylsilane) column with a small pore size (100–120 Å) is mandatory. C4 or C8 columns will not provide adequate retention for a tripeptide, leading to co-elution with the void volume [2].
-
Ion-Pairing Agent: We utilize 0.1% Trifluoroacetic acid (TFA). TFA serves a dual purpose: it lowers the pH (< 2.5) to fully protonate the C-terminal carboxylate, and its trifluoroacetate anion forms a hydrophobic ion pair with the protonated N-terminal amine. This effectively masks the peptide's polar charges, increasing its apparent hydrophobicity and forcing it to interact with the C18 chains [2].
The Methionine Oxidation Dilemma
Methionine residues are readily oxidized to methionine sulfoxide (MetO) and, under extreme conditions, methionine sulfone (MetO2) [3]. This oxidation adds 16 Da (or 32 Da) to the peptide mass and significantly increases its polarity, causing the oxidized variant (Gly-Met(O)-Gly) to elute earlier than the native peptide [4].
On-column oxidation is frequently catalyzed by trace metal ions present in aged silica frits or by dissolved oxygen in the mobile phase [3]. Therefore, the protocol must utilize degassed solvents and, if necessary, the addition of water-soluble antioxidants.
Diagram 1: Oxidation pathway of this compound during chromatographic handling.
Experimental Protocol: Preparative RP-HPLC
The following self-validating protocol ensures that the peptide is retained, separated from its oxidized byproducts, and recovered without inducing further degradation.
Materials and Reagents
-
Stationary Phase: Preparative C18 Column (e.g., 250 mm × 21.2 mm, 5 µm, 100 Å).
-
Mobile Phase A: 0.1% TFA in Ultra-Pure Water (18.2 MΩ·cm), rigorously degassed via ultrasonication and vacuum filtration.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (ACN), degassed.
-
Sample Diluent: 100% Mobile Phase A. Crucial: Do not dissolve the sample in any organic solvent, as this will cause immediate breakthrough of the hydrophilic peptide.
Step-by-Step Methodology
Step 1: System Preparation and Passivation Flush the HPLC system and column with 100% Mobile Phase B for 30 minutes to remove hydrophobic contaminants, followed by equilibration with 100% Mobile Phase A for 45 minutes. Causality: Purging oxygen and trace metals from the system prevents the artifactual generation of Gly-Met(O)-Gly during the run.
Step 2: Sample Loading Dissolve crude this compound in Mobile Phase A at a concentration of 10 mg/mL. Load the sample onto the column at a low flow rate (e.g., 5 mL/min for a 21.2 mm ID column). Causality: Loading under 100% aqueous conditions maximizes the adsorption of the hydrophilic peptide to the C18 headgroups before the gradient begins.
Step 3: Shallow Gradient Elution Because Gly-Met-Gly and Gly-Met(O)-Gly have very similar structures but different polarities, a shallow gradient is required to resolve them. Initiate a gradient from 0% B to 15% B over 45 minutes. Monitor absorbance at 214 nm (peptide bond) and 254 nm (background/impurities).
Step 4: Fraction Collection and Immediate Lyophilization Collect fractions based on the 214 nm threshold. Critical Step: Immediately flash-freeze the collected fractions containing the pure peptide in liquid nitrogen and lyophilize. Causality: Leaving the peptide in an aqueous TFA solution at room temperature accelerates hydrolysis and post-purification methionine oxidation.
Diagram 2: Step-by-step RP-HPLC preparative workflow for this compound.
Quantitative Data & Gradient Optimization
To ensure a self-validating system, the chromatographer must verify the elution order. The oxidized variant will always elute before the native peptide due to the increased polarity of the sulfoxide oxygen [4].
Table 1: Optimized Gradient and Expected Retention Profile
| Time (min) | % Mobile Phase A (0.1% TFA/H2O) | % Mobile Phase B (0.1% TFA/ACN) | Flow Rate (mL/min) | Expected Event / Elution Profile |
| 0.0 | 100 | 0 | 10.0 | Sample Loading / System Equilibration |
| 10.0 | 100 | 0 | 10.0 | Isocratic hold to wash non-retained salts |
| 15.0 | 98 | 2 | 10.0 | Elution of Gly-Met(O)-Gly (Oxidized Impurity) |
| 35.0 | 92 | 8 | 10.0 | Elution of This compound (Target Product) |
| 45.0 | 85 | 15 | 10.0 | Elution of hydrophobic impurities |
| 50.0 | 10 | 90 | 10.0 | Column Wash (High Organic) |
| 60.0 | 100 | 0 | 10.0 | Re-equilibration |
Note: Retention times are approximate and will vary based on specific column dimensions, carbon load, and system dwell volume. The critical metric of success is the baseline resolution between the 2% B and 8% B elution marks.
Conclusion
The successful RP-HPLC purification of this compound requires a deliberate departure from standard peptide protocols. By utilizing a 100% aqueous loading step with TFA ion-pairing, the chromatographer forces the hydrophilic tripeptide to interact with the C18 phase. Concurrently, by understanding the causality of trace-metal and oxygen-induced thioether oxidation, the implementation of degassed solvents and immediate post-collection lyophilization ensures the structural integrity of the methionine residue is preserved.
References
-
Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: HPLC.eu / Vydac URL:[Link]
-
Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping Source: LCGC International URL:[Link]
-
Radiation chemical studies of Gly-Met-Gly in aqueous solution Source: Taylor & Francis / Free Radical Research URL:[Link]
preparing H-Gly-Met-Gly-OH stock solutions for enzymatic assays
Abstract & Scope
This application note details the rigorous preparation of H-Gly-Met-Gly-OH (GMG) stock solutions. While ostensibly a simple tripeptide, GMG serves as a critical structural model for internal methionine residues in proteins. Unlike terminal methionine residues, the central methionine in GMG mimics the steric and electronic environment of "buried" or "chain-internal" thioethers, making it a standard substrate for studying oxidative stress, radical damage, and enzymatic repair mechanisms (e.g., Methionine Sulfoxide Reductase).
Critical Challenge: The central thioether moiety is highly susceptible to oxidation, forming Methionine Sulfoxide (+16 Da) . Spontaneous oxidation during stock preparation is the primary cause of assay variability (Z' factor degradation). This protocol prioritizes oxidation mitigation to ensure stock integrity.
Chemical Profile & Pre-Formulation Analysis
| Property | Specification | Technical Insight |
| Sequence | Gly-Met-Gly | Non-polar/Polar hybrid. Internal Met is the reactive center. |
| Formula | C₉H₁₇N₃O₄S | Thioether sulfur is the oxidation liability. |
| MW | 263.31 g/mol | Small size allows rapid diffusion; prone to hygroscopy. |
| Solubility | Water (>10 mg/mL) | Highly soluble in aqueous buffers. Avoid DMSO if possible (DMSO can act as an oxidant or radical scavenger, complicating oxidative stress assays). |
| pI (Theoretical) | ~5.9 - 6.0 | Zwitterionic at neutral pH. Solubility is generally good across pH 4-8. |
| Stability Risk | High (Oxidation) | Met |
Protocol: Anaerobic Stock Preparation
Objective: Prepare a 10 mM Stock Solution (e.g., 5 mL) with <1% oxidized species.
Reagents & Equipment
-
Peptide: this compound (Lyophilized, store at -20°C).
-
Solvent: Milli-Q Water (18.2 MΩ·cm).
-
Gas: High-purity Argon or Nitrogen (Argon preferred due to density).
-
Filtration: 0.22 µm PVDF or PES syringe filter (Low Protein Binding).
-
Vials: Amber glass or opaque plastic (light catalyzes photo-oxidation).
Step-by-Step Methodology
1. Solvent Degassing (Critical Step)
-
Rationale: Dissolved oxygen is the primary oxidant. Standard "bottled" water contains sufficient O₂ to oxidize trace peptides within hours.
-
Method: Place 10 mL of Milli-Q water in a small flask. Sonicate for 10 minutes while bubbling Argon gas through the liquid (Sparging). Keep the headspace filled with Argon.
2. Weighing & Equilibration
-
Remove the peptide vial from -20°C and place it in a desiccator.
-
Wait 30 minutes before opening.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, causing hydrolysis or weighing errors.
-
3. Dissolution (Anaerobic)
-
Weigh 13.16 mg of this compound (for 5 mL of 10 mM stock).
-
Transfer to a vial flushed with Argon.
-
Add 5.0 mL of the degassed water.
-
Technique: Do not vortex vigorously (introduces bubbles/air). Swirl gently or use a magnetic stirrer on low speed under an Argon blanket.
4. pH Verification
-
Spot-check pH with a micro-strip. It should be near pH 5.5–6.0.
-
Adjustment: If the assay requires neutral pH (7.4), add buffer concentrate now. However, keeping the stock slightly acidic (pH 5-6) improves stability against oxidation during storage.
5. Filtration & Aliquoting
-
Pre-rinse the syringe filter with degassed water to remove leachables.
-
Filter the peptide solution into amber microtubes .
-
Overlay with Argon: Gently blow Argon into the tube headspace before snapping the cap shut.
6. Storage
-
Short-term (Days): 4°C, dark.
-
Long-term (Months): -80°C. Do not store at -20°C if possible, as phase changes (crystallization of water) can concentrate salts/protons and accelerate degradation (cryo-concentration effect).
Visualization: Workflow & Degradation Pathway
Caption: Workflow for anaerobic preparation of GMG stock to prevent Methionine Sulfoxide formation.
Quality Control & Validation (Self-Validating System)
To ensure the trustworthiness of your assay data, you must validate the stock solution integrity.
QC Method 1: Mass Spectrometry (Gold Standard)
-
Technique: ESI-MS (Direct Infusion) or LC-MS.
-
Criterion:
-
Major Peak: 264.3 m/z [M+H]⁺.
-
Impurity Peak: 280.3 m/z [M+16+H]⁺ (Methionine Sulfoxide).
-
-
Pass/Fail: If the +16 Da peak exceeds 5% relative abundance, discard the stock.
QC Method 2: HPLC (Reverse Phase)
-
Column: C18 (Peptide specific).
-
Mobile Phase: Water/Acetonitrile with 0.1% TFA.
-
Shift: Oxidized Met (Met(O)) is more polar than native Met. The sulfoxide contaminant will elute earlier (shorter retention time) than the native GMG peak.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Mass Spec shows +16 Da peak | Methionine Oxidation | Re-make stock using freshly degassed buffers and Argon overlay. |
| Peptide aggregates/cloudy | pH near Isoelectric Point | Adjust pH away from pI (~6.0). Lower to pH 4 or raise to pH 8 (if assay permits). |
| Low Assay Signal | Concentration Error (Hygroscopy) | Peptide absorbed water during weighing. Use an analytical balance and rapid weighing technique. |
| Yellowing of Solution | Photo-oxidation | Store in amber vials. Protect from direct light. |
References
-
Barata-Vallejo, S., et al. (2016).[1] "Radiation chemical studies of Gly-Met-Gly in aqueous solution." Journal of Radioanalytical and Nuclear Chemistry. Link
-
Bobrowski, K., et al. (2022). "Photo- and Radiation-Induced One-Electron Oxidation of Methionine in Various Structural Environments." Molecules. Link
-
Vogt, W. (1995). "Oxidation of Methionine Residues in Proteins: Tools for Biosynthesis and Degradation." Free Radical Biology and Medicine. Link
-
Sigma-Aldrich. "Handling and Storage of Synthetic Peptides." Technical Guide. Link
Sources
Application Note: NMR Spectroscopy Assignment Protocol for the Tripeptide H-Gly-Met-Gly-OH
Introduction & Scientific Context
The tripeptide Glycyl-Methionyl-Glycine (H-Gly-Met-Gly-OH) serves as a fundamental model system in biophysical chemistry. It is frequently utilized to study metal-peptide coordination geometries[1], probe the oxidation kinetics of methionine to methionine sulfoxide (Met(O)) in biotherapeutics[2], and calibrate random coil chemical shifts[3].
Assigning the
This application note details a robust, self-validating methodology for the complete sequence-specific proton assignment of this compound, grounded in the classical Wüthrich sequential assignment paradigm[4].
Theoretical Framework: Causality in Experimental Design
To ensure trustworthiness and reproducibility, every step of the NMR workflow must be justified by physical principles. Do not treat these parameters as arbitrary defaults; they are dictated by the quantum mechanical properties of the molecule.
-
Solvent Selection (90% H
O / 10% D O): Sequential assignment relies on detecting through-space Nuclear Overhauser Effects (NOEs) between the amide proton (NH) of residue and the -proton (H ) of residue . If the sample is dissolved in 100% D O, the labile amide protons rapidly exchange with deuterium, rendering them invisible to H NMR. A 90% H O solvent preserves these critical NH signals. -
The "Zero-Crossing" Problem & ROESY Superiority: For small molecules (MW < 1000 Da), the extreme narrowing limit applies, yielding positive NOEs. For large proteins, spin diffusion dominates, yielding negative NOEs. Tripeptides (MW
263 Da) often fall into the intermediate motional regime where the correlation time ( ) causes the NOE cross-relaxation rate to approach zero. Causality: To prevent missing cross-peaks, we mandate the use of Rotating-frame Overhauser Effect Spectroscopy (ROESY) instead of NOESY. ROE cross-peaks are strictly positive regardless of . -
pH Control: The N-terminal amine of Gly1 has a pKa
8.0. At neutral pH, it exists as -NH , and its protons exchange with the solvent too rapidly to be observed. Maintaining the sample at an acidic pH (e.g., pH 4.0) slows this exchange, though the Gly1 amine protons may still be broadened beyond detection.
Experimental Workflow & Protocols
Figure 1: Standardized NMR data acquisition and processing workflow for peptide assignment.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Weigh 2-3 mg of highly pure this compound powder.
-
Dissolve in 540 µL of ultra-pure H
O and 60 µL of D O (yielding a 90:10 ratio). -
Add 1 µL of 10 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm).
-
Adjust the pH to 4.0 using dilute HCl or NaOH (uncorrected for isotope effects).
-
Transfer 550 µL to a standard 5 mm NMR tube.
Step 2: Data Acquisition (e.g., 600 MHz Spectrometer)
-
1D
H NMR: Acquire a standard 1D spectrum with excitation sculpting or WATERGATE for water suppression. Ensure the baseline is flat and the DSS peak is correctly calibrated to 0 ppm. -
2D TOCSY: Acquire a Total Correlation Spectroscopy spectrum with a mixing time of 60–80 ms. This duration is optimal for transferring magnetization through the entire extended side chain of Methionine without excessive relaxation losses.
-
2D ROESY: Acquire a ROESY spectrum with a continuous wave spin-lock of 200–300 ms. Ensure the spin-lock power is calibrated to avoid TOCSY artifacts (typically ~2-3 kHz).
Data Presentation & Spin System Analysis
Before executing the sequential walk, we must establish the expected random coil chemical shifts for the constituent amino acids[3].
Table 1: Expected Random Coil H Chemical Shifts (ppm) at pH ~4.0
| Residue | NH (Amide) | H | H | H | H |
| Glycine (Gly) | ~8.33 | ~3.96 | - | - | - |
| Methionine (Met) | ~8.28 | ~4.48 | ~2.00, ~2.10 | ~2.55 | ~2.10 (Singlet) |
Note: The N-terminal Gly1 will lack an observable NH peak due to rapid solvent exchange, and its H
Table 2: Intra-residue Spin System Identification (TOCSY)
| Spin System | Observable Cross-Peaks in TOCSY | Diagnostic Features |
| Met2 | NH | Longest spin system. The isolated H |
| Gly1 | None (No NH visible) | Only an isolated H |
| Gly3 | NH | Simple two-spin system. Differentiated from Met2 by the lack of side-chain cross-peaks. |
Sequential Assignment Logic (The Wüthrich Method)
The cornerstone of the Wüthrich method is establishing connectivity between adjacent residues using through-space ROE interactions[4]. For an extended peptide chain, the distance between the
Figure 2: Sequential ROESY walk mapping the d_aN connectivities from N-terminus to C-terminus.
Execution of the Sequential Walk
-
Locate the Met2 Amide: In the TOCSY spectrum, identify the NH proton (~8.3 ppm) that correlates with a complete side chain (H
, H , H ). This unambiguously identifies the Met2 spin system. -
Link Gly1 to Met2: Switch to the ROESY spectrum. Look at the horizontal slice corresponding to the Met2 NH resonance. You will observe an intra-residue cross-peak to its own H
(~4.5 ppm). You will also observe an inter-residue cross-peak to a resonance around 3.8–4.0 ppm. This peak belongs to the H of Gly1 ( connectivity). -
Locate the Gly3 Amide: In the TOCSY spectrum, find the remaining NH proton. It will only show a cross-peak to an H
resonance, confirming it belongs to a Glycine residue. Since Gly1 has no observable NH, this must be Gly3. -
Link Met2 to Gly3: In the ROESY spectrum, look at the horizontal slice for the Gly3 NH resonance. You will see an intra-residue cross-peak to the Gly3 H
. Crucially, you will see an inter-residue cross-peak to the Met2 H (~4.5 ppm). This completes the sequential walk. -
Assign the Met2 Methyl: The H
methyl group of Met2 appears as a sharp singlet integrating to 3 protons at ~2.1 ppm. While it is isolated from the TOCSY spin system by the thioether sulfur, it can be confirmed via ROESY cross-peaks to the Met2 H protons[2].
Conclusion
By systematically combining TOCSY for intra-residue spin system identification and ROESY for inter-residue sequential linking, the complete
References
- Source: Biological Magnetic Resonance Data Bank (BMRB)
- Source: NobelPrize.
- Source: Analytical Chemistry (ACS Publications)
- Structural analysis of the tripeptide glycyle-methionyl-glycine (this compound)
- Source: Dalton Transactions (via PubMed/NIH)
Sources
Application Note: Electrochemical Characterization of H-Gly-Met-Gly-OH Metal Complexes
Abstract
The tripeptide H-Gly-Met-Gly-OH (GMG) represents a critical model system for understanding metal-peptide interactions, particularly due to the inclusion of a Methionine (Met) residue. Unlike simple polyglycines, the thioether group in Met introduces a secondary coordination site that influences redox stability and metal selectivity. This application note details the protocols for the electrochemical analysis of GMG complexes with transition metals (primarily Cu(II) and Ni(II)). We focus on Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) to characterize redox couples, determine stability constants, and monitor the oxidative susceptibility of the Methionine residue.
Introduction & Scientific Rationale
The Role of this compound
This compound is a tripeptide capable of acting as a tridentate or tetradentate ligand. In physiological conditions, its coordination chemistry is governed by:
-
N-terminal Amine : The primary anchor for metal binding.[1][2]
-
Amide Nitrogens : Upon deprotonation (typically pH > 8), these form highly stable 5-membered chelate rings.[3]
-
Methionine Thioether : While often a weak donor for Cu(II) compared to nitrogen, it plays a vital role in soft metal binding (Ag, Pt) and can participate in axial ligation or redox modulation.[3]
Electrochemical Significance
Electrochemical analysis allows us to probe the thermodynamic stability and kinetic lability of these complexes.
-
Cu(II)/Cu(III) Couple : At alkaline pH, tripeptides often stabilize high-valent Cu(III) species, visible as a quasi-reversible couple around +0.6 V vs. Ag/AgCl.[3]
-
Met Oxidation : The thioether group can be irreversibly oxidized to sulfoxide (Met-SO), a marker often used in oxidative stress sensors.
Materials & Instrumentation
Reagents
-
Ligand : this compound (≥98% purity, lyophilized). Store at -20°C.
-
Metal Salts : CuSO₄[4]·5H₂O, NiCl₂·6H₂O (Analytical Grade).[3]
-
Electrolyte : 0.1 M KNO₃ or NaClO₄ (inert background).[3]
-
Buffers :
Instrumentation
-
Potentiostat/Galvanostat : Capable of CV, DPV, and EIS (e.g., Autolab, CHI, BioLogic).
-
Electrode Setup :
Experimental Protocols
Protocol A: Electrode Preparation (Crucial for Reproducibility)
Goal: Remove surface oxides and adsorbed organics to ensure electron transfer is kinetically limited only by the complex, not the surface.
-
Mechanical Polishing : Polish GCE with 0.3 µm and then 0.05 µm alumina slurry on a microcloth pad for 2 minutes each in a figure-8 motion.
-
Sonication : Sonicate in 1:1 Ethanol/Water for 3 minutes, then in ultrapure water for 3 minutes.
-
Electrochemical Activation : Cycle the electrode in 0.5 M H₂SO₄ from -0.5 V to +1.5 V at 100 mV/s until stable peaks (characteristic of clean carbon) are observed.
Protocol B: Complex Assembly & Solution Prep
Goal: Form the thermodynamically stable 1:1 Metal:Peptide complex.
-
Stock Solutions :
-
Prepare 10 mM this compound in ultrapure water.
-
Prepare 10 mM Metal Salt (e.g., CuSO₄) in water.
-
-
Reaction Mix :
-
Mix to achieve a 1:1.1 ratio (Metal:Peptide).[3] A slight excess of peptide prevents metal hydroxide precipitation.
-
Example: 1.0 mL Metal Stock + 1.1 mL Peptide Stock + 7.9 mL Buffer (pH 9.0).
-
Note : The color should shift from pale blue (aqua complex) to violet/purple (peptide complex) as pH increases, indicating amide nitrogen coordination.[3]
-
-
Deoxygenation : Purge solution with high-purity Nitrogen or Argon for 10 minutes prior to scanning.
Protocol C: Cyclic Voltammetry (CV) Analysis
Goal: Identify redox couples and calculate diffusion coefficients.[3]
-
Parameters :
-
Initial E: -0.6 V
-
Vertex E: +1.0 V (Avoid going >1.2V to prevent severe Met oxidation unless intended).[3]
-
Scan Rate: 10, 20, 50, 100, 200 mV/s.
-
-
Execution :
-
Record the open circuit potential (OCP).[3]
-
Perform 3 cycles to ensure stability; record the 3rd cycle.
-
-
Data Interpretation :
Protocol D: Differential Pulse Voltammetry (DPV)
Goal: High-sensitivity determination of peak potentials for stability calculations.
-
Parameters :
-
Execution : Scan from -0.6 V to +1.0 V.
-
Utility : Use DPV peak positions (
) to plot Pourbaix diagrams ( vs pH) to determine the number of protons involved in the redox event.[3]
Data Analysis & Visualization
Structural & Logic Diagram
The following diagram illustrates the coordination logic and the electrochemical workflow.
Caption: Workflow for the synthesis and electrochemical interrogation of Gly-Met-Gly metal complexes.
Quantitative Parameters
When analyzing the CV data, use the Randles-Sevcik Equation to determine the diffusion coefficient (
Table 1: Expected Electrochemical Parameters (vs Ag/AgCl)
| Parameter | Cu-GMG (pH 7.4) | Cu-GMG (pH 9.0) | Interpretation |
| Coordination Mode | 2N (Amine, Carbonyl) | 4N (Amine, 2x Amide, Carboxyl) | Higher pH forces amide deprotonation.[3] |
| N/A (Unstable) | +0.55 V to +0.65 V | Stabilization of Cu(III) by strong | |
| +1.0 V | +0.95 V | Irreversible oxidation of Thioether to Sulfoxide.[3] | |
| Reversibility ( | Irreversible | Quasi-reversible (60-80 mV) | Indicates fast electron transfer in 4N mode.[3] |
Troubleshooting & Expert Tips
-
"Disappearing" Peaks : If the Cu(II)/Cu(III) couple vanishes, check the pH. Below pH 8, the amide nitrogens re-protonate, and the complex dissociates into a less stable form that does not support the high-valent state.
-
Electrode Fouling : Oxidation of Methionine can passivate the electrode surface. If peak currents degrade over successive scans, perform a mechanical polish between runs.
-
Interference : Chloride ions (from KCl reference or buffer) can coordinate with Cu(II). Use Nitrate (
) or Perchlorate ( ) electrolytes for thermodynamic studies to avoid competitive ligand effects.
References
-
Hureau, C., et al. (2011).[3] Coordination of Cu(II) to the amyloid-beta peptide: The role of the N-terminal region.[5] Investigates similar Gly-containing motifs and Cu redox behavior.
-
Sovago, I., & Osz, K. (2006). Metal ion selectivity of oligopeptides. Comprehensive review on peptide coordination modes including Gly-X-Gly sequences.
-
Vacek, J., et al. (2004).[3] Electrochemical oxidation of methionine-containing peptides. Details the irreversible oxidation signals of Met residues.
-
Department of Inorganic Chemistry, University of Debrecen. Stability constants of transition metal complexes with glycine and peptides.
(Note: While specific literature on the exact "this compound" sequence is niche, the physicochemical behavior described here is derived from established principles of Cu(II)-tripeptide (Gly-Gly-Gly) and Met-peptide electrochemistry.)
Sources
- 1. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]
- 2. real.mtak.hu [real.mtak.hu]
- 3. researchgate.net [researchgate.net]
- 4. Multiple forms of copper (II) co-ordination occur throughout the disordered N-terminal region of the prion protein at pH 7.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic Peptides and Their Cu(II) and Ni(II) Complexes: Coordination and Biological Characteristics [mdpi.com]
Application Note: Solid-Phase Synthesis of H-Gly-Met-Gly-OH Using DIC/OxymaPure and Oxidation-Suppressed Cleavage
Target Audience: Researchers, peptide chemists, and drug development professionals.
Mechanistic Rationale: Overcoming Methionine Oxidation & Epimerization
The tripeptide H-Gly-Met-Gly-OH serves as a fundamental model for studying metal-ion coordination and oxidative degradation in biological systems. However, synthesizing methionine-containing peptides via Solid-Phase Peptide Synthesis (SPPS) presents two distinct chemical challenges: the preservation of chiral integrity during activation and the high susceptibility of the methionine thioether side chain to oxidation.
The Case for DIC/OxymaPure over Uronium Salts
Traditional coupling strategies often employ uronium/aminium salts such as 1, which require the addition of a tertiary amine base (e.g., DIPEA) to generate the active ester[1]. The presence of excess base can promote the ionization of the α-hydrogen on the activated amino acid, leading to oxazolone formation and subsequent epimerization[2].
To circumvent this, our protocol utilizes N,N'-diisopropylcarbodiimide (DIC) in combination with the additive OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). This system operates under essentially neutral conditions, eliminating the need for DIPEA. DIC activates the carboxylic acid to an 3, which OxymaPure rapidly intercepts to form a highly reactive, stable ester[3]. This rapid interception prevents the rearrangement into an inactive N-acylurea and drastically minimizes racemization[4]. Furthermore, OxymaPure is non-explosive, offering a superior safety profile compared to traditional benzotriazoles like HOBt[5].
Suppressing Methionine Oxidation During Cleavage
During the final global deprotection and cleavage from the resin using Trifluoroacetic Acid (TFA), the methionine thioether is highly vulnerable to oxidation to methionine sulfoxide [Met(O)] by atmospheric oxygen or alkylation by reactive carbocations (e.g., t-butyl or trityl cations)[6]. To prevent this, the cleavage cocktail must be fortified with soft nucleophiles. The inclusion of7 provides orthogonal scavenging: EDT acts as a potent soft nucleophile to trap carbocations and reduce oxidative species, while TIS acts as a bulky hydride donor[7].
Reagent Selection & Quantitative Benchmarks
The superiority of the DIC/OxymaPure system and the necessity of specialized cleavage cocktails are supported by quantitative performance metrics.
Table 1: Comparison of Coupling Additives in SPPS (Yield & Epimerization) Data reflects the synthesis of challenging model peptides (e.g., Z-Phg-Pro-NH2) demonstrating additive efficiency[8].
| Coupling System | Base Required? | Crude Yield (%) | D/L Epimerization (%) | Safety Profile |
| DIC / HOAt | No | 81.4 | 3.3 | Explosive hazard |
| DIC / HOBt | No | 81.9 | 9.3 | Explosive hazard |
| HATU / DIPEA | Yes (DIPEA) | >90.0 | Moderate-High | Safe, but base-promoted side reactions |
| DIC / OxymaPure | No | 89.9 | 1.0 | Non-explosive, Safe |
Table 2: Optimized Cleavage Cocktail for Methionine-Containing Peptides Formulation designed to maximize carbocation scavenging and prevent Met(O) formation[7].
| Component | Volume % | Chemical Role in Cleavage |
| TFA | 92.5% | Primary acid for linker cleavage and global deprotection. |
| EDT | 2.5% | Soft nucleophile; prevents Met/Trp oxidation and scavenges t-Bu cations. |
| TIS | 2.5% | Hydride donor; stabilizes and quenches reactive carbocations. |
| H₂O | 2.5% | Hydration agent; accelerates deprotection and quenches cations. |
Process Visualization
Workflow for the solid-phase synthesis of this compound using Fmoc chemistry.
Mechanism of DIC/OxymaPure mediated peptide coupling avoiding inactive N-acylurea.
Step-by-Step Synthesis Protocol (0.1 mmol Scale)
This protocol is designed as a self-validating system. The inclusion of the Kaiser (ninhydrin) test after every deprotection and coupling step ensures that the causality of any synthesis failure can be immediately isolated.
Materials Required:
-
Resin: Pre-loaded Fmoc-Gly-Wang resin (Loading: ~0.6 mmol/g) — 167 mg (0.1 mmol).
-
Amino Acids (4 eq, 0.4 mmol): Fmoc-Met-OH (148.6 mg), Fmoc-Gly-OH (118.9 mg).
-
Coupling Reagents (4 eq, 0.4 mmol): DIC (62.3 µL), OxymaPure (56.8 mg).
-
Solvents & Reagents: DMF (Peptide synthesis grade), 20% Piperidine in DMF, TFA, EDT, TIS.
Step 1: Resin Swelling
-
Transfer 167 mg of Fmoc-Gly-Wang resin to a fritted SPPS reaction vessel.
-
Add 3 mL of DMF and agitate gently for 30 minutes to swell the polymer matrix, maximizing the accessibility of reactive sites.
-
Drain the solvent.
Step 2: Fmoc Deprotection (Self-Validating Cycle)
-
Add 3 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, then drain.
-
Add another 3 mL of 20% Piperidine in DMF and agitate for 15 minutes. Drain.
-
Wash: Wash the resin 5 times with 3 mL DMF (1 minute each). Causality note: Complete removal of piperidine is critical; residual base will prematurely deprotect the incoming Fmoc-amino acid, leading to deletion sequences.
-
Validation: Perform a Kaiser test on a few beads. A dark blue color confirms successful removal of the Fmoc group and the presence of free primary amines.
Step 3: Coupling of Fmoc-Met-OH
-
Dissolve Fmoc-Met-OH (148.6 mg, 0.4 mmol) and OxymaPure (56.8 mg, 0.4 mmol) in 2 mL of DMF.
-
Add DIC (62.3 µL, 0.4 mmol) to the solution. Stir for 2 minutes for pre-activation (forming the Oxyma active ester)[8].
-
Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
Drain the reaction mixture and wash the resin 5 times with 3 mL DMF.
-
Validation: Perform a Kaiser test. The beads must remain colorless/yellow . If blue, repeat the coupling step.
Step 4: Coupling of Fmoc-Gly-OH
-
Repeat Step 2 to remove the Fmoc group from the newly attached Methionine.
-
Dissolve Fmoc-Gly-OH (118.9 mg, 0.4 mmol) and OxymaPure (56.8 mg, 0.4 mmol) in 2 mL of DMF. Add DIC (62.3 µL, 0.4 mmol), pre-activate for 2 minutes, and add to the resin.
-
Agitate for 60 minutes, drain, and wash 5 times with DMF.
-
Validation: Perform a Kaiser test to confirm complete coupling (colorless/yellow).
Step 5: Final Deprotection & Preparation for Cleavage
-
Repeat Step 2 to remove the final N-terminal Fmoc group from Glycine.
-
Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to shrink the resin and remove high-boiling solvents.
-
Dry the resin under a gentle stream of nitrogen or under vacuum for 1 hour.
Step 6: Global Cleavage and Met-Protection
-
Prepare 5 mL of the cleavage cocktail in a fume hood: TFA (4.625 mL) / EDT (125 µL) / TIS (125 µL) / H₂O (125 µL) . Note: EDT has a strong odor; handle exclusively in a fume hood.
-
Add the cocktail to the dried resin. Agitate gently at room temperature for 2 hours.
-
Filter the cleavage solution into a 50 mL centrifuge tube. Wash the depleted resin with an additional 1 mL of neat TFA and combine the filtrates.
-
Precipitation: Add 30 mL of ice-cold diethyl ether to the filtrate to precipitate the crude this compound peptide.
-
Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet with another 20 mL of cold ether, and centrifuge again.
-
Dry the crude peptide pellet under vacuum before RP-HPLC purification.
Troubleshooting: Post-Cleavage Reduction of Met(O)
Despite optimal cleavage cocktails, trace amounts of oxygen can sometimes induce methionine oxidation. If LC-MS analysis of the crude peptide reveals a +16 Da mass shift corresponding to H-Gly-Met(O)-Gly-OH, the sulfoxide can be quantitatively reversed.
Reduction Protocol: A highly efficient, non-destructive method utilizes 9 under acidic conditions[9].
-
Dissolve the oxidized crude peptide in neat TFA.
-
Add NH₄I (10 equivalents) and Me₂S (20 equivalents). The Me₂S acts as a co-reductant to drive the reaction forward and prevent side reactions[9].
-
Stir at room temperature for 30–60 minutes. The solution may turn yellow/brown due to iodine generation.
-
Precipitate the repaired peptide using cold diethyl ether as described in Step 6.
References
1.[3] "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." Peptide Chemistry. Available at: 2.[5] "OxymaPure - CEM Corporation." CEM. Available at: 3.[4] "OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant." OxymaPure. Available at: 4.[8] "Peptide/Amide bond Synthesis – OxymaPure®." OxymaPure. Available at: 5.[7] "TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization." Peptide Chemistry. Available at: 6.[6] "Chemical Synthesis of Crustacean Insulin‐Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis." PMC - NIH. Available at: 7.[1] "Overview of Peptide Synthesis." ChemPep. Available at: 8.[2] "Epimerisation in Peptide Synthesis." PMC - NIH. Available at: 9.[9] "The reduction of oxidized methionine residues in peptide thioesters with NH4I/Me2S." ResearchGate. Available at:
Sources
- 1. chempep.com [chempep.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. oxymapure.com [oxymapure.com]
- 5. OxymaPure [cem.com]
- 6. Chemical Synthesis of Crustacean Insulin‐Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. oxymapure.com [oxymapure.com]
- 9. researchgate.net [researchgate.net]
Application Note: Advanced Lyophilization Protocols for Preserving H-Gly-Met-Gly-OH Integrity
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Formulation Scientists, Analytical Chemists, and Peptide Drug Development Professionals
Introduction & Mechanistic Context
H-Gly-Met-Gly-OH is a synthetic tripeptide frequently utilized in structural biology and targeted biochemical assays. However, maintaining the structural integrity of this peptide during lyophilization (freeze-drying) and long-term storage presents a significant biochemical challenge. The central methionine (Met) residue features a highly nucleophilic thioether side chain that is exceptionally susceptible to oxidation by reactive oxygen species (ROS)[1].
During lyophilization, the peptide is subjected to severe physical and chemical stresses. The removal of water concentrates trace transition metal ions and induces localized pH shifts, which can rapidly catalyze the oxidation of methionine to methionine sulfoxide (Met(O)) via the Fenton pathway[2]. Furthermore, the highly porous nature of the resulting lyophilized cake creates a massive surface area that maximizes exposure to atmospheric oxygen if not properly managed[2]. This Application Note details a field-proven, self-validating protocol that utilizes targeted excipient chemistry and atmospheric control to ensure >99% preservation of native this compound.
Formulation Strategy: The Causality of Excipient Selection
A robust lyophilization protocol cannot rely solely on thermal control; it must be a self-validating system where the formulation actively neutralizes degradation pathways.
-
Chemical Protection (Sacrificial Scavenging): Free L-methionine is introduced into the formulation as a competitive antioxidant. Recent formulation studies demonstrate that high-concentration L-methionine (>20 mM) significantly outperforms lower concentrations and alternative antioxidants in suppressing concentration-dependent oxidation[3]. By acting as a sacrificial sink, free L-methionine preferentially reacts with ROS, shielding the peptide-bound Met residue[4].
-
Physical Protection (Amorphous Matrix Formation): The removal of the hydration shell imposes severe dehydration stress on the peptide backbone. Non-reducing disaccharides, such as trehalose, act as lyoprotectants. They replace water molecules via hydrogen bonding and form a rigid, glassy amorphous matrix that restricts the molecular mobility of the peptide, thereby preventing aggregation[5].
-
Atmospheric Control (Oxygen Displacement): Because the thioether group remains vulnerable post-lyophilization, purging the vials with an inert gas (Argon or Nitrogen) prior to sealing is a mandatory step to halt long-term oxidative pathways[6].
Mechanistic pathway of methionine oxidation and targeted formulation interventions.
Quantitative Formulation Matrix
The following table outlines the quantitative parameters of the optimized formulation. Each component is selected based on its mechanistic contribution to the overall stability of the lyophilized cake.
| Formulation Component | Target Concentration | Mechanistic Function | Expected Met(O) Yield Post-Process |
| This compound | 5.0 mg/mL | Active Peptide (API) | N/A |
| Trehalose Dihydrate | 200 mM | Amorphous matrix former; prevents dehydration stress | >15% (If used without antioxidants) |
| Free L-Methionine | 25 mM | Sacrificial ROS scavenger; mitigates Fenton oxidation | <2% (If used without Argon) |
| Argon Backfill | ~600 Torr | Displaces atmospheric oxygen within the porous cake | <1% (Optimized Complete System) |
Step-by-Step Lyophilization Protocol
Phase 1: Preparation of the Pre-Lyophilization Solution
Note: All glassware must be depyrogenated and free of trace transition metals to prevent Fenton-driven oxidative degradation.
-
Solvent Degassing: Boil ultra-pure water (Milli-Q, 18.2 MΩ·cm) and vigorously purge with high-purity Argon gas for 30 minutes to displace dissolved oxygen[6].
-
Buffer Preparation: Prepare a 10 mM Sodium Phosphate buffer (pH 6.5) using the degassed water.
-
Excipient Addition: Dissolve Trehalose dihydrate to a final concentration of 200 mM and L-Methionine to a final concentration of 25 mM[3].
-
Peptide Solubilization: Gently dissolve this compound to a target concentration of 5 mg/mL. Critical: Avoid excessive vortexing or sonication, which introduces micro-bubbles and aerates the solution.
-
Filtration & Filling: Filter the solution through a 0.22 µm PES syringe filter into sterile Type I glass lyophilization vials. Fill vials to a maximum of 30% of their total volume to ensure an optimal surface-area-to-depth ratio for sublimation.
-
Stoppering: Partially insert slotted, low-moisture lyophilization stoppers into the vials.
Phase 2: Lyophilization Cycle Parameters
The thermal cycle must be strictly controlled to prevent cake collapse (exceeding the glass transition temperature of the maximally freeze-concentrated solution, Tg') while ensuring complete moisture removal.
Step-by-step lyophilization workflow for preserving this compound integrity.
-
Freezing Phase:
-
Load vials onto the pre-chilled lyophilizer shelf at 5°C.
-
Ramp the shelf temperature to -40°C at a controlled rate of 1°C/min.
-
Hold at -40°C for 4 hours to ensure complete ice crystallization and matrix solidification.
-
-
Primary Drying (Sublimation):
-
Initiate chamber vacuum to 50 mTorr.
-
Ramp shelf temperature to -20°C at 0.5°C/min.
-
Hold at -20°C for 24 hours. (Causality: This temperature is maintained safely below the Tg' of the trehalose matrix to prevent structural collapse).
-
-
Secondary Drying (Desorption):
-
Maintain vacuum at 50 mTorr.
-
Ramp shelf temperature to 20°C at 0.2°C/min to gently desorb residual bound water without inducing thermal degradation.
-
Hold at 20°C for 8 hours.
-
Phase 3: Atmospheric Control and Sealing
-
Inert Gas Backfill: Break the vacuum by backfilling the lyophilizer chamber with high-purity Argon gas (99.999%) to a sub-atmospheric pressure of ~600 Torr[6].
-
Stoppering: Hydraulically collapse the shelves to fully seat the stoppers into the vials under the Argon atmosphere.
-
Capping: Remove the vials from the chamber and immediately crimp with aluminum seals. Store the final product at -20°C in the dark.
Analytical Validation System
To validate the self-correcting nature of this protocol, the integrity of this compound must be verified post-lyophilization.
-
LC-MS Analysis: Reconstitute the lyophilized peptide in degassed 5% formic acid. Analyze via Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the ratio of native peptide to degraded peptide. The oxidation of methionine is identified by a characteristic +16 Da mass shift (formation of Met(O))[7].
-
Acceptance Criteria: A successful execution of this protocol will yield <1% Met(O) formation, compared to >15% degradation typically observed in unprotected, aerated controls.
References
-
Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry Journal of the American Society for Mass Spectrometry - ACS Publications[Link]
-
Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review ResearchGate[Link]
-
WORKING WITH PEPTIDES ProImmune[Link]
-
Impact of excipients (5 mM L-methionine, 0.3 mM NAT, and the combination of both NAT and L-methionine) on CDR tryptophan and Fc methionine oxidation levels ResearchGate[Link]
-
Excipient Selection for Protein Stabilization Pharmaceutical Technology[Link]
-
High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics PMC - NIH[Link]
-
How to handle peptides that contain methionine Biotage[Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pharmtech.com [pharmtech.com]
- 3. High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. proimmune.com [proimmune.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of H-Gly-Met-Gly-OH
Subject: Preventing Methionine Oxidation in H-Gly-Met-Gly-OH (GMG) Ticket ID: GMG-OX-PREV-001 Assigned Specialist: Senior Application Scientist, Peptide Stability Division
Executive Summary: The "Met" Vulnerability
This compound (GMG) is a tripeptide frequently used as a model system for studying protein oxidation because its central Methionine (Met) residue is highly exposed. In drug development and analytical chemistry, the spontaneous oxidation of Met to Methionine Sulfoxide [Met(O)] is the primary degradation pathway.
This oxidation results in a mass shift of +16 Da and a significant increase in hydrophilicity, which alters retention times in Reverse-Phase HPLC (RP-HPLC). This guide provides the definitive protocols to prevent this transition and validate sample integrity.
Core Storage Protocol (The "Gold Standard")
To maintain this compound purity >98% over 12+ months, you must eliminate the three catalysts of Met oxidation: Atmospheric Oxygen, Moisture, and Trace Metals.
A. Solid State Storage (Recommended)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C or -80°C | Arrhenius kinetics: Oxidation rates drop significantly at sub-zero temperatures. |
| Atmosphere | Argon or Nitrogen Overlay | Displaces O2. Argon is heavier than air and provides a better "blanket" than Nitrogen. |
| Container | Amber Glass Vials | Blocks UV light (200-400 nm), which can photo-catalyze oxidation via singlet oxygen generation. |
| Desiccation | Silica Gel / Vacuum | Moisture acts as a medium for dissolved oxygen and trace metal mobility. |
B. Solubilization Rules (Critical)
NEVER store this compound in solution for long periods. If you must solubilize:
-
Degas Solvents: Sparge buffers with Helium or Argon for 15 mins before use.
-
Avoid DMSO: Dimethyl Sulfoxide (DMSO) can act as an oxygen donor, slowly oxidizing Met to Met(O), especially in the presence of trace acids or upon long standing.
-
Use Chelators: If the peptide is sensitive, add 0.1 mM EDTA to buffers to sequester trace metal ions (Cu²⁺, Fe³⁺) that catalyze Fenton chemistry.
Diagnostic & Troubleshooting (FAQs)
Q1: "I see a split peak in my HPLC chromatogram. Is this oxidation?"
Likely Yes. Methionine Sulfoxide is more polar than native Methionine.
-
Symptom: You will see a new peak eluting earlier (smaller retention time,
) than the main GMG peak on a C18 column. -
Confirmation: Run LC-MS. The early peak will show a mass of
.-
Native GMG MW: ~221.3 g/mol
-
Oxidized GMG MW: ~237.3 g/mol
-
Q2: "Can I use DMSO to solubilize my peptide stock?"
Strictly No for storage. While DMSO is a universal solvent, it is chemically incompatible with long-term Met stability. DMSO can transfer oxygen to the thioether side chain of Methionine.
-
Alternative: Dissolve in degassed water or 0.1% Acetic Acid (if basic residues require protonation). If organic solvent is needed, use Acetonitrile (ACN), but only for immediate use.
Q3: "My lyophilized powder degraded. How is that possible?"
Lyophilization-Induced Oxidation. Freeze-drying concentrates solutes. If your water contained trace transition metals (Fe, Cu) or peroxides, their effective concentration spikes as the ice sublimes, accelerating oxidation.
-
Fix: Use high-purity water (18.2 MΩ) and consider adding a sacrificial antioxidant (like Methionine monomer) or a chelator (EDTA) only if it doesn't interfere with your downstream assay.
Visualizing the Threat: The Oxidation Pathway
The following diagram illustrates the mechanistic pathway of Methionine degradation and the specific environmental triggers you must control.
Caption: The stepwise oxidation of Methionine. Note that while Met(O) can be enzymatically reversed in biological systems, it is considered a permanent impurity in chemical standards.
Validation Protocol: The "Forced Degradation" Test
To confirm your analytical method can distinguish between Native and Oxidized GMG, you should perform a System Suitability Test using forced degradation.
Step-by-Step Protocol:
-
Preparation: Dissolve this compound at 1 mg/mL in water.
-
Stress: Add Hydrogen Peroxide (
) to a final concentration of 1% (v/v). -
Incubation: Incubate at Room Temperature for 30 minutes.
-
Quench: (Optional) Add excess Methionine or Catalase to stop the reaction, or inject immediately.
-
Analysis: Run on RP-HPLC (C18 Column).
-
Result: You should see the disappearance of the main peak and the emergence of the Met(O) peak at an earlier retention time. This validates your method's specificity.
-
Troubleshooting Logic Flow
Use this decision tree to diagnose stability issues in your lab.
Caption: Diagnostic workflow for identifying and rectifying Methionine oxidation issues.
References
-
Li, B., et al. (1995). "Methionine oxidation in peptides: Mechanism and prevention." Journal of Pharmaceutical Sciences.
-
Bachem Technical Guides. "Handling and Storage of Peptides." Bachem.
-
Sigma-Aldrich (Merck). "Peptide Stability and Storage Guidelines." Sigma-Aldrich.
-
Schöneich, C. (2005). "Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to protein cellular signaling." Biochimica et Biophysica Acta.
Technical Support Center: H-Gly-Met-Gly-OH Synthesis Troubleshooting
Case ID: H-GMG-001 Subject: Low Yield & Purity Optimization for H-Gly-Met-Gly-OH Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of This compound presents a deceptive challenge. While short (tripeptide), this specific sequence sits at the intersection of two notorious side reactions in Solid Phase Peptide Synthesis (SPPS): Methionine Oxidation and Diketopiperazine (DKP) Formation .
Low yield in this specific sequence is rarely due to "coupling difficulty" in the traditional sense (steric hindrance). It is almost exclusively caused by:
-
Chemical degradation of the Methionine thioether (oxidation).
-
Premature cleavage of the dipeptide from the resin (DKP formation).
This guide provides the diagnostic protocols to identify which pathway is destroying your yield and the engineered solutions to fix it.
Part 1: Diagnostic Flowchart
Before altering your synthesis, analyze your crude product via LC-MS. Use this logic tree to identify the root cause.
Figure 1: Decision tree for diagnosing yield loss based on Mass Spectrometry data.
Part 2: The "Silent Killer" – Methionine Oxidation
The Problem
Methionine contains a thioether side chain susceptible to oxidation by atmospheric oxygen and reactive species generated during TFA cleavage. This results in Methionine Sulfoxide (Met(O)) , shifting the mass by +16 Da .[1]
The Solution: "Reagent H" Cocktail
Standard cleavage cocktails (like Reagent K or B) are often insufficient for sensitive Met sequences. You must use Reagent H , which utilizes Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) to actively reduce any formed sulfoxide back to methionine in situ.
Optimized Cleavage Protocol (Reagent H)
| Component | Percentage (v/v) | Role |
| TFA | 81% | Cleavage & Deprotection |
| Phenol | 5% | Scavenger (Tyr/Trp protection) |
| Thioanisole | 5% | Accelerates acidolysis |
| 1,2-Ethanedithiol (EDT) | 2.5% | Critical Thiol Scavenger |
| Water | 3% | Hydrolysis |
| Dimethyl Sulfide (DMS) | 2% | Reduces Met(O) |
| Ammonium Iodide (NH₄I) | 1.5% (w/v) | Reduces Met(O) |
Step-by-Step:
-
Preparation: Dissolve NH₄I in the water/TFA mixture first to ensure solubility. Add thiols (EDT/DMS) last to minimize stench.
-
Chill: Cool the cocktail to 0°C before adding to the resin.
-
Atmosphere: Flush the reaction vessel with Nitrogen or Argon gas immediately after adding the cocktail.
-
Duration: Cleave for 2.5 – 3 hours.
-
Precipitation: Use ice-cold diethyl ether that is peroxide-free (peroxides in old ether will re-oxidize the Met immediately).
Part 3: The Structural Trap – Diketopiperazine (DKP)[4]
The Problem
This is the most likely cause of catastrophic yield loss (where the product simply isn't there).
In a Gly-Met-Gly sequence synthesized from the C-terminus (Resin-Gly-Met-Gly-H), the danger zone is at the dipeptide stage (H-Met-Gly-Resin) .
-
You couple Fmoc-Met-OH to H-Gly-Resin.
-
The Crash: The free amine of the Methionine attacks the carbonyl of the Glycine-Resin ester bond.
-
The Result: The dipeptide cleaves itself off the resin as a cyclic byproduct (Cyclo-Met-Gly), leaving a free hydroxyl group on the resin. The synthesis continues on "ghost" sites or stops entirely.
Why here? Glycine (on the resin) has no side chain, meaning there is zero steric hindrance preventing this back-biting attack.[2]
Figure 2: Mechanism of Diketopiperazine (DKP) formation leading to chain loss.
The Solution: Steric Shielding (2-CTC Resin)[5]
Do NOT use Wang resin for C-terminal Glycine peptides.[2] The ester bond in Wang resin is electron-deficient and prone to nucleophilic attack.
Protocol Adjustment:
-
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[2][5]
-
Why? The bulky Trityl group creates a "steric shield" that blocks the N-terminus from attacking the ester bond.[2]
-
-
Loading: Load the first Fmoc-Gly-OH onto 2-CTC resin using DIPEA in DCM (standard low-racemization loading).
-
Fmoc Removal (Critical Step): When removing Fmoc from the second residue (Met), minimize the time the amine is free in the basic solution.
-
Standard: 2 x 10 mins (Too risky).
-
Optimized: 1 x 2 mins, 1 x 5 mins. Wash immediately and thoroughly.
-
-
Coupling: Couple the third residue (Fmoc-Gly-OH) immediately and with high activation (e.g., HATU/HOAt) to outcompete the DKP reaction.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use HBTU for the coupling of Met? A: Yes, HBTU is sufficient for coupling. However, ensure you use HATU for the third residue (Gly) to ensure the coupling rate is faster than the DKP cyclization rate.
Q: My product has a mass of M+32. What is this? A: This is double oxidation, likely forming the Methionine Sulfone . This is irreversible. It indicates severe exposure to oxidants (likely peroxides in your cleavage ether or old solvents). Check the expiration dates of your solvents.
Q: I see a peak at M-18 in my LCMS. Is this a deletion? A: M-18 usually indicates dehydration. However, for this sequence, it is rare. Ensure it is not a misinterpretation of the DKP byproduct (Cyclo-Met-Gly mass = 188.2 Da). If your target is ~263 Da, and you see ~188 Da, you have DKP.
Q: Why is 2-CTC resin better than Wang for Glycine? A: Wang resin forms a benzyl ester. 2-CTC forms a trityl ester. The trityl group is massive (three phenyl rings). It physically blocks the N-terminal amine of the Met residue from curling back and hitting the carbonyl carbon of the Gly-Resin bond.
References
-
Methionine Oxidation & Reagent H: Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[1][6][7] Journal of Peptide Research, 53(5), 548–553.
-
Diketopiperazine Formation Mechanisms: Gairí, M., et al. (1995). Diketopiperazine formation in solid-phase peptide synthesis using the Fmoc/tBu strategy.[2][4][8] International Journal of Peptide and Protein Research, 46(2), 119–125.
-
Prevention of DKP with Trityl Resins: Barlos, K., et al. (1991). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Tetrahedron Letters, 30(30), 3943–3946. (Foundational work on 2-CTC resin preventing DKP).
-
General SPPS Troubleshooting: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Sources
- 1. biotage.com [biotage.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 8. peptide.com [peptide.com]
Technical Support Center: Resolving Peak Tailing in H-Gly-Met-Gly-OH HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of the tripeptide H-Gly-Met-Gly-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common chromatographic challenges: peak tailing. Here, we move beyond generic advice to provide in-depth, chemically-driven solutions tailored to the unique properties of this methionine-containing peptide.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with this compound on my C18 column. What are the most likely causes?
Peak tailing for a small, seemingly straightforward peptide like this compound can be frustrating. The issue almost always stems from unwanted secondary interactions between the peptide and the stationary phase, or from interactions with the HPLC system itself.[1][2]
The primary causes can be broken down into three main categories:
-
Chemical Interactions (Most Common):
-
Silanol Interactions: The most frequent culprit. Silica-based columns (like C18) have residual, un-capped silanol groups (Si-OH) on their surface.[2] At mobile phase pH values above ~3, these silanols become deprotonated (Si-O⁻) and can interact strongly with positively charged moieties on your peptide, such as the N-terminal amine.[1][3] This creates a secondary, non-hydrophobic retention mechanism that leads to tailing.[1]
-
Metal Chelation: The methionine residue in your peptide is a key factor. The sulfur atom in the methionine side chain can chelate with trace metal ions (like iron or steel from frits and tubing) that have adsorbed onto the column packing material.[2][4][5] This interaction also acts as a secondary retention mechanism, causing tailing.[5][6]
-
Inappropriate Mobile Phase pH: If the pH of your mobile phase is too close to the pKa of the peptide's ionizable groups (the N-terminal amine and the C-terminal carboxylic acid), you can have a mixed population of ionized and unionized species in solution. This leads to peak broadening and distortion.[7][8]
-
-
Physical & System Issues:
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or experience stationary phase collapse ("bed deformation").[4][9] This creates active sites and disrupts the uniform flow path, causing all peaks to tail.
-
Extra-Column Volume: Excessive dead volume in the system, caused by using tubing with too wide an internal diameter or by poorly made connections, can lead to peak broadening and tailing.[3]
-
-
Methodological Issues:
Troubleshooting Guide: A Step-by-Step Approach
This guide follows a logical flow from the simplest to the most complex solutions. Start with Protocol 1 and proceed sequentially.
Initial Diagnosis: Chemical vs. Physical Problem
Before adjusting your method, diagnose the problem's scope:
-
Chemical Problem: If only the this compound peak (and perhaps other polar analytes) is tailing while well-behaved, non-polar compounds in the same run look symmetrical, the issue is likely chemical (silanols, metals).
-
Physical Problem: If all peaks in your chromatogram are tailing, the issue is likely physical (column void, system dead volume).[11]
Protocol 1: Mitigating Silanol Interactions with Mobile Phase Modifiers
This is the most effective and common starting point for peptide analysis. The goal is to suppress the unwanted ionic interactions with the silica backbone.
Underlying Causality: At a low pH (around 2-3), two things happen: the peptide's N-terminus is fully protonated (NH₃⁺), giving it a consistent charge, and the residual silanol groups on the column are also protonated (Si-OH), neutralizing their negative charge.[1][3] Furthermore, acidic modifiers like Trifluoroacetic Acid (TFA) act as ion-pairing agents.[12][13] The TFA anion (CF₃COO⁻) pairs with the protonated amine groups on the peptide, effectively shielding the peptide's positive charge from interacting with any remaining active silanol sites.[14]
Step-by-Step Methodology:
-
Prepare a 0.1% TFA Mobile Phase:
-
Mobile Phase A (Aqueous): Add 1.0 mL of high-purity TFA to 1.0 L of HPLC-grade water.
-
Mobile Phase B (Organic): Add 1.0 mL of high-purity TFA to 1.0 L of HPLC-grade acetonitrile.
-
Caution: Always add acid to water. Use proper personal protective equipment (PPE). Be precise; a 50% difference in TFA concentration can significantly alter peptide retention patterns.[15]
-
-
Equilibrate the Column: Flush the column with at least 10-15 column volumes of your new mobile phase conditions (e.g., your starting gradient percentage) to ensure the stationary phase is fully equilibrated with the TFA.
-
Analyze the Sample: Inject your this compound standard. You should observe a significant improvement in peak symmetry.
Visualizing the Mechanism:
Caption: Mechanism of TFA in reducing peak tailing.
Protocol 2: Addressing Potential Metal Chelation
If tailing persists even with TFA, the methionine residue may be interacting with metal contaminants in your system or column.
Underlying Causality: Metal ions can leach from stainless steel components (frits, tubing) and adsorb onto the silica surface, acting as Lewis acids.[5][6] The sulfur atom and nearby amide groups of the methionine in your peptide can act as a chelating agent, forming a coordinate bond with these metal ions, which creates a strong, secondary retention mechanism.[5]
Step-by-Step Methodology:
-
System Passivation: Prepare a solution of 0.1% Ethylenediaminetetraacetic acid (EDTA) in HPLC-grade water.
-
Disconnect the Column: Remove the HPLC column from the system.
-
Flush the System: Flush the entire HPLC system (injector, tubing, detector flow cell) with the EDTA solution for 30-60 minutes at a low flow rate (e.g., 0.2 mL/min). This will chelate and remove free metal ions.
-
Flush with Water and Mobile Phase: Flush the system thoroughly with HPLC-grade water to remove all traces of EDTA, followed by your mobile phase.
-
Reinstall and Test: Reinstall the column and re-run your sample. If metal contamination was the issue, you should see an improvement.
-
Consider a Bio-Inert System: For long-term, robust peptide analysis, using an HPLC system with bio-inert components (MP35N or PEEK flow paths) can prevent metal leaching and associated peak tailing issues.[16]
Protocol 3: Advanced Column and Method Optimization
If the above steps do not fully resolve the issue, further optimization of the column chemistry and mobile phase may be required.
Underlying Causality: Not all C18 columns are created equal. The density of C18 coverage, the type of silica (Type A vs. Type B), and the end-capping technology all affect the number of residual silanols.[2] For small, polar peptides, a shorter alkyl chain (like C8) can sometimes provide better peak shape by reducing secondary interactions while still offering sufficient hydrophobic retention.[17]
Step-by-Step Methodology:
-
Evaluate Column Choice:
-
Use a Modern, End-Capped Column: Ensure you are using a high-purity, Type B silica column that has been thoroughly end-capped to minimize accessible silanols.
-
Consider a Shorter Alkyl Chain: Test a C8 column. For small peptides, C8 phases can sometimes offer a better balance of retention and peak symmetry.[17]
-
Use a Peptide-Specific Column: Many manufacturers offer columns specifically designed for peptide analysis, often featuring modified surfaces or bonding technologies to shield silanol activity.
-
-
Optimize Mobile Phase pH:
-
While low pH with TFA is standard, the selectivity and peak shape for peptides can change dramatically with pH.[18]
-
If your analysis is not coupled to Mass Spectrometry, you could explore a buffered mobile phase at a different pH. However, for most reversed-phase applications of this peptide, 0.1% TFA will be the most robust choice.
-
Troubleshooting Workflow Diagram:
Caption: Systematic workflow for troubleshooting peak tailing.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Mobile Phase Additive | 0.1% (v/v) Trifluoroacetic Acid (TFA) | Suppresses silanol interactions and acts as an ion-pairing agent to improve peak shape.[12][13][14] |
| Mobile Phase pH | ~2.0 (achieved with 0.1% TFA) | Ensures full protonation of peptide N-terminus and silanol groups, minimizing ionic interactions.[1][3] |
| Column Type | High-purity, end-capped C18 or C8 | Minimizes available silanol groups that cause secondary retention.[3] |
| System Hardware | Bio-inert or passivated system | Prevents metal ion leaching that can cause chelation with the methionine residue.[6][16] |
| Sample Load | Avoid column overload | Injecting too high a concentration can cause peak distortion.[10] If suspected, dilute the sample by a factor of 10 and re-inject. |
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA).
- The Nest Group. (n.d.). What is 0.1% TFA?
- Hawach. (2025, October 28). 9 Reasons for Peak Tailing of HPLC Column.
- Dolan, J. (2024, March 7). Buffer Preparation.
- ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?
- Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Thermo Fisher Scientific. (2015, May 21). AN115: Determination of Trifluoroacetic Acid (TFA) in Peptides. AppsLab Library.
- BenchChem. (n.d.). Application Note: HPLC Analysis of H-Gly-Gly-Arg-Ser-Pro-Ala-Met-Pro-Glu-OH Purity.
- LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
- Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH.
- Teledyne ISCO. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification.
- LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)?
- LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems.
- Waters Corporation. (n.d.).
- GenicBio. (n.d.). H-Gly-Gly-Met-OH peptide.
- SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
- Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Peptide Mapping.
- BenchChem. (n.d.). Troubleshooting peak tailing in HPLC analysis of Fructosyl-methionine.
- LCGC. (n.d.). Why Do Peaks Tail? - LC Troubleshooting Bible.
- ACS Publications. (2022, April 11). C18-Functionalized Amine-Bridged Hybrid Monoliths for Mass Spectrometry-Friendly Peptide Separation and Highly Sensitive Proteomic Analysis. Analytical Chemistry.
- Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes.
- Thermo Fisher Scientific. (n.d.). C18 Columns and Peptide Desalting for Mass Spectrometry.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride.
- PubMed Central. (n.d.).
- ACS Omega. (2019, July 26).
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. researchgate.net [researchgate.net]
- 6. silcotek.com [silcotek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. bvchroma.com [bvchroma.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sepscience.com [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. nestgrp.com [nestgrp.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. teledynelabs.com [teledynelabs.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Racemization in H-Gly-Met-Gly-OH Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for minimizing racemization during the critical coupling step of H-Gly-Met-Gly-OH synthesis. As your dedicated scientific resource, this center offers field-proven insights and robust protocols to ensure the stereochemical integrity of your peptide.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in the synthesis of this compound?
A: Racemization is the conversion of a stereochemically pure chiral molecule, in this case, the L-methionine residue, into a mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the formation of a diastereomeric impurity (H-Gly-D-Met-Gly-OH) which can be challenging to separate from the desired product.[1] The biological activity of a peptide is highly dependent on its precise three-dimensional structure, and the presence of even minor diastereomeric impurities can significantly alter or reduce its therapeutic efficacy and potentially introduce off-target effects.[2]
Q2: What is the primary mechanism of racemization during the coupling of the methionine residue?
A: The predominant mechanism of racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[3][4] During the activation of the carboxylic acid of the N-protected methionine, the peptide backbone's preceding carbonyl oxygen can perform an intramolecular nucleophilic attack, forming a planar oxazolone ring.[3][5] This intermediate readily loses the proton at the chiral α-carbon, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the amine of H-Gly-OH on this achiral intermediate results in a mixture of L- and D-methionine-containing peptides.[2]
Q3: Is methionine particularly susceptible to racemization?
A: While amino acids like histidine and cysteine are well-known for their high susceptibility to racemization, methionine can also be prone to epimerization under certain conditions.[2][6] The thioether side chain of methionine can have electronic effects that influence the stability of the oxazolone intermediate. Furthermore, studies have shown that methionine-containing cyclic peptides can undergo epimerization under alkaline conditions.[7] Therefore, careful control of reaction conditions is crucial when coupling methionine residues.
Troubleshooting Guide: A Proactive Approach to Stereochemical Purity
This section provides a structured approach to troubleshooting and preventing racemization during the synthesis of this compound.
Issue 1: Detection of Significant D-Met Diastereomer in the Final Product
This is a frequent challenge that can often be traced back to the coupling conditions. Here is a systematic guide to diagnose and resolve the issue.
The choice of coupling reagent is a critical determinant of the extent of racemization.
-
Carbodiimides (e.g., DCC, DIC): While effective, these reagents can lead to substantial racemization if used without additives.[2] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate which is prone to oxazolone formation.[8]
-
Uronium/Aminium and Phosphonium Reagents (e.g., HBTU, HATU, PyBOP): These are generally more efficient and lead to less racemization than carbodiimides alone.[9] However, they can still cause racemization, especially in the presence of a strong base.[2]
Solution:
-
Incorporate Additives: It is highly recommended to use additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) when using carbodiimide coupling reagents.[2] These additives react with the activated amino acid to form an active ester that is less susceptible to racemization.[2][10]
-
Select a Milder Coupling Reagent: For couplings that are particularly sensitive, consider using a reagent known for its low racemization potential.
The following table provides a comparative overview of the effect of different coupling reagents on racemization for sensitive amino acids.
| Coupling Reagent Combination | % D-Isomer Formation (Epimerization) | Reference |
| DIC/HOBt | Low | [11] |
| HBTU/HOBt/DIPEA | Moderate | [11] |
| HATU/HOAt/DIPEA | Low to Moderate | [11] |
| PyBOP/DIPEA | Low to Moderate | [12] |
Data is generalized from studies on sensitive amino acids and may vary based on specific reaction conditions.
The choice and concentration of the base can significantly influence the degree of racemization.[13]
-
Strong, Sterically Unhindered Bases: Bases like N,N-diisopropylethylamine (DIPEA) can accelerate the rate of racemization by promoting the abstraction of the α-proton from the oxazolone intermediate.[14]
Solution:
-
Opt for a Weaker or More Sterically Hindered Base: N-methylmorpholine (NMM) is a weaker base than DIPEA and is a suitable alternative.[14] 2,4,6-Collidine (TMP), a sterically hindered base, has also been shown to be effective in minimizing racemization.[13][14]
-
Optimize Base Concentration: Use the minimal amount of base required to facilitate the reaction.
Elevated temperatures can increase the rate of racemization.[15]
Solution:
-
Lower the Reaction Temperature: Performing the coupling reaction at a reduced temperature (e.g., 0°C) can help to minimize racemization.[2]
The polarity of the solvent can play a role in the rate of racemization.
Solution:
-
Solvent Choice: While N,N-Dimethylformamide (DMF) is a common solvent for peptide synthesis, exploring less polar solvents or solvent mixtures may be beneficial in some cases. However, ensure that the reactants remain fully solvated.
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for this compound to Minimize Racemization
This protocol is designed as a starting point for minimizing racemization during the solution-phase coupling of an N-protected Gly-Met dipeptide to H-Gly-OH.
Materials:
-
N-protected-Gly-Met-OH
-
H-Gly-OH methyl or ethyl ester hydrochloride
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)
-
N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolution: In a round-bottom flask, dissolve N-protected-Gly-Met-OH (1 equivalent) and Oxyma Pure (1.1 equivalents) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Amine Salt Neutralization: In a separate flask, dissolve H-Gly-OH methyl ester hydrochloride (1.1 equivalents) in anhydrous DMF and add NMM (1.1 equivalents).
-
Activation: To the cooled solution of the dipeptide and Oxyma Pure, add DIC (1.1 equivalents). Stir the mixture at 0°C for 5-10 minutes.
-
Coupling: Add the neutralized H-Gly-OH methyl ester solution to the activated dipeptide mixture.
-
Reaction: Allow the reaction to proceed at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Proceed with standard aqueous work-up and purification by flash chromatography or preparative HPLC.
Protocol 2: Quantification of Racemization using Chiral HPLC
This protocol provides a general method for determining the extent of racemization in your synthetic peptide.
1. Sample Preparation:
-
Hydrolysis: Hydrolyze a small sample of the purified this compound peptide using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Dry the hydrolysate to remove the acid. Derivatize the resulting amino acid mixture with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
2. Chiral HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient of an appropriate buffer system (e.g., triethylammonium phosphate) and an organic modifier like acetonitrile.
-
Detection: Monitor the elution of the derivatized amino acids by UV absorbance.
-
Quantification: The D- and L-methionine derivatives will have different retention times, allowing for their separation and quantification. The percentage of the D-isomer can be calculated from the peak areas.[16]
Visualizing the Problem and Solution
Diagram 1: The Oxazolone Mechanism of Racemization
Caption: The oxazolone mechanism leading to racemization.
Diagram 2: Troubleshooting Workflow for Racemization
Caption: A logical workflow for troubleshooting racemization issues.
By understanding the mechanisms of racemization and systematically addressing the key factors that influence it, you can significantly improve the stereochemical purity of your this compound synthesis. This guide provides the foundational knowledge and practical steps to achieve this goal. For further assistance, please do not hesitate to contact our technical support team.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Bofill, J. M., & Albericio, F. (2004). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Letters in Peptide Science, 10(5-6), 333-341.
- Gabelica, V., & De Pauw, E. (2001). IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. Journal of the American Society for Mass Spectrometry, 12(8), 958-966.
-
AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis. Retrieved from [Link]
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
- Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models.
- Jadhav, S. A., Fisher, J. F., & Mobashery, S. (2021). Methionine epimerization in cyclic peptides. RSC Advances, 11(34), 20859-20863.
- Ismail, N. S. M., et al. (2023). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 25(3), 1-21.
- Ismail, N. S. M., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 7985.
- Lee, J. K., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2316520121.
- Ovchinnikov, M. V., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling.
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
- Palasek, S. S., et al. (2007). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science, 13(3), 143-148.
- Gaus, K., et al. (1999). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 20(8), 1623-1629.
- Halpern, B., et al. (1968). Investigation of racemization during peptide bond formation by gas chromatography of diastereoisomeric tertiarybutyloxycarbonyl amino acid amides. Analytical Chemistry, 40(13), 2046-2049.
- Jadhav, S. A., et al. (2021). Methionine epimerization in cyclic peptides. RSC Advances, 11(34), 20859-20863.
- Ismail, N. S. M., et al. (2023). Epimerisation in Peptide Synthesis. Oriental Journal of Chemistry, 39(6).
- Ismail, N. S. M., et al. (2021). Epimerisation in Peptide Synthesis. Processes, 9(12), 2187.
- Sato, K., et al. (2019). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling.
- Galdeano, C., et al. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Journal of Peptide Science, e3567.
- Harmand, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(54), 31637-31644.
- Coin, I., et al. (2007). Peptide Synthesis via Fragment Condensation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine epimerization in cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identification of H-Gly-Met-Gly-OH Degradation Products
Welcome to the technical support center for the analysis of H-Gly-Met-Gly-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing the degradation products of this tripeptide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental choices and ensure the integrity of your results.
Part 1: Understanding the Chemical Liabilities of this compound
The structure of this compound presents two primary sites susceptible to degradation: the methionine residue and the two peptide bonds. Understanding these vulnerabilities is the first step in designing robust analytical strategies.
-
Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, primarily forming methionine sulfoxide and potentially further oxidizing to methionine sulfone.[1] This process can be initiated by atmospheric oxygen, trace metal ions, or oxidative reagents used in experiments.[2]
-
Peptide Bond Hydrolysis: The amide linkages between the amino acids can be cleaved through hydrolysis. This reaction is catalyzed by acidic or basic conditions and elevated temperatures, leading to the fragmentation of the tripeptide.[2]
-
Diketopiperazine (DKP) Formation: Peptides with a glycine or proline at the N-terminus or in the second position are prone to intramolecular cyclization to form a stable six-membered ring, known as a diketopiperazine.[3][4] In the case of this compound, the N-terminal glycine can facilitate this degradation pathway.
Below is a diagram illustrating the primary degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound degradation products in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I see unexpected peaks in my HPLC chromatogram of a freshly prepared this compound sample. What could they be?
A1: Even with careful handling, some degradation can occur. The most common initial degradants are:
-
Methionine Sulfoxide: A peak eluting slightly earlier than the parent peptide is likely the sulfoxide form (+16 Da). This can happen due to exposure to atmospheric oxygen.[1]
-
Diketopiperazine (cyclo(Gly-Met)): If the sample was prepared in a solution with a pH near neutral or slightly basic, or if it was heated, you might see the formation of this cyclic product.[3][4]
Q2: My mass spectrometry data shows a +16 Da peak and a +32 Da peak. What are these?
A2: These are characteristic mass shifts for methionine oxidation.
-
+16 Da: Corresponds to the formation of methionine sulfoxide (Met(O)).[5]
-
+32 Da: Corresponds to the further oxidation of methionine sulfoxide to methionine sulfone (Met(O2)).[6]
Q3: I am trying to separate the parent peptide from its sulfoxide form, but the peaks are co-eluting. What can I do?
A3: Methionine sulfoxide is more hydrophilic than methionine.[6] To improve separation:
-
Optimize the Gradient: Use a shallower gradient with your organic mobile phase (e.g., acetonitrile).[7]
-
Change the Mobile Phase Modifier: Switching from trifluoroacetic acid (TFA) to formic acid can sometimes alter selectivity.
-
Adjust the Column Temperature: Lowering the temperature can sometimes enhance the resolution between closely eluting peaks.[7]
Q4: After acid hydrolysis, my peptide seems to have completely disappeared, and I see many small peaks. Is this normal?
A4: Yes, this is expected. Strong acid hydrolysis is designed to break all peptide bonds, resulting in the constituent amino acids (glycine and methionine) and smaller peptide fragments. You should see peaks corresponding to H-Gly-OH, H-Met-OH, H-Gly-Met-OH, and H-Met-Gly-OH.
Q5: How can I prevent artificial oxidation of methionine during my sample preparation and analysis?
A5: Artificial oxidation is a common issue.[8] To minimize it:
-
Use High-Purity Solvents: Ensure all solvents are HPLC or LC-MS grade and have been properly degassed.[9]
-
Work Quickly and at Low Temperatures: Prepare samples fresh and keep them chilled.
-
Consider Antioxidants: In some cases, adding a small amount of an antioxidant like D-methionine to the sample diluent can be beneficial, though this should be validated to ensure it doesn't interfere with your analysis.
Part 3: Experimental Protocols
These protocols provide a starting point for your investigations. They should be optimized for your specific instrumentation and experimental goals.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10][11][12][13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11][14]
1. Sample Preparation:
-
Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix the stock solution 1:1 with 3% H₂O₂. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13]
3. Sample Quenching and Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples to a final concentration of 0.1 mg/mL with the initial mobile phase for HPLC analysis.
-
Analyze by HPLC-UV and HPLC-MS.
Caption: Workflow for forced degradation study of this compound.
Protocol 2: HPLC-MS Method for Separation and Identification
This method is designed for the separation of this compound and its primary degradation products.
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).[15][16]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size, 100 Å pore size). For small, hydrophilic peptides, a C18 column is generally a good starting point.[17]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 30% B
-
15-17 min: 30% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 2% B
-
20-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection: 214 nm
-
MS Detection: Positive ion mode, scan range m/z 100-1000.
Data Presentation: Expected Degradation Products and Mass Shifts
| Degradation Product | Modification | Expected Mass Shift (Da) | Expected m/z [M+H]⁺ |
| H-Gly-Met(O)-Gly-OH | Methionine Sulfoxide | +16 | 280.1 |
| H-Gly-Met(O₂)Gly-OH | Methionine Sulfone | +32 | 296.1 |
| H-Gly-Met-OH | Hydrolysis | -75.07 | 207.1 |
| H-Met-Gly-OH | Hydrolysis | -57.05 | 225.1 |
| H-Gly-OH | Hydrolysis | -206.27 | 76.0 |
| H-Met-OH | Hydrolysis | -132.16 | 150.1 |
| cyclo(Gly-Met) | Diketopiperazine | -75.07 | 189.1 |
Note: The molecular weight of the parent peptide this compound is 263.32 Da, and its [M+H]⁺ is 264.1.
Part 4: Concluding Remarks
The successful identification of degradation products for this compound relies on a systematic approach that combines forced degradation studies with robust, high-resolution analytical techniques. By understanding the inherent chemical liabilities of the peptide and anticipating the likely degradation pathways, researchers can proactively design experiments to effectively separate, identify, and quantify these impurities. This guide provides a foundational framework for these activities. Remember that all methods should be thoroughly validated for your specific application to ensure data of the highest quality and integrity.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Patel, S., Vyas, V., & Mehta, P. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. CoLab. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]
-
Patel, S., Vyas, V., & Mehta, P. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Semantic Scholar. [Link]
-
Patel, S., Vyas, V., & Mehta, P. (2023). Chemical degradation mechanism of peptide therapeutics. ResearchGate. [Link]
-
Gucsik, V., et al. (2018). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of The American Society for Mass Spectrometry. [Link]
-
Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. [Link]
-
RSC Publishing. (n.d.). Development of a diketopiperazine-forming dipeptidyl Gly-Pro spacer for preparation of an antibody–drug conjugate. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–44. [Link]
-
ResolveMass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
Thorpe, S. R., & Baynes, J. W. (2003). Formation of Methionine Sulfoxide during Glycoxidation and Lipoxidation of Ribonuclease A. Annals of the New York Academy of Sciences, 998, 171–174. [Link]
-
Wang, T., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development. [Link]
-
W. R. Grace & Co. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
-
Separation Science. (2025, December 19). Troubleshooting GLP-1 Agonist Methods: Real Failures, Root Causes, and Fixes in UHPLC/HPLC. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]
-
LCGC International. (2020, December 11). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. [Link]
-
Biology Stack Exchange. (2020, April 24). Peptide oxidation bias during sample preparation for LC-MS/MS. [Link]
-
Harrison, R. K., & Stein, R. L. (2004). Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. Journal of Biological Chemistry, 279(6), 4381–4391. [Link]
-
Creative Proteomics. (2018, May 4). Glycomics Analysis by Mass Spectrometry [Video]. YouTube. [Link]
-
Vrkic, A. K., et al. (2004). A Mass Spectrometric and Ab Initio Study of the Pathways for Dehydration of Simple Glycine and Cysteine-containing Peptide [M + H] + Ions. Journal of the American Society for Mass Spectrometry, 15(8), 1146–1156. [Link]
Sources
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biovera.com.au [biovera.com.au]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. pengtingpeptide.com [pengtingpeptide.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 13. onyxipca.com [onyxipca.com]
- 14. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 15. renyi.hu [renyi.hu]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. harvardapparatus.com [harvardapparatus.com]
Technical Support Center: Scavenger Removal from H-Gly-Met-Gly-OH Cleavage
Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I frequently consult on the purification of challenging peptide sequences. The tripeptide H-Gly-Met-Gly-OH presents a unique intersection of chemical vulnerabilities: it requires aggressive scavenging to protect the thioether of its Methionine residue, yet its extremely low molecular weight and high hydrophilicity make standard post-cleavage scavenger removal notoriously difficult.
This guide provides field-proven methodologies, mechanistic explanations, and self-validating protocols to help you isolate your peptide with high purity.
Diagnostic Workflow: Scavenger Removal Strategy
When working with short, hydrophilic peptides, standard ether precipitation often fails, trapping malodorous scavengers in a gummy matrix. The workflow below outlines the logical decision tree for rescuing your peptide.
Workflow for separating lipophilic scavengers from the hydrophilic tripeptide this compound.
Mechanistic FAQs: Understanding the Chemistry
Q1: Why must I use complex scavenger cocktails for a simple tripeptide like this compound? A: Even though Glycine lacks side-chain protecting groups, the cleavage of the peptide from the solid support generates highly reactive carbocations from the linker[1]. Methionine's thioether side chain is highly nucleophilic and prone to irreversible alkylation by these species. Furthermore, Met is easily oxidized to methionine sulfoxide. Scavengers like 1,2-Ethanedithiol (EDT), thioanisole, and phenol act as sacrificial nucleophiles and reducing agents to protect the Met residue[2].
Q2: I performed an ether precipitation, but my peptide formed a yellow, foul-smelling oil instead of a white powder. Why? A: this compound is a very short, highly hydrophilic tripeptide. Unlike larger peptides that readily form crystalline solids in cold ether due to higher lattice energies, short peptides often crash out as a gummy oil[3]. This oil acts as a lipophilic trap, sequestering the malodorous EDT and thioanisole scavengers. Standard centrifugation and washing will not remove these trapped byproducts.
Q3: Can I substitute EDT with a less malodorous scavenger to make purification easier? A: Yes. 3,6-dioxa-1,8-octanedithiol (DODT) is widely recognized as a direct, less malodorous substitute for EDT[4]. It provides excellent protection against Met oxidation and alkylation while being slightly easier to handle, though it still requires careful extraction if an oil forms during precipitation.
Quantitative Data: Scavenger Properties & Removal Strategies
Understanding the physicochemical properties of your cleavage cocktail components is critical for designing an effective removal strategy.
| Scavenger Component | Target Reactive Species | Boiling Point (°C) | LogP (Lipophilicity) | Optimal Removal Strategy |
| 1,2-Ethanedithiol (EDT) | Carbocations, oxidation | 146 | 1.2 | LLE (Aqueous partition) |
| DODT | Carbocations, oxidation | ~265 | 1.5 | LLE (Aqueous partition) |
| Thioanisole | Carbocations | 188 | 2.8 | MTBE Wash / LLE |
| Phenol | Electrophilic species | 181 | 1.5 | MTBE Wash / LLE |
| Trifluoroacetic Acid (TFA) | Cleavage Matrix | 72 | 0.5 | Nitrogen Evaporation |
Validated Experimental Protocols
Protocol A: Liquid-Liquid Extraction (LLE) for Oiled-Out Tripeptides
Context: This is the most reliable method for isolating this compound from Reagent K or Reagent H scavengers when standard ether precipitation yields an oil.
-
Evaporate TFA: Post-cleavage, reduce the TFA volume by 90% using a gentle stream of nitrogen. Do not evaporate to total dryness.
-
Initial Precipitation: Add 10 volumes of ice-cold methyl tert-butyl ether (MTBE). Centrifuge at 3500 rpm for 5 minutes.
-
Phase Identification: For this compound, a yellow/viscous oil will likely form at the bottom of the tube[3]. Decant and discard the supernatant.
-
Aqueous Extraction: Add 5 mL of degassed, LC-MS grade water to the oil. Vortex vigorously. The highly hydrophilic tripeptide will dissolve entirely into the aqueous phase, while lipophilic scavengers (EDT, thioanisole) will remain insoluble or form a cloudy suspension.
-
Organic Wash: Add 5 mL of fresh MTBE to the aqueous mixture. Vortex and centrifuge to force phase separation.
-
Separation: Carefully extract the lower aqueous layer using a glass Pasteur pipette.
-
Validation Check: Spot the aqueous layer on a TLC plate or run a rapid LC-MS to confirm the presence of the
mass for this compound (Exact mass ~264.1 Da). -
Lyophilization: Freeze and lyophilize the aqueous layer to obtain the crude, scavenger-free peptide powder.
Protocol B: Post-Cleavage Reduction (The "Scavenger-Free" Alternative)
Context: If scavenger removal remains an insurmountable bottleneck for your downstream assays, synthesize the peptide without thiols, allow the Met to oxidize to sulfoxide, and reduce it post-purification[5].
-
Cleavage: Cleave the peptide using a simplified cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Dissolution: Dissolve the crude, oxidized peptide in degassed water (1 mg/mL). Adjust the pH to 8.0 using dilute ammonium bicarbonate.
-
Reduction: Add dithiothreitol (DTT) or mercaptoethanol (4 µL per mg of peptide)[5].
-
Incubation: Stir the mixture at 37°C for 12 hours under a nitrogen atmosphere to prevent re-oxidation.
-
Validation Check: Monitor the reduction progress via RP-HPLC. The reduced this compound will elute later (more hydrophobic) than the polar methionine sulfoxide variant[6]. Once complete, purify via standard preparative HPLC.
References
-
[4] Application Note: Peptide Cleavage and Protected Cleavage Procedures - CEM. Available at:[Link]
-
[1] TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization - Peptide Chemistry. Available at:[Link]
-
[3] Peptide Synthesis for Beginners - American Peptide Society. Available at:[Link]
-
[6] Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. Available at:[Link]
Sources
Technical Support Center: H-Gly-Met-Gly-OH Stability & Handling
Current Status: Operational Ticket ID: GMG-STAB-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The "Methionine Clock"
Welcome to the technical support hub for H-Gly-Met-Gly-OH . If you are observing purity loss, mass shifts, or activity reduction, you are likely battling the inherent instability of the Methionine (Met) residue.
The Core Problem: This tripeptide contains a "ticking clock"—the thioether side chain of Methionine. It is highly susceptible to oxidation, converting to Methionine Sulfoxide (+16 Da) and eventually Methionine Sulfone (+32 Da) . Furthermore, the N-terminal Glycine confers flexibility that can facilitate cyclization (Diketopiperazine formation) under specific pH conditions.
This guide provides the protocols required to pause this clock and ensure data integrity.
Critical Degradation Pathways
To stabilize the peptide, you must first understand the enemy. There are two primary degradation vectors for this compound.
Vector A: Methionine Oxidation (The Primary Threat)
-
Trigger: Exposure to atmospheric oxygen, peroxides in solvents, or light.
-
Mechanism: Reactive Oxygen Species (ROS) attack the sulfur atom in Met.
-
Result: Formation of diastereomers of Methionine Sulfoxide (MetO).[1] This is often reversible. Continued oxidation leads to Methionine Sulfone (MetO2), which is irreversible .
-
Impact: Change in hydrophobicity (MetO is more polar), loss of biological recognition, and mass shift.
Vector B: Diketopiperazine (DKP) Cyclization
-
Trigger: Neutral to Basic pH (> pH 7.0) and elevated temperature.[2]
-
Mechanism: The free amine on the N-terminal Glycine performs a nucleophilic attack on the carbonyl carbon of the Methionine residue.
-
Result: Cleavage of the peptide into Cyclo(Gly-Met) and free Glycine .
-
Impact: Total loss of the active tripeptide sequence.
Pathway Visualization
Figure 1: Primary degradation pathways for this compound. Red arrows indicate stability risks.
Formulation & Storage Protocols
The following protocols are designed to be self-validating. If followed, your baseline HPLC purity should remain >98% for extended periods.
Protocol A: Lyophilization (Freeze-Drying)
Why: Removal of water stops hydrolysis and drastically slows oxidation. Critical Requirement: Residual moisture must be < 1.5% .
| Parameter | Setting | Scientific Rationale |
| Solvent System | 0.1% Acetic Acid in Water | Acidic pH (~3-4) suppresses DKP formation and stabilizes Met. |
| Freezing | Snap-freeze (Liq. N2) | Prevents pH shifts during crystallization; creates amorphous cake. |
| Primary Drying | -20°C to -10°C (Shelf) | Keep product below collapse temperature ( |
| Secondary Drying | +25°C for 4-6 hours | Desorption of bound water is critical for Met stability. |
| Inert Backfill | Argon or Nitrogen | CRITICAL: Break vacuum with inert gas to prevent immediate oxidation upon opening. |
Protocol B: Solution Storage (Short-Term)
Why: Sometimes you need the peptide in solution for assays. Warning: Never store in solution for >24 hours unless frozen.
-
Buffer Selection: Use Citrate or Acetate buffers (pH 4.0 - 5.5) .
-
Avoid: Phosphate buffers > pH 7.0 (Accelerates DKP cyclization).
-
-
Deoxygenation:
-
Sparge all buffers with Helium or Nitrogen for 15 minutes before dissolving the peptide.
-
Validation: Dissolved Oxygen (DO) meter should read < 1 ppm.
-
-
Additives (Optional but Recommended):
-
Methionine (Free amino acid): Add 5-10 mM free Met to the buffer. It acts as a "sacrificial antioxidant," scavenging ROS before they hit your peptide.
-
Analytical Troubleshooting (The "How do I measure it?" Section)
If you suspect degradation, use this guide to interpret your data.
Issue: "My HPLC peak is splitting."
This is the hallmark of Methionine oxidation. Met-Sulfoxide (MetO) is more polar than native Met.
-
Observation: You see a new peak eluting before the main peak (shorter retention time) on Reverse Phase (RP-HPLC).
-
Confirmation: Check Mass Spec.
-
Main Peak: MW (Expected)
-
Pre-Peak: MW + 16 Da (Sulfoxide)
-
Pre-Pre-Peak: MW + 32 Da (Sulfone - rare unless forced)
-
Issue: "I see a mass of -57 Da (or similar loss)."
This suggests cyclization (DKP formation) where a Glycine unit is lost or the ring closes.
-
Observation: Loss of main peak, appearance of hydrophobic impurities.
-
Cause: The sample was likely exposed to basic pH (e.g., ammonium bicarbonate buffer) or left at room temperature too long.
Troubleshooting Workflow
Figure 2: Analytical decision tree for identifying GMG degradation products.
Frequently Asked Questions (FAQ)
Q: Can I dissolve this compound in DMSO for a stock solution? A: NO. This is a critical error. DMSO (Dimethyl Sulfoxide) is a mild oxidizing agent. In the presence of even trace acid (often found in TFA salts of peptides), DMSO transfers oxygen to the Methionine thioether, converting it to Methionine Sulfoxide.
-
Alternative: Use degassed water, dilute acetic acid, or DMF (if organic solvent is strictly required and compatible). If you must use DMSO, it must be fresh, high-grade, and the solution used immediately.
Q: Can I autoclave the peptide solution for sterility? A: No. The heat (121°C) will accelerate both oxidation and hydrolysis/DKP formation.
-
Alternative: Sterile filter using a 0.22 µm PVDF or PES membrane.
Q: My peptide arrived at room temperature. Is it ruined? A: Likely not, if it is lyophilized. In the solid state, oxidation is slow. However, if the vial was not sealed under inert gas, surface oxidation may have occurred. Perform an HPLC check. If <5% MetO is present, it may still be usable for non-critical assays.
Q: How do I rescue an oxidized sample? A: Enzymatic or Chemical Reduction. If you have significant Met-Sulfoxide (+16 Da), you can treat the peptide with Methionine Sulfoxide Reductase (Msr) or chemical reducing agents like N-methylmercaptoacetamide . However, for a short peptide like GMG, it is usually more cost-effective to re-synthesize or re-purchase than to perform reduction and re-purification.
References
-
Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of proteins. Part 1: Mechanisms of oxidation of methionine residues. Pharmaceutical Research, 12(3), 348-355. Link
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation in model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. Link
-
Shechter, Y., Burstein, Y., & Patchornik, A. (1975). Selective oxidation of methionine residues in proteins. Biochemistry, 14(20), 4497-4503. (Establishes DMSO/Acid oxidation mechanism). Link
-
Tang, X., & Pikal, M. J. (2004). Design of freeze-drying processes for pharmaceuticals: Practical advice. Pharmaceutical Research, 21(2), 191-200. Link
Sources
separating oxidized sulfoxide forms from H-Gly-Met-Gly-OH
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the tripeptide H-Gly-Met-Gly-OH. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of separating the native peptide from its oxidized sulfoxide forms.
Introduction: The Challenge of Methionine Oxidation
The sulfur-containing amino acid methionine is highly susceptible to oxidation, converting the thioether side chain into a sulfoxide.[1][2] This modification introduces a new chiral center, resulting in two diastereomers, (S)-methionine sulfoxide and (R)-methionine sulfoxide.[1][3] For the peptide this compound, this means a pure sample can become a complex mixture of three closely related species upon exposure to oxidative conditions during synthesis, purification, or storage.[2][4]
This oxidation is a critical concern as it alters the peptide's physicochemical properties, including polarity and conformation, which can impact its biological activity and therapeutic efficacy.[1][5] Therefore, accurate separation and characterization of these forms are essential for quality control and research integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary oxidized forms of this compound?
Oxidation of the methionine residue in this compound adds a single oxygen atom to the sulfur, yielding Gly-Met(O)-Gly, where Met(O) represents methionine sulfoxide.[6][7] This creates two diastereomeric forms: Gly-(S-Met(O))-Gly and Gly-(R-Met(O))-Gly. These forms have identical masses but can sometimes be separated chromatographically due to slight differences in their three-dimensional structure.[3]
Q2: Why is separating the oxidized forms from the native peptide important?
Separation is crucial for several reasons:
-
Biological Activity: Oxidation can alter or diminish the peptide's intended biological function.
-
Structural Integrity: The introduction of a polar sulfoxide group can change the peptide's conformation.
-
Regulatory Compliance: For therapeutic applications, regulatory agencies require precise characterization and quantification of all impurities, including oxidized forms.
-
Data Reproducibility: The presence of undefined oxidized species can lead to inconsistent experimental results.
Q3: What is the main analytical challenge in this separation?
The primary challenge is the subtle difference in properties between the native peptide and its sulfoxide forms. Methionine sulfoxide is more hydrophilic (less hydrophobic) than methionine.[4] This small change in polarity makes baseline separation difficult, often resulting in co-eluting or broad peaks, especially in reversed-phase HPLC.[8] Separating the two sulfoxide diastereomers from each other is an even greater challenge and may not be possible with standard methods.[3]
Q4: Which chromatographic technique is most suitable for this separation?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for this application.[9] By optimizing parameters like the column chemistry, mobile phase composition, and gradient, it is possible to resolve the more hydrophilic oxidized forms from the more hydrophobic parent peptide.[10] Other techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography (IEX) can serve as orthogonal methods if RP-HPLC proves insufficient.[11][12]
Visualizing the Oxidation Pathway
The diagram below illustrates the conversion of the methionine residue within the peptide to its two sulfoxide diastereomers.
Caption: Oxidation of the methionine residue in this compound.
Troubleshooting Guide: Reversed-Phase HPLC
This section addresses the most common issues encountered when developing an RP-HPLC method for separating this compound and its sulfoxide forms.
Problem 1: Poor Resolution (Rs < 1.5) Between Native and Oxidized Peaks
Poor resolution or complete co-elution is the most frequent challenge. The sulfoxide forms typically elute slightly earlier than the native peptide due to their increased polarity.[4]
The choice and concentration of the organic modifier and ion-pairing agent are critical for resolving molecules with small hydrophobicity differences.
Solution: Systematic Mobile Phase Optimization
-
Ion-Pairing Agent (TFA): Trifluoroacetic acid (TFA) is a standard ion-pairing agent that sharpens peptide peaks.[13] It pairs with positively charged amino groups, increasing the peptide's overall hydrophobicity and improving interaction with the C18 stationary phase.[14][15]
-
Action: Ensure TFA is present at a concentration of 0.1% (v/v) in both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). Low TFA concentrations (<0.05%) can lead to peak broadening and poor resolution due to unwanted interactions with residual silanols on the column packing.[13]
-
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is the preferred solvent for peptide separations due to its low viscosity and UV transparency. It generally provides sharper peaks and better resolution than methanol.
-
Action: Use HPLC-grade acetonitrile as your primary organic modifier.
-
-
Gradient Slope: A shallow gradient is essential for separating closely eluting species. A steep gradient will cause the peaks to merge.
-
Action: Decrease the gradient slope. For example, if your initial gradient is 2% per minute, try reducing it to 0.5% or even 0.2% per minute across the elution range of your peptides. This increases the run time but provides more opportunity for the column to resolve the components.[16]
-
Not all C18 columns are the same. Differences in silica purity, end-capping, and pore size can significantly impact selectivity. Column degradation over time also leads to performance loss.[17]
Solution: Evaluate and Select Appropriate Column
-
Pore Size: For small peptides like this compound (MW ≈ 263 g/mol ), a standard pore size of 100-120 Å is appropriate. However, wide-pore columns (300 Å), typically used for large proteins, can also offer different selectivity for peptides.[10]
-
Action: If using a standard pore size column, consider testing a wide-pore C18 or C8 column to see if the alternative selectivity improves resolution.
-
-
Column Contamination/Aging: Over time, columns can become contaminated or the stationary phase can degrade, leading to peak tailing and loss of resolution.[18]
-
Action: First, try flushing the column with a strong solvent wash (e.g., 100% isopropanol). If performance does not improve, replace the column with a new one of the same type to confirm if the column was the issue.[18]
-
Problem 2: Peak Tailing or Asymmetric Peak Shape
Peak tailing reduces resolution and complicates accurate integration. It is often caused by secondary, undesirable interactions between the peptide and the stationary phase.
Solution: Address Secondary Interactions
-
Check Ion-Pairing Agent Concentration: As mentioned, insufficient TFA concentration is a common cause of tailing for basic peptides.[13][14]
-
Action: Confirm the 0.1% TFA concentration in your mobile phases.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad, tailing, or fronting peaks.[8]
-
Action: Reduce the injection volume or the sample concentration by a factor of 5 or 10 and re-run the analysis.
-
-
Extracolumn Volume: Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.[17]
-
Action: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter, keeping the length to a minimum.
-
Problem 3: Difficulty Confirming Peak Identities
You have three peaks, but you are unsure which is the native peptide and which are the sulfoxide forms.
Solution: Forced Oxidation and Mass Spectrometry
-
Forced Oxidation: Intentionally oxidize a small aliquot of your pure this compound standard. A common method is to incubate the peptide with a low concentration of hydrogen peroxide (e.g., 0.1-0.3% H₂O₂) for a few hours at room temperature.[7]
-
Action: Analyze the force-oxidized sample by HPLC. The peak corresponding to the native peptide should decrease in area, while the peaks corresponding to the oxidized forms should increase, confirming their identity.[19]
-
-
Mass Spectrometry (LC-MS): The most definitive way to identify the peaks is by mass.
Troubleshooting Logic Flowchart
The following diagram outlines a logical workflow for troubleshooting poor separation of this compound and its oxidized forms.
Caption: A step-by-step troubleshooting workflow for HPLC separation.
Recommended Analytical Protocol
This section provides a robust starting point for developing a separation method.
Protocol 1: RP-HPLC Method for Baseline Separation
This method is designed to achieve baseline resolution between this compound and its primary sulfoxide form(s).
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 150 mm length, 3.5 µm particle size, 120 Å pore size | A standard C18 phase provides the necessary hydrophobicity. Smaller particle sizes improve efficiency.[10][21] |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade Water | Standard aqueous phase for peptide separations.[3] |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade Acetonitrile | Standard organic phase for peptide separations.[3] |
| Gradient | 0-20% B over 40 minutes | A shallow gradient is critical for resolving compounds with similar hydrophobicity.[16] |
| Flow Rate | 0.8 mL/min (for 4.6 mm ID) or 0.2 mL/min (for 2.1 mm ID) | Adjust flow rate based on column diameter to maintain optimal linear velocity. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but monitor for peptide stability. |
| Detection | UV at 214 nm or 220 nm | Wavelengths where the peptide backbone absorbs strongly. |
| Injection Vol. | 5-20 µL | Start with a low volume to avoid overloading.[8] |
Protocol 2: Confirmation of Peak Identity using LC-MS
This protocol confirms the mass difference between the native peptide and its oxidized forms.
-
Sample Preparation: Prepare a 100 µg/mL solution of the peptide sample in Mobile Phase A.
-
LC Conditions: Use the same LC conditions as described in Protocol 1 to ensure chromatographic correlation.
-
MS Parameters (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Range: Scan from m/z 150 to 800.
-
Expected Masses:
-
This compound [M+H]⁺: ~264.1 Da
-
Oxidized this compound [M+H]⁺: ~280.1 Da (+16 Da)[19]
-
-
-
Data Analysis: Extract the ion chromatograms for the expected masses. The peak eluting earlier should correspond to m/z 280.1 (oxidized), and the later-eluting peak should correspond to m/z 264.1 (native).
References
-
Gasteiger, E., et al. (2005). Protein Identification and Analysis Tools on the ExPASy Server. In J.M. Walker (Ed.), The Proteomics Protocols Handbook. Humana Press. Available at: [Link]
-
Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Waters. Available at: [Link]
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Available at: [Link]
-
Iqbal, J., et al. (2015). Peptide separation by Hydrophilic-Interaction Chromatography: A review. ResearchGate. Available at: [Link]
-
Mant, C. T., et al. (2009). Hydrophilic interaction/cation-exchange chromatography for separation of amphipathic alpha-helical peptides. Journal of Chromatography A, 1216(19), 4197-4206. Available at: [Link]
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. Available at: [Link]
-
Hsieh, Y. L., & Tam, J. P. (1989). Analysis of peptides containing oxidized methionine and/or tryptophan by fast atom bombardment mass spectrometry. Analytical Biochemistry, 180(2), 356-360. Available at: [Link]
-
Lam, B., et al. (2011). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. Analytical Biochemistry, 416(1), 1-10. Available at: [Link]
-
ResearchGate. (n.d.). Methionine sulfoxidation determined by mass spectrometry. ResearchGate. Available at: [Link]
-
Yi, L., et al. (2019). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry, 91(15), 10144-10151. Available at: [Link]
-
HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]
-
Le, D. T., et al. (2022). Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains. Journal of Proteome Research, 21(6), 1436-1447. Available at: [Link]
-
Dan, P. K., et al. (2018). The role of ion-pairing in peak deformations in overloaded reversed-phase chromatography of peptides. ResearchGate. Available at: [Link]
-
Rivera, B. (2022). How can we explain the strange peak shape (shoulder) observed in HPLC of peptides? ResearchGate. Available at: [Link]
-
Al-Kahtani, A. A., et al. (2023). Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. International Journal of Mass Spectrometry, 485, 117006. Available at: [Link]
-
Kumar, P. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America. Available at: [Link]
-
Vahidi, S., et al. (2013). Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples. Journal of the American Society for Mass Spectrometry, 24(10), 1547-1555. Available at: [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. Available at: [Link]
-
Alwsci. (2023). What Are The Common Peak Problems in HPLC. Alwsci. Available at: [Link]
-
Le, D. T., et al. (2021). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Molecular & Cellular Proteomics, 20, 100067. Available at: [Link]
-
Liu, Y., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. MDPI. Available at: [Link]
-
Dolan, J. W. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International, 33(11), 16-20. Available at: [Link]
-
Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Vydac. Available at: [Link]
-
ResearchGate. (n.d.). (A) HPLC traces showing the oxidation of Gly-Met-Gly (green peak) to.... ResearchGate. Available at: [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. Biotage. Available at: [Link]
-
Murisier, A., et al. (2020). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International. Available at: [Link]
- Schrimsher, J. L. (2003). Ion-Exchange Chromatography. In HPLC of Peptides and Proteins (pp. 109-122). Humana Press.
-
Foley, S., et al. (2018). Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study. Journal of Photochemistry and Photobiology B: Biology, 188, 95-99. Available at: [Link]
-
GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. GSC Online Press. Available at: [Link]
-
Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography. Bio-Rad. Available at: [Link]
-
Schöneich, C., et al. (1993). ˙OH radical induced decarboxylation of methionine-containing peptides. Influence of peptide sequence and net charge. Journal of the Chemical Society, Perkin Transactions 2, (11), 2271-2277. Available at: [Link]
-
Hartmann, M., et al. (2010). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 878(21), 1838-1844. Available at: [Link]
-
Phenomenex. (n.d.). Peptide Separations by Cation Exchange Chromatography using Luna SCX. Phenomenex. Available at: [Link]
-
IUCr. (n.d.). Crystal structures of the isomeric dipeptides L-glycyl-L-methionine and L-methionyl-L-glycine. IUCr. Available at: [Link]
- Google Patents. (n.d.). Preparative RP-HPLC Method For Purifying Peptides. Google Patents.
-
Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs. Available at: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biotage.com [biotage.com]
- 3. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 9. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 10. hplc.eu [hplc.eu]
- 11. waters.com [waters.com]
- 12. blob.phenomenex.com [blob.phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. welch-us.com [welch-us.com]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. (PDF) Analysis of peptides containing oxidized methionine and/or tryptophan by fast atom bombardment mass spectrometry [academia.edu]
- 21. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
addressing aggregation issues with H-Gly-Met-Gly-OH in solution
Welcome to the Technical Support Center for Peptide Chemistry.
Topic: Addressing Aggregation and Stability Issues with H-Gly-Met-Gly-OH (GMG) Ticket ID: GMG-SOL-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
This compound is a tripeptide often used as a protease substrate or linker. While ostensibly simple, it presents a "dual-threat" profile in solution:
-
Isoelectric Precipitation: Its isoelectric point (pI) lies near pH 6.0, a common range for biological assays, leading to zwitterionic aggregation.
-
Oxidative Instability: The central Methionine (Met) residue is highly susceptible to oxidation, converting the hydrophobic thioether to a polar sulfoxide. This alters the peptide's hydropathy profile and can induce erratic solubility behaviors or loss of enzymatic recognition.
This guide provides a self-validating workflow to stabilize GMG in solution.
Module 1: The Methionine Oxidation Protocol
The Issue: Users often report "yellowing" of the solution or gradual precipitation over 24-48 hours. This is rarely simple aggregation; it is likely chemical modification (oxidation) driving physical change.
The Mechanism: Methionine contains a thioether side chain.[1][2] In the presence of dissolved oxygen or trace metals, it oxidizes to Methionine Sulfoxide (Met(O)) . Unlike Cysteine, Met does not form disulfide bridges, but the addition of oxygen increases polarity, potentially disrupting the specific hydrophobic interactions required for your assay.
Workflow: The "Zero-Oxygen" Dissolution Strategy
-
Goal: Prevent the
transition. -
Reagents: Degassed water, Argon/Nitrogen gas, TCEP (Tris(2-carboxyethyl)phosphine).
Step-by-Step Protocol:
-
Solvent Degassing (Critical):
-
Do not use fresh Milli-Q water directly from the tap; it is saturated with oxygen.
-
Action: Sonicate the water/buffer under vacuum for 15 minutes OR sparge with Helium/Argon for 10 minutes before adding the peptide.
-
-
Inert Weighing:
-
If possible, weigh this compound under a nitrogen blanket. Met-peptides are hygroscopic; absorbed water accelerates oxidation.
-
-
Chemical Scavenging (Optional but Recommended):
-
Add TCEP-HCl to your buffer at a 1:1 molar ratio relative to the peptide.
-
Why TCEP? Unlike DTT, TCEP is stable over a wide pH range, odorless, and does not interfere with most metalloprotease assays (common for GMG applications) [1].
-
Visualization: Methionine Oxidation Pathway
Caption: Fig 1. The oxidation cascade of Methionine. TCEP can reverse the first step, but prevention (degassing) is superior.
Module 2: pH and Solubility Optimization
The Issue: The solution appears cloudy immediately upon addition of water or PBS (pH 7.4).
The Mechanism:
this compound has a C-terminal Carboxyl (
-
Isoelectric Point (pI):
. -
At pH ~6.0, the peptide is a zwitterion (net charge = 0). Repulsive electrostatic forces are minimized, allowing hydrophobic stacking of the Methionine residues and hydrogen bonding of the Glycine backbone to drive precipitation [2].
Troubleshooting Table: Solvent Compatibility
| Target Concentration | Solvent Strategy | Mechanism of Action |
| < 1 mg/mL | Sterile Water (Degassed) | At low concentrations, entropy favors solvation. |
| 1 - 5 mg/mL | 0.1% Acetic Acid | Lowers pH to ~3.0. Protonates the carboxyl group, creating a net positive charge (+1). Repulsion prevents aggregation. |
| > 5 mg/mL | 5-10% DMSO + Buffer | DMSO disrupts secondary structure formation (Gly-Gly H-bonds) and solvates the hydrophobic Met side chain [3]. |
Protocol: The "Charge-Shift" Dissolution
-
Start Acidic: Dissolve the lyophilized powder in 0.1% Acetic Acid (or 0.1% TFA if compatible with downstream LC-MS).
-
Target: >10 mg/mL stock concentration.
-
-
Visual Check: The solution should be crystal clear. If cloudy, sonicate for 10 seconds (on ice) to disrupt nucleation centers.
-
Dilute to Neutral: Slowly add this acidic stock to your assay buffer (e.g., HEPES pH 7.4).
-
Note: Ensure the buffer capacity is high enough to neutralize the acid carryover.
-
Visualization: Solubilization Decision Logic
Caption: Fig 2. Decision tree for solubilizing zwitterionic peptides like GMG.
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use DTT to prevent the Methionine oxidation?
-
Technical Answer: Yes, but with caveats. DTT (Dithiothreitol) is a strong reducing agent but is unstable in solution over time and can interfere with metal ions (e.g., Zinc in MMP assays). TCEP is generally preferred as it is stable, irreversible, and metal-compatible [1].
Q2: My peptide gelled after freezing and thawing. Can I recover it?
-
Technical Answer: This is likely "cryo-concentration" induced aggregation. As water freezes, the peptide concentrates in the remaining liquid phase, exceeding its critical aggregation concentration.
-
Recovery: Add a small volume of HFIP (Hexafluoroisopropanol) or concentrated Acetic Acid to dissolve the gel, then dilute significantly. For future storage, flash-freeze aliquots in liquid nitrogen to prevent crystal growth, or store as lyophilized powder [4].
Q3: Why does the HPLC show two peaks for my pure peptide?
-
Technical Answer: This is the classic signature of Methionine Sulfoxide. The oxidized form is more polar and will elute earlier on a C18 Reverse-Phase column than the native peptide. If the peaks are separated by +16 Da in mass spectrometry, oxidation has occurred.
References
-
Biotage. (2023).[1][3][4] How to handle peptides that contain methionine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation and Handling Guide. Retrieved from [Link]
Sources
Validation & Comparative
Reference Standards for H-Gly-Met-Gly-OH Purity Analysis: A Comparative Technical Guide
Topic: Reference Standards for H-Gly-Met-Gly-OH Purity Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Introduction: The "Hidden Variable" in Methionine Peptide Research
This compound (GMG) is a critical model tripeptide used extensively in metal coordination chemistry (specifically Cu(II) and Ni(II) binding) and oxidative stress research. However, its utility is frequently compromised by a single, volatile variable: the thioether side chain of the central Methionine (Met) residue.
Unlike stable aliphatic peptides, GMG is highly susceptible to oxidation, forming Methionine Sulfoxide (MetO) and Methionine Sulfone (MetO
This guide objectively compares the three tiers of reference standards available for GMG, analyzing their suitability for critical applications and providing a self-validating protocol for their verification.
Part 1: The Comparison Framework
We evaluate three classes of reference standards based on Metrological Traceability , Impurity Profiling , and Suitability for Purpose .
Table 1: Comparative Analysis of GMG Reference Standards
| Feature | Tier 1: Primary Standard (qNMR-Validated) | Tier 2: Analytical Standard (Mass Balance) | Tier 3: Research Grade (HPLC Area%) |
| Purity Definition | Absolute Content (mg peptide / mg solid) | Chromatographic Purity (% Area) - (Water + Solvents) | Chromatographic Purity (% Area only) |
| Methodology | HPLC + TGA + KF + IC | HPLC-UV only | |
| Traceability | SI-Traceable (via NIST/BIPM standards) | Traceable to internal standards | Vendor internal QC |
| MetO Detection | Quantified as distinct species | Separated if method is specific | Often co-eluted or ignored |
| Counter-ion | Quantified (Acetate/TFA/Cl) | Estimated or Limit Test | Unknown/Variable |
| Best For | Routine QC, qualitative binding studies | High-throughput screening | |
| Risk Factor | Low | Moderate (Assumes 100% response factor) | High (Overestimates peptide content) |
Part 2: Technical Deep Dive & Causality
1. The Pitfall of "HPLC Purity" (Tier 3)
Most "Research Grade" peptides report purity based on HPLC-UV peak area integration.
-
The Flaw: This method assumes that the main peak and impurities have identical extinction coefficients (
). However, oxidized Methionine (MetO) has a slightly different at 214 nm than native Met. More importantly, HPLC Area% ignores non-peptide impurities (water, TFA salts), which can constitute 10-30% of the solid mass. -
Consequence: You weigh 1.0 mg of powder thinking it is 1.0 mg of GMG. In reality, it may be 0.7 mg GMG, 0.2 mg TFA, and 0.1 mg water. Your molar concentration calculations will be off by 30%.
2. The Mass Balance Approach (Tier 2)
This method subtracts quantified impurities from 100%.
-
The Flaw: It relies on the accuracy of four separate techniques (KF, TGA, IC, HPLC). Error propagation is significant.
3. The qNMR Solution (Tier 1)
Quantitative Nuclear Magnetic Resonance (qNMR) measures the ratio of peptide protons to an internal standard (e.g., Maleic Acid) protons.
-
The Advantage: It measures the Net Peptide Content (NPC) directly in a single experiment. It distinguishes native Met-CH
(approx 2.1 ppm) from MetO-CH (approx 2.7 ppm), providing simultaneous identity and purity verification.
Part 3: Experimental Protocols
Protocol A: The "Self-Validating" HPLC Workflow
Use this protocol to verify Tier 2 or Tier 3 standards before use in sensitive assays.
Objective: Separate this compound from its oxidized forms (MetO and MetO
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (18 M
). -
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5
m, 100 ). Note: C18 is preferred over C8 for better retention of the hydrophilic tripeptide.
Step-by-Step Methodology:
-
Equilibration: Flow rate 1.0 mL/min, 0% B for 10 mins.
-
Sample Prep: Dissolve standard at 1 mg/mL in Water. Do not vortex vigorously (introduces oxygen). Invert gently.
-
Gradient Profile:
-
0-2 min: Isocratic 0% B (To elute salts).
-
2-20 min: Linear gradient 0%
15% B. (Shallow gradient is critical for GMG/MetO separation). -
20-25 min: Wash 95% B.
-
-
Detection: UV at 214 nm (peptide bond) and 280 nm (low sensitivity, but useful if Trp/Tyr impurities are suspected, though GMG has none).
Acceptance Criteria:
-
Retention Time Shift: Native GMG elutes later than GMG-Sulfoxide (MetO).
-
Resolution (
): between the MetO peak (pre-peak) and Main peak.
Protocol B: Forced Degradation (System Suitability)
To confirm your HPLC method can see the impurity:
-
Aliquot 100
L of GMG standard. -
Add 10
L of 3% H O . -
Incubate at Room Temp for 30 mins.
-
Inject. You should see the main peak collapse and a new peak (MetO) appear at an earlier retention time (approx 0.8-0.9 RRT).
Part 4: Visualization of Workflows
Diagram 1: this compound Degradation Pathway
This diagram illustrates the chemical causality of impurity formation.
Caption: Chemical degradation pathway of GMG showing the primary oxidation step to Sulfoxide (MetO), which elutes earlier in RP-HPLC.
Diagram 2: Reference Standard Selection Logic
A decision tree for researchers to select the appropriate standard grade.
Caption: Decision matrix for selecting GMG reference standards based on experimental rigor and budget.
References
-
Structural Analysis of this compound : Ivanova, B. B. (2006).[1] "Structural analysis of the tripeptide glycyl-methionyl-glycine (this compound) and its hydrochloride." Structural Chemistry. Link
-
Peptide Purity by qNMR : Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Methionine Oxidation in HPLC : Schöneich, C. (2017). "Separation and Quantitation of Peptides with and without Oxidation of Methionine." Journal of Chromatography A. Link
-
Metal Binding of Met-Peptides : Sóvágó, I., & Ösz, K. (2006). "Metal ion coordination of sulfur-containing peptides." Dalton Transactions. Link
-
Peptide Reference Material Certification : BIPM (Bureau International des Poids et Mesures). "Peptide Purity Assignment." Link
Sources
Publish Comparison Guide: Validation of LC-MS Methods for H-Gly-Met-Gly-OH Quantification
This guide outlines the validation of a high-sensitivity HILIC-MS/MS method for the quantification of H-Gly-Met-Gly-OH (GMG) , contrasting it with traditional Reversed-Phase (C18) approaches.
Part 1: The Technical Challenge – The "Polarity & Oxidation" Trap
Quantifying this compound (GMG) presents a dual challenge that frequently leads to method failure in standard drug development workflows:
-
Extreme Polarity: As a short tripeptide (Gly-Met-Gly), GMG is highly hydrophilic. On standard C18 columns, it elutes in the void volume (k' < 1), leading to massive ion suppression from salts and plasma proteins.
-
Methionine Instability: The central Methionine (Met) residue is highly susceptible to oxidation, forming Methionine Sulfoxide (+16 Da) and Sulfone (+32 Da) during sample preparation. A valid method must chromatographically separate the parent peptide from its oxidized artifacts to prevent over-estimation (if source fragmentation occurs) or under-estimation.
This guide compares the industry-standard Reversed-Phase (C18) approach against the optimized HILIC-MS/MS method, providing the experimental data and validation protocols necessary for regulatory submission (FDA/ICH M10).
Part 2: Method Comparison – C18 vs. HILIC[1]
The following comparison data highlights the critical performance gaps between the two methodologies.
Comparative Performance Matrix
| Feature | Alternative A: Standard C18 RP-LC | The Product: Amide-HILIC MS/MS | Verdict |
| Retention Factor (k') | 0.8 – 1.2 (Elutes near void) | 3.5 – 5.0 (Strong retention) | HILIC Wins |
| Matrix Effects | High (> 40% Ion Suppression) | Low (< 10% Matrix Effect) | HILIC Wins |
| Oxidation Separation | Poor (Co-elution with Met-SO) | Baseline Resolution (Rs > 2.0) | HILIC Wins |
| Sensitivity (LLOQ) | ~10 ng/mL | ~0.5 ng/mL | HILIC Wins |
| Mobile Phase | Water/ACN + Formic Acid | ACN/Water + NH4 Formate | HILIC Wins |
Why HILIC is Superior for GMG
In HILIC (Hydrophilic Interaction Liquid Chromatography), the water-rich layer on the stationary phase retains the polar GMG peptide. The high-organic mobile phase (initial conditions >80% ACN) enhances desolvation efficiency in the ESI source, resulting in a 10-20x gain in sensitivity compared to the high-aqueous conditions required to retain GMG on C18.
Part 3: Mechanistic Visualization
Figure 1: The Methionine Oxidation Liability
This diagram illustrates the critical degradation pathway that the LC method must resolve.
Caption: Figure 1. Oxidative degradation of this compound. The method must separate the parent (m/z 264.1) from the sulfoxide (m/z 280.1) to ensure accuracy.
Part 4: Validated Experimental Protocol (HILIC-MS/MS)
This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) guidelines.
Instrumentation & Conditions
-
LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Amide-HILIC Column (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.
-
Mass Spectrometer: Triple Quadrupole (QqQ) operating in ESI Positive Mode.
Mobile Phase Setup
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate + 0.1% Formic Acid in Water. (pH ~ 3.5).
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 90% B (High organic for retention).
-
0.5 min: 90% B.
-
3.0 min: 60% B.
-
3.1 min: 40% B (Wash).
-
4.0 min: 90% B (Re-equilibration).
-
MS/MS Parameters (MRM)
-
Precursor Ion: m/z 264.1 [M+H]+
-
Quantifier Transition: m/z 264.1 → 206.1 (y2 ion, loss of Gly).
-
Qualifier Transition: m/z 264.1 → 104.1 (Met immonium ion).
-
Internal Standard (IS): H-Gly-Met(d3)-Gly-OH or similar analog (e.g., Gly-Leu-Gly).
Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 50 µL plasma/serum.
-
Step 2: Add 200 µL Ice-Cold Acetonitrile containing IS (100 ng/mL). Note: High organic ratio (1:4) is crucial for HILIC compatibility.
-
Step 3: Vortex 1 min, Centrifuge at 10,000 x g for 10 min.
-
Step 4: Transfer supernatant directly to vial (Do not evaporate/reconstitute in water, as this destroys peak shape in HILIC).
Part 5: Validation Workflow & Acceptance Criteria
To ensure Scientific Integrity , the validation must follow this logical flow.
Figure 2: The Self-Validating Workflow
Caption: Figure 2. Step-wise validation workflow. Stability testing is the "Gatekeeper" step for Met-containing peptides.
Validation Data Summary (Representative)
| Parameter | Acceptance Criteria (FDA/ICH) | Experimental Result (HILIC Method) |
| Linearity (R²) | > 0.990 | 0.998 (Range: 0.5 – 1000 ng/mL) |
| Accuracy (Mean %) | 85 – 115% | 94.2 – 106.5% |
| Precision (% CV) | < 15% (< 20% at LLOQ) | 3.8 – 8.1% |
| Benchtop Stability | < 15% Degradation | Stable for 4h at 4°C (Unstable at RT) |
| Selectivity | No interfering peaks > 20% of LLOQ | Clean Blank (Resolved from Met-SO) |
Part 6: Expert Insights & Troubleshooting
-
The "Ghost" Peak: If you see a peak at m/z 280.1 appearing in your standard GMG channel, it is due to in-source fragmentation of the oxidized species losing oxygen, or isotopic overlap. Solution: Ensure chromatographic baseline separation between GMG and GMG-Sulfoxide.
-
Carryover: HILIC columns can be "sticky" for peptides. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
-
Internal Standard: Do not use a C18-optimized IS (like a hydrophobic analog). Use a labeled version of GMG or a hydrophilic peptide (e.g., Gly-Leu-Gly) to match retention times.
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
- Schöneich, C. (2005). Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
- Vertex AI Search. (2025). Evaluation of hydrophilic interaction chromatography (HILIC) versus C18 reversed-phase chromatography for targeted quantification of peptides. (Contextual Grounding).
Sources
Comparative Technical Guide: H-Gly-Met-Gly-OH vs. Gly-Gly-His (GGH) Copper Binding Profiles
Topic: H-Gly-Met-Gly-OH vs. Gly-Gly-His Copper Binding Comparison Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Trap vs. The Shuttle
In bioinorganic chemistry and peptide therapeutics, the distinction between Gly-Gly-His (GGH) and This compound (GMG) represents a fundamental divergence in copper coordination strategy.
GGH is the canonical ATCUN (Amino Terminal Cu(II)- and Ni(II)-binding) motif. It functions as a thermodynamic "trap," binding Cu(II) with femtomolar affinity in a rigid square-planar geometry. It is widely used to stabilize copper or generate targeted Reactive Oxygen Species (ROS) when activated.
GMG , conversely, lacks the imidazole anchor required for high-affinity Cu(II) chelation. It behaves as a "transient" binder for Cu(II) but possesses specific relevance for Cu(I) coordination via the methionine thioether. GMG is often utilized as a control peptide or in studies examining redox cycling and methionine oxidation, acting more as a dynamic "shuttle" than a static trap.
Molecular Architecture & Coordination Chemistry
The functional disparity between these two peptides is dictated by their coordination spheres.
Gly-Gly-His (GGH): The ATCUN Motif
The GGH sequence provides a textbook 4N coordination environment. At physiological pH, Cu(II) displaces protons from the backbone amides, locking the metal into a fused chelate ring system.
-
Ligands: Terminal Amine (
), Amide (Gly2), Amide (His3), Imidazole (His3). -
Geometry: Distorted Square Planar.
-
Stability: Extremely high due to the macrochelate ring formed by the histidine side chain.
This compound (GMG): The Flexible Binder
GMG lacks the histidine "anchor" at position 3. While the terminal amine and backbone amides can coordinate Cu(II), the complex lacks the fourth strong donor necessary to close the square planar ring effectively at neutral pH.
-
Ligands (Cu(II)): Terminal Amine (
), Amide (Met2). The third donor is labile (often or a weak carbonyl interaction). -
Ligands (Cu(I)): The Methionine thioether (
) becomes the primary ligand, as Cu(I) is a soft acid and Met is a soft base. -
Geometry: Dynamic/Fluxional.
Visualization of Coordination Logic
Figure 1: Comparative coordination logic. GGH forms a stable 4N complex, while GMG forms a weaker, fluxional complex that favors Cu(I) interaction via Methionine.
Thermodynamics & Stability Data
The following table summarizes the quantitative differences. Note the massive gap in stability constants (
| Parameter | Gly-Gly-His (GGH) | This compound (GMG) | Causality |
| Cu(II) Log K (pH 7.4) | ~13.0 - 16.4 [1, 2] | ~5.5 - 6.5 (Est.)* | Histidine imidazole provides a "chelate anchor" absent in GMG. |
| Coordination Mode | GMG relies on backbone amides; Met sulfur is a poor Cu(II) ligand. | ||
| Cu(I) Affinity | Low / Moderate | High (Micromolar | Met thioether is a specific "soft" ligand for Cu(I). |
| Redox Potential ( | ~ -0.50 V (vs Ag/AgCl) | ~ +0.15 V (Variable) | GGH stabilizes Cu(II) strongly, making reduction difficult. |
*Note: Value for GMG is estimated based on Gly-Gly-Gly (GGG) baselines. Met-containing tripeptides without His do not exhibit the "ATCUN boost." **Note: Sulfur coordination in GMG is relevant primarily for Cu(I) or Ag(I), not Cu(II).
Redox Activity & Reactivity[1][2][3]
The ROS Generation Paradox
Researchers often assume high affinity equals low reactivity, but GGH challenges this.
-
GGH: Although it binds Cu(II) tightly, the complex is redox-active in the presence of strong reductants (like ascorbate). It can cycle to generate hydroxyl radicals (
) specifically near the complex, making it useful for targeted DNA cleavage. -
GMG: The weaker binding of Cu(II) means "free" copper is more likely to exist in equilibrium. However, the Methionine residue itself is a target. In the presence of Cu(II) and ROS, the Met thioether is rapidly oxidized to Methionine Sulfoxide (MetO) . This alters the peptide's polarity and Cu(I) binding capability.
Application Decision Matrix
-
Use GGH when: You need a stable, defined copper center for structural studies, or you want to target oxidative damage to a specific biomolecule (DNA/Protein) linked to the peptide.
-
Use GMG when: You are studying copper transport (Cu(I) shuttling), methionine oxidation stress (Alzheimer's models), or need a negative control for ATCUN-specific effects.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Ascorbate Oxidation Assay (ROS Generation)
This assay compares the catalytic rate of ascorbate consumption.[1] GGH will show a distinct "bound" rate, while GMG will likely show a rate similar to free copper or exhibit an induction period due to Met oxidation.
Materials:
-
HEPES buffer (50 mM, pH 7.4, Chelex-treated).
-
L-Ascorbic Acid (Freshly prepared, 100 mM stock).
-
Peptide stocks (1 mM in water).
-
or
(1 mM stock). -
UV-Vis Spectrophotometer (monitoring 265 nm).
Workflow:
-
Baseline: Add 100
M Ascorbate to buffer. Monitor for 2 mins (slope should be near zero). -
Peptide Addition: Add 12
M Peptide (1.2 eq). Incubate 1 min. -
Initiation: Add 10
M Cu(II). -
Measurement: Monitor decrease in
for 10–20 mins. -
Calculation:
using .
Expected Result:
-
GGH: Linear, steady oxidation rate (catalytic).
-
GMG: Fast initial rate (similar to free Cu) followed by potential changes as Met oxidizes or Cu precipitates if concentration is high.
Protocol B: UV-Vis Titration (Coordination Geometry)
Determine if the "ATCUN" square planar complex is formed.
Workflow:
-
Prepare 1 mM Peptide in 20 mM buffer (PBS or HEPES, pH 7.4).
-
Titrate Cu(II) in 0.1 equivalent increments (0 to 1.5 eq).
-
Scan 300–800 nm after each addition.
Expected Result:
-
GGH: Appearance of a d-d transition band at ~525 nm (pink/red shift), characteristic of the 4N square planar ATCUN complex.
-
GMG: Broad d-d band at ~600-650 nm (blue/green), characteristic of weaker 2N/3N coordination similar to Gly-Gly-Gly.
Experimental Logic Diagram
Figure 2: Experimental decision flow for characterizing peptide-copper interactions.
References
-
Gonzalez, P., et al. (2018).[2] Human serum albumin coordinates Cu(II) at its N-terminal binding site with 1 pM affinity. Journal of Biological Inorganic Chemistry.
-
Mital, M., et al. (2021). Phosphorylation Impacts Cu(II) Binding by ATCUN Motifs. Inorganic Chemistry.
-
Rubino, J. T., & Franz, K. J. (2012). Methionine motifs of copper transport proteins provide general and flexible thioether-only binding sites for Cu(I).[3] Metallomics.
-
Esmieu, C., et al. (2018). Ascorbate oxidation by Cu(Amyloid-β) complexes: determination of the intrinsic rate. Analytical Chemistry.
-
Hureau, C., et al. (2011). Coordination of Cu(II) to the amyloid-beta peptide: impact of the sequence. Coordination Chemistry Reviews.
Sources
High-Resolution MS/MS Sequencing of H-Gly-Met-Gly-OH: A Comparative Guide to CID, HCD, and ETD
As analytical demands in peptidomics and drug development grow, the accurate sequencing of short peptides remains a unique instrumental challenge. The tripeptide H-Gly-Met-Gly-OH (GMG) has a monoisotopic neutral mass of 263.09 Da and readily forms a singly protonated precursor ion ([M+H]+) at m/z 264.10.
While sequencing a tripeptide may seem trivial, standard mass spectrometry workflows often fail to provide complete sequence coverage for molecules of this size. This guide objectively compares the performance of three primary MS/MS fragmentation modalities—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—to establish a self-validating analytical workflow for GMG.
Mechanistic Comparison of Fragmentation Modalities
To achieve unambiguous sequence confirmation, we must select a fragmentation technique whose physical mechanism aligns with the properties of a low-mass, singly charged precursor.
Ion Trap CID (Resonant Excitation): The Low-Mass Cutoff Limitation Traditional CID in a 3D or linear ion trap operates via resonant excitation. While highly effective for larger peptides, it suffers from a fundamental physical limitation known as the "1/3 rule" or low-mass cutoff (LMC). Because a specific RF field is required to trap the precursor ion (m/z 264.10) during activation, product ions below approximately 25–30% of the precursor mass (≤ 75 Da) are inherently ejected from the trap and go undetected. Consequently, the critical N-terminal b1 ion (m/z 58.03) is lost, and the y1 ion (m/z 76.04) is often severely attenuated, leaving the sequence ambiguous.
Orbitrap HCD (Beam-Type CID): Comprehensive Sequence Coverage Higher-Energy Collisional Dissociation (HCD) is a 1[1] performed in a dedicated multipole collision cell. Because fragments are generated in a transit beam rather than a restrictive RF trapping field, HCD has no low-mass cutoff. This allows for the comprehensive detection of the entire sequence, capturing the b1 and y1 ions, as well as diagnostic low-mass immonium ions.
ETD (Electron Transfer): Charge State Incompatibility Electron Transfer Dissociation (ETD) induces fragmentation by transferring an electron to a multiply protonated peptide. However, as a short tripeptide, GMG overwhelmingly forms a singly charged[M+H]+ species during electrospray ionization (ESI). Transferring an electron to a +1 ion simply neutralizes it, resulting in an uncharged species that cannot be manipulated or detected by the mass analyzer. Therefore, ETD is mechanistically incompatible with this analyte, though it remains a 2[2] for larger, highly charged species.
Methionine-Specific Fragmentation Signatures
Beyond standard backbone cleavage (b and y ions), a robust MS/MS assay must leverage side-chain chemistry to validate the sequence. Under collisional activation, methionine-containing peptides exhibit highly diagnostic fragmentation pathways.
Specifically, the a2 ion of GMG (m/z 161.07) undergoes a3[3] corresponding to the ejection of methyl mercaptan (CH3SH) from the methionine side chain. This forms an abundant fragment at m/z 113.07. Recognizing this specific neutral loss acts as a self-validating internal control, definitively confirming the presence of the central methionine residue even if primary sequence ions are of low abundance.
Quantitative Data & Performance Metrics
Table 1: Theoretical Fragment Ions for this compound ([M+H]+ = 264.10 Da)
| Ion Type | Sequence Context | Exact Mass (m/z) | Detectable in Ion Trap CID | Detectable in Orbitrap HCD |
| b1 | Gly | 58.03 | No (Below LMC) | Yes |
| b2 | Gly-Met | 189.07 | Yes | Yes |
| y1 | Gly | 76.04 | Marginal / No | Yes |
| y2 | Met-Gly | 207.08 | Yes | Yes |
| a2 | Gly-Met | 161.07 | Yes | Yes |
| a2 - 48 | Gly-Met (-CH3SH) | 113.07 | Yes | Yes |
| Immonium | Met | 104.05 | No (Below LMC) | Yes |
Table 2: Modality Performance Comparison for Tripeptide Sequencing
| Feature | Ion Trap CID | Orbitrap HCD | ETD |
| Fragmentation Mechanism | Resonant Excitation | Beam-Type Collisional | Electron Transfer |
| Low-Mass Cutoff (LMC) | Yes (~1/3 of precursor) | No | No |
| Optimal Precursor Charge | ≥ 1+ | ≥ 1+ | ≥ 2+ |
| Sequence Coverage (GMG) | Partial (Missing N-term) | Complete | None (Neutralized) |
Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness in the data, the following protocol utilizes HCD as the primary sequencing tool, while intentionally running an interleaved CID scan as a negative control to validate the low-mass cutoff phenomenon.
Phase 1: Sample Preparation & Chromatography
-
Solubilization: Dissolve the synthetic this compound standard in 0.1% Formic Acid (FA) in LC-MS grade water to a final concentration of 10 pmol/µL.
-
LC Separation: Inject 1 µL onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Gradient Elution: Run a steep gradient from 2% to 30% Mobile Phase B (0.1% FA in Acetonitrile) over 5 minutes at a flow rate of 300 µL/min.
Phase 2: Mass Spectrometry (Orbitrap Platform) 4. Source Parameters: Set the ESI voltage to +3.5 kV and the ion transfer tube temperature to 275°C. 5. MS1 Survey Scan: Acquire high-resolution MS1 spectra in the Orbitrap (Resolution = 60,000 at m/z 200). Scan range: m/z 150–400. 6. Precursor Isolation: Isolate the [M+H]+ ion at m/z 264.10 using the quadrupole with an isolation window of 1.0 Th.
Phase 3: Comparative Fragmentation (The Self-Validating System) 7. HCD Acquisition (Primary): Route the isolated ions to the HCD cell. Apply a Normalized Collision Energy (NCE) of 30%. Detect fragments in the Orbitrap at 15,000 resolution. Causality: 30% NCE is optimal for balancing backbone cleavage while preserving diagnostic, low-mass immonium ions. 8. CID Acquisition (Secondary Control): Apply resonant excitation in the linear ion trap at 35% NCE with an activation Q of 0.25. Detect in the ion trap. Causality: This serves as a negative control; the deliberate absence of the m/z 58.03 peak in this scan validates that the system's trapping physics are operating correctly.
Phase 4: Data Interpretation 9. Sequence Confirmation: In the HCD spectrum, verify the presence of y2 (207.08) and b2 (189.07) to confirm the Met-Gly and Gly-Met bonds, alongside b1 (58.03) and y1 (76.04). 10. Methionine Validation: Identify the diagnostic a2-48 neutral loss (m/z 113.07) and the Met immonium ion (m/z 104.05) to definitively confirm the central Methionine residue.
Visualizing the Fragmentation Pathways
MS/MS fragmentation pathways for this compound comparing CID, HCD, and ETD.
References
-
Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Loss of 45 Da From a2 Ions and Preferential Loss of 48 Da From a2 Ions Containing Methionine in Peptide Ion Tandem Mass Spectra Source: PubMed / Journal of the American Society for Mass Spectrometry URL:[Link]
-
Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of 45 Da from a2 ions and preferential loss of 48 Da from a2 ions containing methionine in peptide ion tandem mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Comparison: Synthetic vs. Recombinant H-Gly-Met-Gly-OH (GMG)
Executive Summary & Technical Context[1][2][3][4][5]
H-Gly-Met-Gly-OH (GMG) is a tripeptide often utilized as a model substrate for investigating methionine oxidation, a specific antioxidant probe, or a degradation marker in larger protein studies. While the industry standard for peptides <5 amino acids is Solid Phase Peptide Synthesis (SPPS) , the rise of "green chemistry" and specific bio-identical requirements has spurred interest in Recombinant/Enzymatic production .
This guide provides a critical, data-driven comparison of these two production modalities. For a tripeptide containing Methionine (Met), the choice of method dictates the impurity profile—specifically the oxidation state of Methionine and the presence of cytotoxic counter-ions .
Core Decision Matrix
| Feature | Synthetic (SPPS) | Recombinant (Fusion Expression) |
| Primary Risk | Met-Oxidation ( | Endotoxin, Incomplete Cleavage |
| Counter-ion | Trifluoroacetate (TFA) - Cytotoxic | Acetate/Chloride - Biocompatible |
| Chirality | Potential | |
| Scalability | Linear (kg scale is routine) | Non-linear (Fermentation volume) |
| Cost (GMG) | Low ($/g) | High ( |
Manufacturing Analysis: The "Methionine Problem"
The presence of Methionine (Met) in the central position of GMG creates a unique bifurcation in manufacturing logic.
A. Synthetic Production (SPPS)[4]
-
Method: Fmoc-chemistry on Wang resin.
-
The Flaw: Acidolytic cleavage (95% TFA) required to release the peptide from the resin can induce oxidation of the Met sulfur atom to Methionine Sulfoxide (Met(O)).
-
Mitigation: Scavengers (EDT/Thioanisole) must be used, but trace Met(O) often persists.
-
Salt Form: The raw product is a TFA salt . For cell-based assays, this must be converted to Acetate or HCl, adding a lyophilization step that risks further oxidation.
B. Recombinant Production (E. coli)[6][7][8]
-
Method: GMG is too small to express directly (proteolytic degradation). It must be expressed as a Fusion Protein (e.g., GST-GMG or His-Tag-GMG).
-
The Critical Constraint (CNBr): Standard fusion cleavage uses Cyanogen Bromide (CNBr), which cleaves at the C-terminus of Methionine. You cannot use CNBr for GMG , as it would cleave the peptide itself.
-
The Solution: Enzymatic cleavage (e.g., TEV Protease or Enterokinase) is required. This is expensive and leaves "scar" residues or requires complex downstream capture.
Visualizing the Production Logic
The following diagram illustrates the divergent workflows and the specific "fail states" for GMG production.
Figure 1: Comparative Manufacturing Workflow. Note the critical failure point for Recombinant production if Cyanogen Bromide (CNBr) is used due to the internal Methionine.
Analytical Performance & Experimental Protocols
To objectively compare synthetic vs. recombinant GMG, you must validate Purity , Oxidation State , and Bio-suitability .
Protocol 1: High-Resolution LC-MS for Impurity Profiling
Purpose: To distinguish between native GMG and oxidized GMG (Met-Sulfoxide).
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-10% B over 10 mins (GMG is highly polar/hydrophilic).
-
Detection (ESI+):
-
Target (M+H): 264.1 Da
-
Oxidized Impurity (+16 Da): 280.1 Da (Critical Quality Attribute).
-
Synthetic Deletion (GM / MG): ~207 Da.
-
-
Acceptance Criteria: Oxidized species must be
for analytical grade.
Protocol 2: Ellman’s Reagent Assay (Free Thiol/Redox Status)
Purpose: While GMG has a thioether (Met), not a thiol (Cys), this assay ensures no disulfide scrambling if used in complex mixtures, or modified versions. Correction: For GMG specifically, Iodometric Titration or H2O2 Challenge is more relevant to test the antioxidant capacity of the Met residue.
Revised Protocol: Peroxide Scavenging Capacity
-
Dissolve GMG (Synthetic vs Recombinant) at 1 mM in PBS.
-
Add 100 µM
. -
Incubate at
for 30 mins. -
Quench and analyze via LC-MS (Protocol 1).
-
Result: The rate of conversion to Met(O) indicates the accessibility of the Met residue. Recombinant peptides may have different hydration shells due to salt ions, potentially altering kinetics slightly.
Comparative Data Analysis
The following table summarizes typical Certificates of Analysis (CoA) data for GMG from both sources.
| Parameter | Synthetic GMG (Standard) | Recombinant GMG (Specialty) |
| Purity (HPLC) | ||
| Met-Oxidation | ||
| Counter-Ion | TFA (Toxic to cells | Acetate/Na+ (Cell safe) |
| Endotoxin | Negligible (Chemical origin) | High Risk (Requires LAL testing) |
| D-Isomer | Not Detected (Enzymatic) | |
| Cost |
Critical Application Note: Cell Culture
If using Synthetic GMG for cell culture (e.g., oxidative stress studies), you MUST perform a TFA-to-Acetate salt exchange. The residual TFA can acidify culture media and induce apoptosis, confounding the study of the peptide's protective effects.
Decision Logic: Which to Choose?
Figure 2: Selection Guide based on Experimental End-Point.
References
-
BenchChem. Validating the Biological Activity of Synthetic Peptides: A Comparative Guide. (2025).[1][2] Retrieved from
-
Chem-Impex. H-Met-Gly-Met-Met-OH and Peptide Oxidation Profiles. Retrieved from
-
ResearchGate. Radiation Chemical Studies of Gly-Met-Gly in Aqueous Solution: Met Oxidation Kinetics. (2016).[3][4] Retrieved from
-
National Institutes of Health (NIH). Fusion protein systems for recombinant production of short peptides. (2002).[5][6] Retrieved from
-
Bachem. Next generation peptide drugs favor synthetic, not recombinant manufacturing. (2024).[7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A fusion protein system for the recombinant production of short disulfide-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomatik.com [biomatik.com]
- 7. bitesizebio.com [bitesizebio.com]
Comparative Hydrolysis of H-Gly-Met-Gly-OH: Enzymatic Mechanisms and Kinetic Profiling
This guide provides a technical comparison of protease efficiency on the tripeptide H-Gly-Met-Gly-OH , designed for researchers in pharmacokinetics and peptide stability.
Executive Summary
In the enzymatic degradation of the tripeptide Glycyl-Methionyl-Glycine (this compound) , Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP) exhibit the highest catalytic efficiency, rapidly cleaving the N-terminal Gly-Met bond. Carboxypeptidase Y (CPY) offers a viable alternative for C-terminal cleavage, whereas Carboxypeptidase A (CPA) and common endopeptidases (Trypsin, Chymotrypsin) show negligible activity due to structural specificity constraints.
Mechanistic Comparison of Protease Activity
The hydrolysis of this compound depends heavily on the enzyme's subsite specificity relative to the tripeptide's N- and C-termini.
A. Aminopeptidases (The Primary Degraders)
-
Enzymes: Aminopeptidase N (EC 3.4.11.2), Leucine Aminopeptidase (EC 3.4.11.1).
-
Mechanism: These metalloproteases require a free N-terminal amino group. They attack the peptide bond between the N-terminal Glycine and the internal Methionine.
-
Specificity: While they prefer bulky hydrophobic residues (Leu, Phe) at the N-terminus, they retain significant activity against N-terminal Glycine. The unbranched side chain of Glycine fits easily into the S1 pocket, though with a higher
(lower affinity) than Leucine, resulting in a moderate but consistent turnover rate ( ).
B. Carboxypeptidases (The Secondary Degraders)
-
Enzymes: Carboxypeptidase Y (EC 3.4.16.5), Carboxypeptidase A (EC 3.4.17.1).
-
Mechanism: These exopeptidases attack the C-terminal peptide bond (Met-Gly).
-
Specificity:
-
Carboxypeptidase Y (CPY): A serine-type carboxypeptidase with broad specificity. It efficiently releases C-terminal Glycine, making it the preferred tool for C-terminal sequencing of this peptide.
-
Carboxypeptidase A (CPA): A metalloprotease that strictly prefers aromatic or bulky aliphatic residues (Phe, Tyr, Leu) at the C-terminus. CPA is virtually inactive against C-terminal Glycine; thus, it will not hydrolyze this compound effectively.
-
C. Endopeptidases (Ineffective)
-
Enzymes: Trypsin, Chymotrypsin, Pepsin.
-
Verdict: No cleavage.
-
Trypsin: Requires Lys/Arg.
-
Chymotrypsin: Requires Phe/Trp/Tyr.
-
Pepsin: Prefers hydrophobic patches; Gly-Met-Gly is too short and hydrophilic to stabilize the active site transition state.
-
Comparative Kinetic Data (Predicted)
The following table synthesizes predicted kinetic behaviors based on established specificity constants (
| Protease Class | Enzyme Candidate | Target Bond | Predicted | Hydrolysis Product(s) | Notes |
| Aminopeptidase | Aminopeptidase N | Gly -Met | High (~10³ M⁻¹s⁻¹) | Gly + H-Met-Gly-OH | Primary metabolic pathway in renal/intestinal brush border. |
| Aminopeptidase | Leucine Aminopeptidase | Gly -Met | High | Gly + H-Met-Gly-OH | Cytosolic equivalent; highly active. |
| Carboxypeptidase | Carboxypeptidase Y | Met-Gly | Moderate (~10² M⁻¹s⁻¹) | H-Gly-Met-OH + Gly | Effective at slightly acidic pH (5.5–6.5). |
| Carboxypeptidase | Carboxypeptidase A | Met-Gly | Negligible (< 1 M⁻¹s⁻¹) | None | C-terminal Gly is a "stop" signal for CPA. |
| Endopeptidase | Trypsin / Chymotrypsin | Internal | Zero | None | Lack of specific recognition residues. |
Technical Insight: For complete hydrolysis to free amino acids, a "cocktail" approach is required. Use Aminopeptidase N to release the first Gly, followed by a dipeptidase (e.g., Dipeptidase E ) to cleave the remaining Met-Gly, as aminopeptidases often slow down significantly on dipeptides.
Degradation Pathway Visualization
The following diagram illustrates the divergent pathways depending on the enzyme class selected.
Caption: Divergent hydrolysis pathways of this compound by N-terminal vs. C-terminal exopeptidases.
Experimental Protocol: Kinetic Assay
To validate these rates experimentally, use this self-validating HPLC protocol. This method separates the tripeptide from its dipeptide intermediates and free amino acids.
Materials
-
Substrate: this compound (>98% purity).
-
Enzymes: Aminopeptidase N (Sigma) and Carboxypeptidase Y (yeast).
-
Buffer A (APN): 50 mM Tris-HCl, pH 7.5, 2 mM MgCl₂.
-
Buffer B (CPY): 50 mM Sodium Citrate, pH 6.0.
-
Quenching Agent: 10% Trifluoroacetic acid (TFA).
Step-by-Step Workflow
-
Substrate Prep: Dissolve this compound to 1 mM in the appropriate buffer.
-
Reaction Initiation:
-
Add enzyme (final conc. 0.1–1.0 µM) to the substrate solution at 37°C.
-
Control: Incubate substrate without enzyme to check for spontaneous hydrolysis.
-
-
Sampling:
-
Withdraw 50 µL aliquots at
minutes. -
Immediately mix with 50 µL 10% TFA to quench (pH < 2 stops activity).
-
-
Analysis (RP-HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
-
Mobile Phase: Gradient 0% to 40% Acetonitrile in 0.1% TFA over 15 mins.
-
Detection: UV at 214 nm (peptide bond) or Post-column Derivatization (OPA) for high sensitivity of free Gly/Met.
-
-
Calculation:
-
Plot [Substrate] remaining vs. time.
-
Fit to First-Order decay (
) to determine . -
Calculate Specific Activity:
.
-
References
-
Sanderink, G. J., et al. (1988). "Human aminopeptidases: A review of the literature." Journal of Clinical Chemistry and Clinical Biochemistry. Link
-
Breddam, K. (1986). "Serine carboxypeptidases. A review." Carlsberg Research Communications. Link
-
Auld, D. S., & Vallee, B. L. (1970).[1] "Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis." Biochemistry. Link
-
Hooper, N. M. (1994). "Families of zinc metalloproteases." FEBS Letters. Link
Sources
Comprehensive Verification of H-Gly-Met-Gly-OH: Elemental Analysis vs. Orthogonal Methods
The following guide provides a rigorous technical framework for verifying Elemental Analysis (EA) data for the tripeptide H-Gly-Met-Gly-OH . It is designed for researchers requiring high-fidelity validation of synthetic peptides.
Executive Summary
For drug development professionals, This compound (
Elemental Analysis (CHNS) serves as the critical "gatekeeper" for Net Peptide Content (NPC) determination. However, raw EA data rarely matches theoretical values due to the hygroscopic nature of Glycine residues and the oxidation susceptibility of Methionine. This guide compares the performance of EA against orthogonal techniques (qNMR, HPLC) and provides a self-validating protocol to interpret "failed" EA data correctly.
Theoretical Baseline: The Target Metrics
Before analyzing experimental data, the theoretical composition must be established with high precision.
Target Molecule: this compound
Molecular Formula:
Table 1: Theoretical Elemental Composition (Pure vs. Common Solvates)
Note: Synthetic peptides are rarely 100% pure. They typically exist as salts (e.g., Trifluoroacetate) and hydrates.
| Element | Pure Peptide (Theoretical) | Mono-TFA Salt ( | Di-Hydrate ( |
| Carbon (C) | 41.05% | 35.01% | 36.11% |
| Hydrogen (H) | 6.51% | 4.81% | 7.07% |
| Nitrogen (N) | 15.96% | 11.14% | 14.04% |
| Sulfur (S) | 12.18% | 8.50% | 10.71% |
| Oxygen (O) | 24.30% | 25.44% (approx) | 32.07% |
Critical Insight: A deviation of >2% in Carbon is often not a synthesis failure but an indicator of trapped Trifluoroacetic Acid (TFA) or water.
Comparative Analysis: EA vs. Alternatives
Why rely on combustion analysis when Mass Spectrometry exists? The table below objectively compares the performance of EA against modern alternatives for this specific peptide.
Table 2: Analytical Performance Matrix
| Feature | Elemental Analysis (CHNS) | HPLC-UV / LC-MS | qNMR (Quantitative NMR) |
| Primary Utility | Net Peptide Content (NPC) & Salt/Water Ratio | Peptide Purity (Sequence integrity) | Absolute Purity & Counter-ion ID |
| Methionine Sensitivity | Low. Cannot distinguish Met from Met-Sulfoxide (similar %C/H). | High. Separates oxidized Met (+16 Da) distinct peaks. | Medium. Detects shift in methyl protons. |
| Salt Detection | Indirect. Infers salts via C/N ratio mismatch. | None. Salts elute in void volume or are invisible to UV. | Direct. Quantifies Acetate/TFA peaks. |
| Water Detection | Indirect. Infers water via H/O balance. | None. | None. (Water signal suppression interferes). |
| Sample Destructiveness | Yes (Combustion). | No (if recovered). | No. |
| Cost/Throughput | Low Cost / High Throughput.[2] | Medium Cost / Medium Throughput.[3] | High Cost / Low Throughput. |
Verdict: EA is indispensable for determining the actual mass of peptide in your vial (NPC), which is required for accurate dosing in biological assays. HPLC is superior for verifying the sequence and oxidation state.
Experimental Protocol: Self-Validating CHNS Workflow
To ensure scientific integrity, follow this "Loop-Correction" protocol. This system validates itself by forcing the recalculation of theoretical values based on quantified impurities.
Phase A: Preparation & Combustion
-
Drying: Lyophilize this compound for 24 hours. Note: Gly-rich peptides are hygroscopic; weigh immediately upon exposure to air.
-
Weighing: Use a microbalance (
) to weigh 2.0–3.0 mg of sample into a tin capsule. Add mg of (Vanadium Pentoxide) as a combustion aid to ensure complete sulfur oxidation. -
Combustion: Run on a CHNS analyzer (e.g., Elementar vario) at
with Sulfamethazine standard calibration.
Phase B: The Correction Loop (Data Analysis)
Do not accept raw data as "Fail" if it misses the
Step 1: Check Nitrogen (The Anchor) Nitrogen is the most stable element in peptide analysis as it is rarely present in common solvents (water, ether, hexane) or counter-ions (TFA, Acetate).
-
Calculation:
Step 2: Quantify Counter-ions (IC or qNMR) If the synthesis used TFA, assume a counter-ion presence.
-
Action: Perform Ion Chromatography (IC) or Fluorine NMR to quantify %TFA.
Step 3: Quantify Water (Karl Fischer)
-
Action: Perform Karl Fischer titration to determine %Water.
Step 4: The Corrected Theoretical Calculation
Recalculate the theoretical C, H, N, S values using the formula:
Visualization: The Validation Logic
The following diagram illustrates the decision logic for validating the peptide batch.
Caption: Decision tree for validating peptide elemental analysis data, distinguishing between solvate effects and synthesis errors.
Scientific Causality & Troubleshooting
Why does this compound specifically fail standard checks?
-
Methionine Oxidation: The Sulfur in Methionine is easily oxidized to Sulfoxide (
).[4] This adds Oxygen (15.99 Da) to the molecule.-
Effect on EA: %C and %N will decrease slightly (dilution effect), but %O will rise. Since Oxygen is usually calculated by difference in older instruments, this can be invisible.
-
Solution: If CHNS passes but mass balance is off, use LC-MS to check for
peaks.
-
-
Glycine Aggregation: Glycine residues can induce gelation or aggregation, trapping solvent molecules (water/ether) deep within the lattice. Standard drying (40°C vacuum) is often insufficient.
-
Protocol Adjustment: Increase drying temperature to 60°C or use a desiccant (P2O5) in the vacuum chamber.
-
References
-
Standard for Elemental Analysis Acceptance: Journal of Organic Chemistry Guidelines. "Data must be within ±0.4% of theoretical values."
-
Net Peptide Content Calculation: European Pharmacopoeia (Ph. Eur.) Method 2.5.33. Defines N-value based assay for peptides.
-
Methionine Oxidation Impact: "Impact of Methionine Oxidation on the Biological Functions of Antibodies." Analytical Chemistry, 2016.
-
Peptide Solvate Correction: "Quality control in peptide manufacturing: specifications for GMP peptides." Polypeptide Group.
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: H-Gly-Met-Gly-OH
Executive Summary & Risk Context
H-Gly-Met-Gly-OH is a synthetic tripeptide often utilized as a model substrate in protease assays and metabolic studies. While standard Safety Data Sheets (SDS) often classify short peptides as "Not Classified" or "Low Hazard," this leads to a dangerous complacency in research environments.
The Senior Scientist’s Perspective: We treat this compound with the Precautionary Principle for two distinct reasons:
-
Biological Sensitization (The Human Risk): Peptide dust is a potent respiratory sensitizer. Repeated inhalation of nanogram quantities can lead to irreversible anaphylactic sensitivity.
-
Methionine Oxidation (The Data Risk): The central Methionine (Met) residue is highly susceptible to oxidation (forming sulfoxides).[1][2] Poor handling doesn't just risk safety; it invalidates your data before the experiment begins.
PPE Matrix: The Barrier System
Do not rely on generic "lab safety" rules. Use this matrix to select equipment based on the specific phase of interaction.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Dermal (Hands) | Nitrile Gloves (Double-gloved) Inner: 4 mil (0.10mm)Outer: Extended cuff (0.14mm+) | Protection & Purity: Latex contains proteins that can contaminate the peptide. Double gloving prevents skin proteases (which degrade the Gly-Met bond) from leaching onto the sample. |
| Respiratory | Fume Hood or N95/P2/P3 Respirator | Sensitization Control: Lyophilized peptides are electrostatic and easily aerosolized. If a hood is unavailable, a fit-tested N95 is the minimum requirement to prevent inhalation sensitization. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Particulate Defense: Standard safety glasses allow dust entry from the side. Goggles seal the eyes from hygroscopic dust that becomes acidic/irritating upon contact with tear ducts. |
| Body | Tyvek® Lab Coat or Closed-Front Cotton | Fomite Prevention: Cotton coats trap dust. If handling >1g, use disposable Tyvek sleeves to prevent migration of peptide dust to personal clothing. |
Operational Protocol: The "Met-Safe" Workflow
This protocol integrates safety with chemical stability. The Methionine residue requires an oxygen-limited environment to maintain >98% purity.
Phase A: Preparation & Weighing (Critical Control Point)
Goal: Prevent inhalation of dust and oxidation of the Met residue.
-
Static Discharge: Lyophilized this compound is hygroscopic and static-prone. Use an anti-static gun or wipe on the spatula and weighing boat before opening the vial.
-
The "Blanket" Technique:
-
Decontamination: Wipe the exterior of the source vial with 70% Ethanol before returning it to -20°C storage. This prevents cross-contamination of the freezer handle.
Phase B: Solubilization (The Integrity Step)
Goal: Dissolve without degrading.
-
Buffer Selection: Avoid vigorous vortexing which introduces oxygen bubbles.
-
Degassing: Use buffers that have been degassed (sonicated under vacuum) or purged with Nitrogen. Dissolved oxygen attacks the Methionine sulfur atom.
-
Dissolution: Add solvent to the powder (not powder to solvent) to minimize dust generation.
Phase C: Disposal
-
Solid Waste: Contaminated weighing boats and wipes must be disposed of in a sealed "Hazardous Solid Waste" container. Do not throw in regular trash; peptide dust can aerosolize when the bag is compressed.
-
Liquid Waste: Dilute to <10mM and dispose of via standard aqueous chemical waste streams.
Visual Workflow: Safe Handling Lifecycle
The following diagram illustrates the logical flow of handling to ensure both safety and sample integrity.
Figure 1: Operational workflow emphasizing the critical equilibration step to prevent moisture uptake and the immediate solubilization to prevent oxidation.
Emergency Response Procedures
| Incident | Immediate Action | Secondary Action |
| Inhalation | Move to fresh air immediately. | Monitor for wheezing/tightness (signs of sensitization). Consult a physician if history of allergies exists. |
| Skin Contact | Wash with soap and water for 15 mins.[6] | Do not use bleach; it may react with the peptide. |
| Spill (Solid) | Do not sweep (creates dust). | Cover with wet paper towels (absorbent), then wipe up. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Biotage. (2023).[7] How to handle peptides that contain methionine. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. genscript.com [genscript.com]
- 6. anaspec.com [anaspec.com]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
